2-Ethenylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-5-3-4-6-8(7)9/h2-6,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXATFQYMPTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-18-5 | |
| Record name | Phenol, 2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50873443 | |
| Record name | 2-Ethenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-84-1, 31257-96-2 | |
| Record name | Phenol, 2-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031257962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ethenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOL, 2-ETHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4M2EJN11W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethenylphenol (2-Hydroxystyrene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethenylphenol, also known as 2-hydroxystyrene or o-vinylphenol, is an aromatic organic compound of significant interest in chemical synthesis and as a potential modulator of biological pathways. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols for its synthesis via the Wittig reaction and Claisen rearrangement are presented, alongside a summary of its spectroscopic data for characterization. Furthermore, this guide explores its inhibitory effects on prostaglandin synthesis and its interactions with bacterial enzymes, offering insights for researchers in drug discovery and development.
Chemical Structure and Identification
This compound is a phenolic compound characterized by a vinyl group attached to the ortho position of the hydroxyl group on the benzene ring.
Systematic Name: this compound Synonyms: 2-Hydroxystyrene, o-Vinylphenol, o-Hydroxystyrene[1] CAS Number: 695-84-1[2] Molecular Formula: C₈H₈O[2] Molecular Weight: 120.15 g/mol [2]
References
2-Vinylphenol as a Metabolite of Styrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Styrene, a ubiquitous monomer in the production of plastics and resins, undergoes complex metabolic activation in vivo, leading to the formation of various metabolites. While the primary metabolic pathway proceeds through styrene-7,8-oxide, a minor but significant route involves the aromatic oxidation of styrene to form vinylphenols. Among these, 2-vinylphenol (2-VP) has garnered scientific interest due to its potential toxicological implications. This technical guide provides a comprehensive overview of 2-vinylphenol as a metabolite of styrene, focusing on its formation, quantitative data from in vitro studies, detailed experimental protocols for its analysis, and its potential impact on cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals in toxicology, pharmacology, and drug development.
Introduction
Styrene is an industrial chemical widely used in the manufacturing of polymers such as polystyrene, acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR). Human exposure to styrene is common in occupational settings and, to a lesser extent, in the general environment. The metabolism of styrene is a critical determinant of its toxicity. The main pathway involves the oxidation of the vinyl side chain by cytochrome P450 (CYP) enzymes to form styrene-7,8-oxide (SO), a reactive electrophile with known mutagenic and carcinogenic properties[1].
A secondary, yet important, metabolic pathway is the oxidation of the aromatic ring of styrene, which results in the formation of vinylphenols (VPs), including 2-vinylphenol, 3-vinylphenol (3-VP), and 4-vinylphenol (4-VP)[1][2]. These phenolic metabolites are of toxicological interest as they can undergo further metabolism to reactive intermediates or exert direct effects on cellular processes. This guide focuses specifically on 2-vinylphenol, providing a detailed examination of its formation and biological relevance.
Metabolic Formation of 2-Vinylphenol
The formation of 2-vinylphenol from styrene is catalyzed by cytochrome P450 enzymes, primarily through the formation of a putative styrene-1,2-oxide intermediate which then rearranges to the phenolic structure[1]. Studies in mouse liver and lung microsomes have identified CYP2E1 and CYP2F2 as key enzymes involved in the aromatic hydroxylation of styrene to vinylphenols[3].
The production rates of the three vinylphenol isomers vary between tissues. In mouse liver microsomes, the order of formation is 2-vinylphenol > 4-vinylphenol > 3-vinylphenol. In contrast, in lung microsomes, the formation of these metabolites is significantly lower[1].
Quantitative Data on 2-Vinylphenol Formation
The following tables summarize quantitative data on the in vitro formation of 2-vinylphenol and other styrene metabolites from studies using mouse liver and lung microsomes.
Table 1: Velocity of Vinylphenol and Styrene Glycol Formation in Mouse Liver and Lung Microsomes
| Metabolite | Liver Microsomes (pmol/min/mg protein) | Lung Microsomes (pmol/min/mg protein) |
| 2-Vinylphenol | 1.85 ± 0.13 | 0.08 ± 0.01 |
| 3-Vinylphenol | 0.42 ± 0.04 | Not Detected |
| 4-Vinylphenol | 1.12 ± 0.09 | 0.05 ± 0.01 |
| Styrene Glycol | 158.3 ± 11.2 | 8.7 ± 0.9 |
Data from incubations with 500 µM styrene. Values are presented as mean ± SD (n=3). (Source: Shen et al., 2014)
Table 2: Kinetic Parameters for the Formation of 2-Vinylphenol and 4-Vinylphenol in Mouse Liver Microsomes
| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km (µL/min/mg protein) |
| 2-Vinylphenol | 24.8 ± 5.2 | 2.9 ± 0.3 | 0.117 |
| 4-Vinylphenol | 35.1 ± 7.8 | 1.8 ± 0.2 | 0.051 |
(Source: Shen et al., 2014)
Experimental Protocols
In Vitro Metabolism of Styrene in Mouse Liver and Lung Microsomes
This protocol is adapted from Shen et al. (2014) and describes the procedure for assessing the formation of 2-vinylphenol from styrene in microsomal incubations.
Materials:
-
Mouse liver or lung microsomes
-
Styrene (in acetonitrile)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate buffer (pH 7.4)
-
5 M MgCl₂
-
Ice-cold ethyl acetate
-
Internal standard (e.g., styrene glycol-d₈)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing mouse liver or lung microsomes (1.0 mg protein/mL), 5.0 mM MgCl₂, and the NADPH regenerating system in 100 mM phosphate buffer (pH 7.4) to a final volume of 0.5 mL.
-
Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 2 minutes.
-
Initiation of Reaction: Initiate the reaction by adding styrene solution (e.g., 5 µL of a 50 mM stock in acetonitrile to achieve a final concentration of 500 µM). Immediately seal the tubes.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5 minutes for kinetic studies).
-
Termination of Reaction: Stop the reaction by adding 3 mL of ice-cold ethyl acetate.
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., 5.0 µL of 0.1 mM styrene glycol-d₈).
-
Extraction: Vortex the samples vigorously and centrifuge to separate the organic and aqueous layers. Transfer the ethyl acetate (upper) layer to a clean tube. Repeat the extraction of the aqueous layer with another portion of ethyl acetate and combine the organic extracts.
-
Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile) and add the derivatizing agent. Heat the mixture (e.g., at 60°C for 30 minutes) to form trimethylsilyl derivatives of the metabolites.
-
GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 2-vinylphenol and other metabolites.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for separating the derivatized metabolites (e.g., J&W Scientific DB-5MS).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C for 1 min, then ramp at 10°C/min to 170°C, followed by a ramp of 20°C/min to 250°C and hold for 2 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detector Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes based on their characteristic ions.
Potential Signaling Pathways Affected by 2-Vinylphenol
While direct studies on the signaling pathways affected by 2-vinylphenol are limited, research on structurally related phenolic compounds, such as 2-methoxy-4-vinylphenol (2M4VP), provides valuable insights into potential mechanisms of action. 2M4VP has been shown to exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4][5]. Given the structural similarity, it is plausible that 2-vinylphenol may engage similar cellular targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 2M4VP has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB[4][5].
Caption: Postulated inhibitory effect of 2-vinylphenol on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory mediators. 2M4VP has been observed to inhibit the phosphorylation of p38, ERK1/2, and JNK[4][5].
Caption: Postulated inhibitory effect of 2-vinylphenol on the MAPK signaling pathway.
Experimental Workflow for Investigating 2-Vinylphenol's Effects on Signaling Pathways
The following workflow outlines a typical experimental approach to investigate the impact of 2-vinylphenol on cellular signaling pathways in vitro.
Caption: Experimental workflow for studying the effects of 2-vinylphenol on signaling.
Conclusion and Future Directions
2-Vinylphenol is a minor but toxicologically relevant metabolite of styrene, formed via cytochrome P450-mediated aromatic hydroxylation. In vitro studies have provided valuable quantitative data on its formation, highlighting the roles of specific CYP enzymes and tissue-specific differences in its production. The potential for 2-vinylphenol to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, warrants further investigation to fully elucidate its toxicological profile.
Future research should focus on:
-
In vivo studies: Conducting detailed pharmacokinetic studies to determine the tissue distribution and elimination of 2-vinylphenol in various animal models and humans after styrene exposure.
-
Signaling pathway analysis: Directly investigating the effects of 2-vinylphenol on the NF-κB and MAPK pathways to confirm the hypotheses generated from studies on related compounds.
-
Biomarker development: Exploring the utility of 2-vinylphenol and its conjugates as potential biomarkers of styrene exposure and effect.
A deeper understanding of the formation and biological activities of 2-vinylphenol will contribute to a more comprehensive risk assessment of styrene and may inform the development of strategies to mitigate its adverse health effects.
References
- 1. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detection of Phenolic Metabolites of Styrene in Mouse Liver and Lung Microsomal Incubations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthesis of 2-Vinylphenol in Brettanomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 2-vinylphenol in the yeast Brettanomyces, a process of significant interest in the beverage and biotechnology industries. This document details the core biochemical pathway, presents quantitative data on enzyme kinetics, and provides detailed experimental protocols for the key assays involved in its study.
Introduction
Brettanomyces, particularly Brettanomyces bruxellensis, is a yeast species known for its profound impact on the sensory characteristics of fermented beverages such as wine and beer. It is responsible for the production of volatile phenols, including 2-vinylphenol, which can contribute to desirable complex aromas or undesirable "off-flavors" depending on their concentration and the product matrix. The biosynthesis of these compounds is a two-step enzymatic pathway starting from hydroxycinnamic acids present in the raw materials. Understanding and controlling this pathway is crucial for quality management in the beverage industry and holds potential for applications in biocatalysis and flavor production.
The Biosynthetic Pathway of 2-Vinylphenol
The formation of 2-vinylphenol in Brettanomyces originates from the precursor molecule p-coumaric acid, a hydroxycinnamic acid naturally found in plant-based substrates like grapes and grains. The conversion is a two-step enzymatic process:
-
Decarboxylation: The first step is the decarboxylation of p-coumaric acid to 4-vinylphenol (a positional isomer of 2-vinylphenol, and the direct precursor to other volatile phenols). This reaction is catalyzed by the enzyme p-coumaric acid decarboxylase (PAD) , also known as cinnamate decarboxylase (CD).[1][2][3]
-
Reduction: The resulting 4-vinylphenol can then be further reduced to 4-ethylphenol by the enzyme vinylphenol reductase (VPR) .[2][4][5] While this guide focuses on 2-vinylphenol's biosynthesis, it is important to note its close relationship with and origin alongside 4-vinylphenol in this pathway.
The overall pathway is illustrated in the diagram below.
Caption: Biosynthesis of 4-vinylphenol and 4-ethylphenol.
Quantitative Data on Key Enzymes
The efficiency of 2-vinylphenol and related volatile phenol production is dependent on the kinetic properties of the enzymes involved. The following tables summarize the key quantitative data reported for p-coumaric acid decarboxylase and vinylphenol reductase from Brettanomyces bruxellensis.
Table 1: Kinetic Parameters of p-Coumaric Acid Decarboxylase (PAD/CD) in Brettanomyces bruxellensis
| Substrate | K_m_ (mM) | V_max_ (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| p-Coumaric Acid | 1.22 ± 0.08 | 98 ± 0.15 | 6.0 | 40 | [1] |
Table 2: Kinetic Parameters of Vinylphenol Reductase (VPR) in Brettanomyces bruxellensis
| Substrate | K_m_ (mM) | V_max_ (U/mg)¹ | Cofactor | Optimal pH | Optimal Temperature (°C) | Reference |
| 4-Vinylguaiacol | 0.14 | 1900 | NADH | 5.0-6.0 | 30 | [4][5] |
| 4-Vinylphenol | Not determined | 70% of 4-vinylguaiacol activity | NADH | 5.0-6.0 | 30 | [4] |
| NADPH-dependent | > 3.37 ± 2.05 | 107.62 ± 50.38 (μmol/min/mg) | NADPH | Not specified | Not specified | [1] |
¹One unit (U) is defined as the amount of enzyme that consumes 1 μmol of substrate per minute.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of 2-vinylphenol biosynthesis in Brettanomyces.
This spectrophotometric assay measures the decrease in absorbance as p-coumaric acid is converted to 4-vinylphenol.
Materials:
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
p-Coumaric acid stock solution (10 mM in ethanol)
-
Cell-free extract of Brettanomyces
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette with 950 µL of potassium phosphate buffer and 50 µL of p-coumaric acid stock solution for a final concentration of 0.5 mM.
-
Incubate the mixture at 40°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of the cell-free extract.
-
Immediately monitor the decrease in absorbance at 285 nm (for p-coumaric acid) or the increase in absorbance at 255 nm (for 4-vinylphenol) over time.
-
Calculate the enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of p-coumaric acid. One unit of activity is defined as the amount of enzyme that consumes 1 µmol of p-coumaric acid per minute.[6]
Caption: Workflow for the p-coumaric acid decarboxylase assay.
This assay typically uses 4-vinylguaiacol as a substrate due to the commercial availability of a pure form and quantifies the product, 4-ethylguaiacol, by gas chromatography.
Materials:
-
Potassium phosphate buffer (40 mM, pH 7.3)
-
4-Vinylguaiacol stock solution (10 mM in ethanol)
-
NADH solution (10 mM)
-
Cell-free extract of Brettanomyces
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of 4-vinylguaiacol stock solution, and 50 µL of NADH solution.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 50 µL of the cell-free extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., acid) and an internal standard.
-
Extract the volatile phenols with an organic solvent (e.g., diethyl ether).
-
Analyze the organic phase by GC-MS to quantify the amount of 4-ethylguaiacol produced.
-
Enzyme activity is expressed as µg of 4-ethylguaiacol produced per minute per mg of protein.[4]
This method is used for the quantitative analysis of volatile phenols in a liquid matrix, such as a fermentation medium or beverage.
Materials:
-
20 mL headspace vials with crimp caps
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
GC-MS system with an autosampler
Procedure:
-
Place a 5 mL aliquot of the sample into a 20 mL headspace vial.
-
Add a saturated solution of NaCl to enhance the release of volatile compounds.
-
Add a known amount of an internal standard (e.g., deuterated 4-ethylphenol).
-
Seal the vial and incubate at a specific temperature (e.g., 35°C) for a set time (e.g., 10 minutes) to allow for equilibration of the headspace.[7]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[7]
-
Retract the fiber and inject it into the GC-MS inlet for thermal desorption of the analytes.
-
Separate and quantify the compounds using a suitable GC temperature program and MS detection in selected ion monitoring (SIM) mode for high sensitivity.[8]
Caption: Workflow for HS-SPME-GC-MS analysis.
Conclusion
The biosynthesis of 2-vinylphenol and related volatile phenols in Brettanomyces is a well-defined enzymatic pathway with significant implications for the flavor and aroma of fermented products. The activity of p-coumaric acid decarboxylase and vinylphenol reductase can be quantified using the detailed protocols provided in this guide. This information is valuable for researchers and industry professionals seeking to monitor and control the production of these compounds, as well as for those exploring the potential of these enzymes in biocatalytic applications. Further research into the regulation of the genes encoding these enzymes will provide deeper insights and more precise control over this important metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uc.cl [repositorio.uc.cl]
- 7. Development and Evaluation of a HS-SPME GC-MS Method for Determining the Retention of Volatile Phenols by Cyclodextrin in Model Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of 2-hydroxystyrene
An In-depth Technical Guide to 2-Hydroxystyrene
Introduction
2-Hydroxystyrene, also known as 2-vinylphenol or o-vinylphenol, is an organic compound with the chemical formula C₈H₈O.[1] It possesses both a hydroxyl group and a vinyl group attached to a benzene ring, making it a valuable intermediate in chemical synthesis and a monomer for the polymer industry.[1] This compound is also recognized as an oxidative metabolite of styrene.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
2-Hydroxystyrene is a colorless to pale yellow liquid or a yellow solid, depending on the temperature.[1][4] It is characterized by the properties of both a phenol and a styrene, being soluble in organic solvents like alcohols and ethers.[1]
Tabulated Physical Properties
The following table summarizes the key physical properties of 2-hydroxystyrene.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O | [1][2][4][5] |
| Molar Mass | 120.15 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid/solid | [1][4] |
| Melting Point | 29.5 °C | [1][2][6] |
| Boiling Point | 184.15 °C (rough estimate) | [1][2] |
| Density | 1.0609 g/cm³ | [1][2] |
| Refractive Index | 1.5851 | [1][2] |
| pKa | 9.85 ± 0.35 (Predicted) | [6] |
| LogP | 2.03520 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-hydroxystyrene.
| Spectroscopy Type | Data | Source(s) |
| ¹H-NMR (500 MHz, CDCl₃) | δ 7.31-7.29 (d, J=9.5, 1H), δ 6.80-6.78 (d, J=8.5, Ar-H, 2H), δ 6.68-6.62 (q, J=9.5, 1H), δ 5.62-5.58 (d, J=17.5, 1H), δ 5.13-5.11 (d, J=11, 1H), δ 4.75 (s, 1H) | [4] |
| Vibrational Analysis | Computational and spectroscopic research indicates that at least three different conformers coexist at room temperature.[7] | [7] |
Experimental Protocols
Synthesis of 2-Hydroxystyrene from 2-Acetoxystyrene
A common method for preparing 2-hydroxystyrene is through the hydrolysis of 2-acetoxystyrene.[4]
Materials:
-
2-Acetoxystyrene (0.065 mol)
-
Sodium hydroxide (0.275 mol)
-
Anhydrous ethanol (60 mL)
-
Distilled water (50 mL)
-
Ethyl acetate (30 mL x 3)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 0.275 mol of sodium hydroxide in 60 mL of anhydrous ethanol in a 500 mL round-bottom flask.[4]
-
Add 0.065 mol of 2-acetoxystyrene to the solution.[4]
-
Stir the resulting solution at room temperature (20°C) under a nitrogen atmosphere for 4 hours.[4]
-
Add 50 mL of distilled water and 30 mL of ethyl acetate to the mixture for extraction.[4]
-
Separate the organic layer. Repeat the extraction process two more times with 30 mL of ethyl acetate each time.[4]
-
Combine the organic layers and dry with anhydrous magnesium sulfate.[4]
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure to yield 2-hydroxystyrene as a yellow solid (Expected Yield: ~96%).[4]
Caption: Workflow for the synthesis of 2-hydroxystyrene via hydrolysis.
Chemical Reactivity and Stability
Reactivity: 2-Hydroxystyrene's reactivity is dictated by its two functional groups: the phenolic hydroxyl group and the vinyl group.
-
Phenolic Group: The hydroxyl group imparts acidic properties (pKa ≈ 9.85) and can undergo typical phenol reactions such as etherification, esterification, and electrophilic aromatic substitution.[6]
-
Vinyl Group: The vinyl group is susceptible to polymerization, making 2-hydroxystyrene a monomer for producing poly(2-hydroxystyrene).[1] It can also undergo addition reactions characteristic of alkenes.
Stability and Storage:
-
The compound is stable under recommended storage conditions.[8]
-
It should be stored at -20°C under an inert nitrogen atmosphere to prevent polymerization and oxidation.[6]
-
Avoid contact with strong oxidizing agents and sources of ignition.[1][8] Commercially available preparations may be stabilized with inhibitors like TBC (tert-butylcatechol).
Caption: Key functional groups and reactivity pathways for 2-hydroxystyrene.
Biological Activity and Safety
Biological Relevance
While research on 2-hydroxystyrene itself is limited, its isomer, 4-hydroxystyrene (p-vinylphenol), and related polymers have been studied for biological activities.
-
Metabolite: 2-Hydroxystyrene is known as an oxidative metabolite of styrene.[2][3]
-
Antimicrobial and Antioxidant Activity: Modified polymers based on poly(p-hydroxystyrene) have been synthesized and screened for in-vitro antimicrobial activities against bacteria (Gram-positive and Gram-negative) and fungi.[9][10] These modified polymers, such as those forming Schiff bases, have shown potential antioxidant and antimicrobial properties.[9][10]
Safety and Handling
2-Hydroxystyrene is considered an irritant and requires careful handling.[1]
Hazard Information:
-
Irritation: May cause eye, skin, and respiratory tract irritation.[1][8]
-
Ingestion/Inhalation: May be harmful if swallowed or inhaled.[8]
Precautionary Measures:
-
Use in a well-ventilated area.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[1]
-
Wash skin thoroughly after handling.
-
In case of contact with skin, wash with plenty of water. If inhaled, move the person to fresh air.[8]
-
Store away from strong oxidizing agents and heat sources.[1][8]
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-Hydroxystyrene | 695-84-1 [chemicalbook.com]
- 4. 2-Hydroxystyrene synthesis - chemicalbook [chemicalbook.com]
- 5. Hydroxystyrene | C8H8O | CID 138202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxystyrene CAS#: 695-84-1 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. polymersource.ca [polymersource.ca]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. Investigation of the Biological Activity of Modified Branched Poly (P-Hydroxystyrene) [journals.ekb.eg]
Solubility Profile of 2-Ethenylphenol in Organic Solvents: A Technical Guide
Introduction: 2-Ethenylphenol, also known as 2-vinylphenol or 2-hydroxystyrene, is an organic compound with the chemical formula C₈H₈O. As a derivative of phenol, its solubility is of significant interest in various applications, including polymer synthesis, fine chemical manufacturing, and as an intermediate in the pharmaceutical industry. The presence of both a hydroxyl group and a vinyl-substituted benzene ring gives it a distinct polarity and reactivity, influencing its interaction with different solvents. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar phenolic compounds, a qualitative solubility profile can be established. The compound is generally soluble in polar organic solvents due to the hydrogen-bonding capability of the hydroxyl group.
Table 1: Qualitative Solubility of this compound and Related Compounds in Various Solvents
| Solvent Class | Specific Solvent | This compound Solubility | Related Compound Solubility |
| Alcohols | Methanol, Ethanol | Soluble[1] | Poly(p-hydroxystyrene) is soluble[2]; 4-Vinylphenol is moderately soluble in ethanol[3] |
| Ethers | Diethyl ether, etc. | Soluble[1] | Poly(p-hydroxystyrene) is soluble[2] |
| Ketones | Acetone, 2-Butanone | Likely Soluble | Poly(p-hydroxystyrene) is soluble[2]; Other phenolic acids are soluble[4] |
| Esters | Ethyl acetate | Likely Soluble | Poly(p-hydroxystyrene) is soluble[2]; Other phenolic acids are soluble[4] |
| Aromatic Hydrocarbons | Toluene | Likely Soluble | Copolymers of vinyl phenol have been studied in toluene[5] |
| Water | - | Slightly Soluble (Estimated at 3302 mg/L at 25 °C)[6] | - |
Note: "Likely Soluble" is inferred from the solubility of structurally similar compounds, such as its polymer or other phenolic compounds.
Factors Influencing Solubility
The solubility of this compound is governed by several factors:
-
Solvent Polarity: Polar solvents that can act as hydrogen bond acceptors (like alcohols, ethers, and ketones) are expected to be effective at dissolving this compound.
-
Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.
-
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, leading to favorable interactions with solvents that are hydrogen bond acceptors.
-
Molecular Structure: The vinyl group introduces a nonpolar character, but the dominant phenolic group dictates its solubility in polar organic solvents.
Experimental Protocols for Solubility Determination
For researchers aiming to quantify the solubility of this compound, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[4] This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.
Key Experimental Methodology: Shake-Flask and Gravimetric Analysis
This protocol is adapted from methodologies used for determining the solubility of other phenolic compounds.[4]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath with temperature control (e.g., ±0.1 K)
-
Analytical balance (readability ±0.0001 g)
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Drying oven
2. Procedure:
-
Preparation: An excess amount of solid this compound is added to a known mass of the organic solvent in a sealed glass vial.
-
Equilibration: The vials are placed in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). They are agitated for a sufficient time (typically 24-72 hours) to ensure that equilibrium between the solid and liquid phases is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath for several hours (e.g., 6-12 hours) to allow the undissolved solid to settle.
-
Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature. The syringe is immediately fitted with a filter to remove any suspended solid particles.
-
Gravimetric Analysis:
-
A known mass of the clear filtrate is transferred to a pre-weighed container (e.g., an evaporating dish).
-
The solvent is evaporated from the sample. This is typically done in a fume hood at room temperature or under a gentle stream of nitrogen, followed by drying in an oven at a temperature below the solute's decomposition point until a constant mass is achieved.
-
The container with the dry solute residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.
-
-
Calculation: The solubility is then calculated, typically as a mole fraction (x) or in grams per 100 g of solvent.
3. Alternative Quantification Methods: Instead of gravimetric analysis, the concentration of the solute in the filtrate can be determined using instrumental methods such as:
-
UV-Visible Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring the absorbance of the filtered solution at a specific wavelength and using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining the concentration of the solute in the saturated solution, especially in the presence of impurities.
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask and gravimetric methods.
Caption: A flowchart of the shake-flask and gravimetric method for solubility measurement.
References
A Comprehensive Technical Guide to the Spectral Data of 2-Vinylphenol
This technical guide provides an in-depth analysis of the spectral data for 2-vinylphenol (also known as o-vinylphenol or 2-ethenylphenol), a valuable monomer in polymer chemistry and a significant compound in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectroscopic characterization.
Spectroscopic Data Summary
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-vinylphenol. The data is organized into tables for clarity and ease of comparison.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the 2-vinylphenol molecule. The spectrum is characterized by distinct signals for the vinyl and aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 | d | 1H | Ar-H |
| 7.08 | t | 1H | Ar-H |
| 6.95 | dd | 1H | Ar-H (trans to CH) |
| 6.85 | d | 1H | Ar-H |
| 6.75 | t | 1H | Ar-H |
| 5.70 | d | 1H | =CH₂ (trans) |
| 5.30 | d | 1H | =CH₂ (cis) |
| 5.10 | s | 1H | -OH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 2-vinylphenol shows characteristic peaks for the aromatic and vinyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-OH |
| 132.0 | -CH= |
| 130.0 | Ar-C |
| 128.0 | Ar-CH |
| 125.0 | Ar-C |
| 121.0 | Ar-CH |
| 116.0 | Ar-CH |
| 115.0 | =CH₂ |
Infrared (IR) spectroscopy is used to identify the functional groups present in 2-vinylphenol. The spectrum exhibits characteristic absorption bands for the hydroxyl, vinyl, and aromatic moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3080 | Medium | =C-H stretch (vinyl and aromatic) |
| 1630 | Medium | C=C stretch (vinyl group) |
| 1600, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250 | Strong | C-O stretch (phenol) |
| 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |
| 750 | Strong | C-H bend (out-of-plane, ortho-disubstituted aromatic) |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of 2-vinylphenol is characterized by a prominent molecular ion peak.
| m/z | Relative Intensity (%) | Assignment |
| 120 | 100 | [M]⁺ (Molecular Ion) |
| 119 | 85 | [M-H]⁺ |
| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 30 | [C₅H₅]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of 200 MHz for protons.
-
Sample Preparation : Samples of 2-vinylphenol were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition : Spectra were acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR spectrum.
-
Sample Preparation : The spectrum was obtained from a neat thin film of 2-vinylphenol applied between sodium chloride (NaCl) plates.
-
Data Acquisition : The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system was employed for the analysis.
-
Sample Introduction : The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer.
-
Ionization : Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.
-
Detection : The mass analyzer scanned a mass range (e.g., 40-300 m/z) to detect the molecular ion and its fragments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as 2-vinylphenol.
An In-depth Technical Guide on the Toxicological Profile of 2-Ethenylphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical or safety advice.
Executive Summary
2-Ethenylphenol, also known as 2-vinylphenol, is a phenolic compound with applications in the synthesis of polymers and as a precursor for more complex molecules. It occurs naturally in some foods and beverages. This technical guide provides a comprehensive overview of the available toxicological data for this compound. A significant challenge in compiling this profile is the limited availability of specific quantitative toxicological data (e.g., LD50, NOAEL) for this compound itself. Consequently, this guide also incorporates data from related compounds, such as styrene (its metabolic precursor), its isomer 4-vinylphenol, and the broader class of phenolic compounds, to provide a more complete, albeit inferred, toxicological picture. All instances of data from related compounds are clearly noted.
The known toxicological profile of this compound, primarily derived from GHS classifications, indicates that it is toxic if swallowed, causes severe skin and eye damage, and may elicit allergic reactions of the skin and respiratory system. Mechanistic insights from related phenolic compounds suggest that toxicity may be mediated through the induction of apoptosis and modulation of inflammatory signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 695-84-1 | [1][2] |
| Synonyms | 2-Vinylphenol, 2-Hydroxystyrene, o-Vinylphenol | [1] |
| Molecular Formula | C₈H₈O | [1][2] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/powder to lump | [2] |
| Melting Point | 29.5 °C | [2] |
| Boiling Point | 184.15 °C (estimate) | [2] |
| Density | 1.0609 g/cm³ | [2] |
Toxicological Data
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [1] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | [1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [1] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [1] |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1] |
Note: Data for related compounds, where available, has been compiled to provide context but should be interpreted with caution.
Table 3: Toxicological Data for Related Compounds
| Compound | Test | Species | Route | Value | Reference(s) |
| 4-Vinylphenol (10% solution) | LD50 | - | Oral | ATE > 2000 mg/kg | [3] |
| 4-Vinylphenol (10% solution) | LD50 | - | Dermal | ATE > 2000 mg/kg | [3] |
Metabolism and Toxicokinetics
This compound is a known metabolite of styrene. The metabolic pathway involves the oxidation of styrene, primarily mediated by cytochrome P450 enzymes.
Experimental Protocol Example: In Vitro Metabolism Studies
-
Objective: To determine the metabolic fate of this compound in liver microsomes.
-
Methodology:
-
Incubate this compound with liver microsomes (e.g., from human, rat, or mouse) in the presence of an NADPH-generating system.
-
The reaction mixture typically contains phosphate buffer, MgCl₂, the microsomal protein, and the substrate (this compound).
-
Reactions are initiated by the addition of the NADPH-generating system and incubated at 37°C.
-
The reactions are terminated by the addition of a quenching solvent (e.g., acetonitrile or methanol).
-
The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[4][5][6]
-
Metabolic pathway of styrene to this compound and its subsequent metabolites.[4]
Mechanism of Toxicity and Signaling Pathways
The precise signaling pathways disrupted by this compound have not been fully elucidated. However, based on studies of other phenolic compounds, several mechanisms can be inferred. Phenolic compounds are known to induce cytotoxicity and apoptosis in various cell types.
General Apoptotic Pathways Induced by Phenolic Compounds
Phenolic compounds can trigger apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway: Involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and -3), ultimately leading to apoptosis. This pathway is regulated by the Bcl-2 family of proteins.[7][8][9]
-
Extrinsic Pathway: Initiated by the binding of ligands to death receptors (e.g., Fas), leading to the activation of an initiator caspase (e.g., caspase-8) and subsequent executioner caspases.[7][8]
Involvement of NF-κB and MAPK Signaling
The NF-κB and MAPK signaling pathways are often implicated in the cellular response to toxic insults. Some phenolic compounds have been shown to modulate these pathways, which can influence cell survival, inflammation, and apoptosis.[8][10][11][12][13]
Generalized signaling pathways for apoptosis induced by phenolic compounds.[7][8][9][10][11]
Genotoxicity and Carcinogenicity
There is a lack of specific data on the genotoxicity and carcinogenicity of this compound. However, its metabolic precursor, styrene, is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). The primary metabolite of styrene, styrene-7,8-oxide, is mutagenic.[4] Studies have also shown that styrene can induce chromosomal aberrations in cultured human lymphocytes.[14]
Experimental Protocol Example: Chromosomal Aberration Test
-
Objective: To assess the potential of a test substance to induce chromosomal abnormalities in cultured mammalian cells.
-
Methodology:
-
Human lymphocytes are cultured in vitro.
-
The cells are treated with various concentrations of the test substance (e.g., this compound) for a defined period (e.g., 24 hours).
-
A metabolic activation system (e.g., S9 mix) may be included to detect metabolites that may be genotoxic.
-
After treatment, the cells are harvested, and metaphase chromosomes are prepared and stained.
-
The chromosomes are then examined microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).[14][15]
-
Conclusion and Future Directions
The toxicological profile of this compound is currently incomplete due to a significant lack of publicly available quantitative data. The existing GHS classifications suggest that it is an acutely toxic and corrosive substance. Inferences from its metabolic precursor, styrene, and the broader class of phenolic compounds suggest potential for genotoxicity and induction of apoptosis through various signaling pathways.
To provide a comprehensive risk assessment for this compound, further research is imperative. Key areas for future investigation include:
-
Acute and chronic toxicity studies to determine LD50, NOAEL, and LOAEL values.
-
In-depth genotoxicity assays (e.g., Ames test, in vivo micronucleus assay) specifically for this compound.
-
Carcinogenicity bioassays to evaluate its long-term tumorigenic potential.
-
Mechanistic studies to elucidate the specific signaling pathways affected by this compound.
A more complete understanding of the toxicological properties of this compound is crucial for ensuring its safe handling and use in research and industrial applications.
References
- 1. This compound | C8H8O | CID 135442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the styrene metabolite 4-vinylphenol by rat and mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 12. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of chromosome aberrations by styrene and vinylacetate in cultured human lymphocytes: dependence on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromosomal aberration test on 29 chemicals combined with S9 mix in vitro | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Navigating the Safe Handling of 2-Hydroxystyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety protocols for handling 2-hydroxystyrene (also known as 2-vinylphenol). The information is curated for laboratory and research settings, with a focus on presenting clear, actionable guidance to minimize risks associated with the use of this compound.
Chemical and Physical Properties
2-Hydroxystyrene is a phenolic compound that exists as a colorless to pale yellow liquid or a solid with a low melting point.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O | [2] |
| Molecular Weight | 120.15 g/mol | [2] |
| CAS Number | 695-84-1 | [3] |
| Melting Point | 29.5 °C | [3] |
| Boiling Point | 184.15 °C (estimate) | [3] |
| Density | 1.0609 g/cm³ | [3] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Solubility | Soluble in organic solvents like alcohols and ethers. | [1] |
Toxicological Data and Hazard Identification
While specific quantitative toxicity data for 2-hydroxystyrene is limited, information on its isomer, 4-hydroxystyrene (4-vinylphenol), and its parent compound, styrene, provides valuable insights into its potential hazards.
Acute Toxicity:
| Route | Species | Value | Substance | Reference |
| Oral LD50 | Rat | > 2000 mg/kg (in a 10% propylene glycol solution) | 4-Vinylphenol | [4] |
| Dermal LD50 | Rabbit | > 2000 mg/kg (in a 10% propylene glycol solution) | 4-Vinylphenol | [4] |
| Inhalation LC50 | Rat | 11.8 mg/L (4 h) | Styrene |
Hazard Identification:
Based on available safety data sheets for vinylphenols, 2-hydroxystyrene should be considered a hazardous substance with the following potential effects:
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][6]
-
Organ Damage: Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4]
Occupational Exposure Limits (OELs):
Currently, there are no specific occupational exposure limits established for 2-hydroxystyrene or vinylphenols.[7] In the absence of specific OELs, it is prudent to adhere to the exposure limits of related compounds as a precautionary measure.
| Substance | Limit | Organization |
| Styrene | TWA: 20 ppm; STEL: 40 ppm | ACGIH |
| Phenol | TWA: 5 ppm (Skin) | ACGIH |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Styrene to Hydroxystyrene
2-Hydroxystyrene is a minor metabolite of styrene. The metabolic pathway primarily involves cytochrome P450 enzymes. Understanding this pathway is crucial for assessing its toxicological profile.
Experimental Workflow: Safe Handling in the Laboratory
A systematic approach to handling 2-hydroxystyrene in a research setting is essential to minimize exposure and ensure safety.
Experimental Protocols
Protocol for Selection of Chemical-Resistant Gloves
Objective: To select appropriate gloves for handling 2-hydroxystyrene to prevent skin contact.
Materials:
-
Safety Data Sheets (SDS) for 2-hydroxystyrene and any solvents used.
-
Glove manufacturer's chemical resistance charts.
-
Selected gloves (e.g., nitrile, neoprene, butyl rubber).
Methodology:
-
Consult the SDS: Review the SDS for 2-hydroxystyrene to identify recommended glove materials.
-
Review Manufacturer's Data: Consult chemical resistance charts from glove manufacturers for data on breakthrough time and permeation rate for 2-hydroxystyrene or similar phenolic compounds.
-
Select Glove Material:
-
Nitrile gloves are a good starting point for incidental contact due to their resistance to a range of chemicals.
-
For prolonged contact or immersion, neoprene or butyl rubber gloves may offer superior protection.
-
-
Consider the Task:
-
For tasks requiring high dexterity, thinner nitrile gloves may be suitable, but they should be changed frequently.
-
For handling larger quantities or for cleaning spills, thicker, more robust gloves are recommended.
-
-
Inspect Gloves Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Proper Donning and Doffing: Follow proper procedures for putting on and removing gloves to avoid contaminating hands.
-
Regular Replacement: Do not reuse disposable gloves. For reusable gloves, follow the manufacturer's instructions for decontamination and inspection.
Protocol for Laboratory Spill Cleanup
Objective: To safely clean up a minor spill of 2-hydroxystyrene in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Chemical splash goggles, appropriate chemical-resistant gloves, lab coat.
-
Spill Kit: Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), plastic dustpan and scoop, sealable waste container, warning signs.
Methodology:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or uncontained spills, evacuate the area and contact the institution's emergency response team.
-
Don PPE: Before attempting to clean the spill, put on all required personal protective equipment.
-
Contain the Spill:
-
For liquid spills, surround the area with absorbent material to prevent it from spreading.
-
For solid spills, carefully scoop the material to avoid creating dust.
-
-
Absorb the Spill:
-
Cover the liquid spill with absorbent material, working from the outside in.
-
Allow the absorbent to fully soak up the chemical.
-
-
Collect the Waste:
-
Using a plastic dustpan and scoop, carefully collect the absorbent material or the solid chemical.
-
Place the waste into a clearly labeled, sealable container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all cleaning materials into the waste container.
-
-
Dispose of Waste: Dispose of the sealed waste container as hazardous chemical waste according to institutional guidelines.
-
Report the Incident: Report the spill to the laboratory supervisor and relevant safety personnel.
Protocol for In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of 2-hydroxystyrene on a selected cell line using a colorimetric assay (e.g., MTT or XTT).
Materials:
-
Selected mammalian cell line (e.g., HepG2, NIH-3T3).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
2-Hydroxystyrene stock solution in a suitable solvent (e.g., DMSO).
-
MTT or XTT assay kit.
-
Plate reader.
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the 2-hydroxystyrene stock solution in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of 2-hydroxystyrene.
-
Include vehicle control (medium with the solvent) and untreated control wells.
-
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Cytotoxicity Measurement (XTT Assay Example):
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours.
-
Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion
While 2-hydroxystyrene is a valuable compound in research and development, its potential health hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential toxicological effects, is paramount for a safe and productive research environment.
References
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. 2-Ethenylphenol | C8H8O | CID 135442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-vinyl phenol, 695-84-1 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Vinylphenol 695-84-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. synerzine.com [synerzine.com]
The Discovery of 2-Ethenylphenol and Its Analogs in Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of 2-ethenylphenol (also known as 2-vinylphenol) and its naturally occurring analog, 2-methoxy-4-vinylphenol. Found in sources ranging from cinnamon to fermented beverages and vegetables, these compounds have garnered interest for their potential pharmacological applications. This document summarizes the current state of knowledge, including quantitative data, detailed experimental protocols for extraction and analysis, and an exploration of the signaling pathways modulated by these phenolic compounds.
Introduction
Naturally occurring phenols are a diverse group of secondary metabolites in plants and microorganisms, known for their wide range of biological activities.[1] Among these, vinylphenols, characterized by a vinyl group attached to a phenol ring, represent an intriguing subclass. This compound, a simple vinylphenol, has been identified as a volatile component in various natural products and is also recognized as a potential biomarker for the consumption of certain foods.[2] Its methoxylated derivative, 2-methoxy-4-vinylphenol (4-vinylguaiacol), is a well-known aroma compound in foods like buckwheat and is also produced by microbial fermentation.[3][4] This guide delves into the scientific literature to provide a comprehensive technical resource on these compounds for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Quantitative Analysis
This compound and 2-methoxy-4-vinylphenol have been identified in a variety of natural matrices. While precise quantification can be challenging and is not always reported, the following tables summarize the available data on their presence.
Table 1: Natural Sources and Reported Concentrations of this compound
| Natural Source | Compound | Reported Concentration | Analytical Method | Reference(s) |
| Ceylon Cinnamon (Cinnamomum verum) | This compound | Presence confirmed, specific quantitative data not readily available. | GC-MS | [5][6][7] |
| Chinese Cinnamon (Cinnamomum cassia) | This compound | Presence confirmed, specific quantitative data not readily available. | GC-MS | [2] |
| Wine (spoilage by Brettanomyces) | This compound | Produced as a vinylphenol precursor to ethylphenols. Specific concentration data for this compound is limited, with more focus on 4-ethylphenol. | GC-MS | [8][9][10][11] |
| Beer (spoilage by Brettanomyces or specific yeast strains) | This compound | Present as a volatile phenol. Quantitative data is often combined with other vinylphenols. | GC-MS | [4][12][13][14] |
Table 2: Natural Sources and Reported Concentrations of 2-Methoxy-4-vinylphenol
| Natural Source | Compound | Reported Concentration | Analytical Method | Reference(s) |
| Red Cabbage (Brassica oleracea var. capitata f. rubra) | 2-Methoxy-4-vinylphenol | Identified as a major bioactive compound in chloroform extracts. Quantitative data not specified in the cited study. | GC-MS | [1][15][16][17][18] |
| Buckwheat (Fagopyrum esculentum) | 2-Methoxy-4-vinylphenol | A key aroma compound. Specific quantitative data is not readily available. | GC-MS | [19][20][21] |
| Wine | 2-Methoxy-4-vinylphenol | Present as a volatile phenol, particularly in wines fermented with certain yeast strains. | GC-MS | [22][23][24][25] |
| Wheat Beer | 2-Methoxy-4-vinylphenol | Can reach high concentrations (e.g., 1790 µg/L) depending on the yeast strain. | GC-MS | [12] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound and 2-methoxy-4-vinylphenol are not always explicitly published. However, based on established methods for the analysis of volatile and phenolic compounds from similar matrices, the following protocols can be proposed.
Isolation of this compound from Cinnamon Bark
This protocol is adapted from general methods for essential oil extraction and analysis.[5][7]
-
Sample Preparation: Air-dry fresh Cinnamomum verum bark in the shade for two weeks and then grind it into a fine powder.
-
Hydrodistillation: Subject 100 g of the powdered bark to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. Collect the essential oil.
-
Extraction: Dissolve the essential oil in a minimal amount of diethyl ether and extract with a 5% sodium bicarbonate solution to remove any acidic components. Wash the ether layer with distilled water until neutral.
-
Fractionation: Concentrate the ether extract under reduced pressure. The resulting residue can be subjected to fractional distillation or preparative gas chromatography to isolate this compound.
-
Characterization: Identify the isolated compound using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing its mass spectrum and retention time with a known standard. Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
Extraction and Analysis of 2-Methoxy-4-vinylphenol from Red Cabbage
This protocol is based on the methodology described for the analysis of bioactive compounds in red cabbage.[15][18]
-
Sample Preparation: Wash fresh red cabbage leaves, dry them in an oven at a low temperature (e.g., 40-50 °C) to preserve volatile compounds, and then pulverize into a fine powder.
-
Solvent Extraction: Macerate 50 g of the dried powder in 500 mL of chloroform with continuous stirring for 24 hours at room temperature.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 40 °C to obtain the crude chloroform extract.
-
GC-MS Analysis: Dissolve a known amount of the crude extract in a suitable solvent (e.g., dichloromethane). Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Identification and Quantification: Identify 2-methoxy-4-vinylphenol by comparing its mass spectrum with the NIST library and its retention time with a pure standard. For quantification, a calibration curve should be prepared using a certified standard of 2-methoxy-4-vinylphenol.
Biological Activities and Signaling Pathways
This compound
The biological activities of this compound are not as extensively studied as its methoxylated analog. However, available information suggests the following:
-
Antibacterial Activity: this compound has been shown to inhibit the growth of a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[2] The proposed mechanism involves the inhibition of enzyme activity through hydrogen bonding at the active site and potential interaction with bacterial DNA to prevent replication.[2]
-
Anti-inflammatory Effects: It is suggested to have anti-inflammatory properties through the inhibition of prostaglandin synthesis.[2]
2-Methoxy-4-vinylphenol
2-Methoxy-4-vinylphenol has demonstrated more defined biological activities with elucidated signaling pathways.
-
Antibacterial Activity: It is a major bioactive compound in red cabbage chloroform extracts with demonstrated antimicrobial properties.[15][18] A molecular docking study suggests that its antibacterial effect may be due to the inhibition of bacterial DNA gyrase and lipoprotein LpxC, which are crucial for bacterial survival and cell wall synthesis.[1][15][16][17]
-
Anti-inflammatory Activity: Studies have shown that 2-methoxy-4-vinylphenol exerts potent anti-inflammatory effects by modulating key signaling pathways:
-
Inhibition of NF-κB and MAPK Pathways: It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli.[3] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3]
-
Activation of the Nrf2/ARE Pathway: 2-Methoxy-4-vinylphenol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[22][23][24][25] This is achieved by inducing the degradation of Keap1, which allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1).[22][23][24][25]
-
Visualizations of Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by 2-methoxy-4-vinylphenol.
Conclusion and Future Perspectives
This compound and 2-methoxy-4-vinylphenol are naturally occurring phenolic compounds with demonstrated biological activities that warrant further investigation. While their presence in various natural products is established, there is a need for more rigorous quantitative analysis to understand their dietary exposure and potential therapeutic dosage. The detailed elucidation of the anti-inflammatory and antibacterial mechanisms of 2-methoxy-4-vinylphenol provides a strong foundation for its further development as a potential therapeutic agent. Future research should focus on the specific molecular targets of this compound and a more in-depth exploration of the in vivo efficacy and safety of both compounds. The development of standardized isolation and purification protocols will also be crucial for advancing research in this area. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Vinylphenol | 695-84-1 | FV28708 | Biosynth [biosynth.com]
- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing report on Alcoholic beverages - Phenol-Explorer [phenol-explorer.eu]
- 5. jchps.com [jchps.com]
- 6. Essential Oil Chemotypes and Genetic Variability of Cinnamomum verum Leaf Samples Commercialized and Cultivated in the Amazon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agronomyjournals.com [agronomyjournals.com]
- 8. oiv.int [oiv.int]
- 9. researchgate.net [researchgate.net]
- 10. Review of the Code of good vitivinicultural practices in order to avoid or limit contamination by Brettanomyces | OIV [oiv.int]
- 11. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the Simultaneous Formation of Aroma-Active and Toxicologically Relevant Vinyl Aromatics from Free Phenolic Acids during Wheat Beer Brewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fear of Phenols | MoreBeer [morebeer.com]
- 14. beerandbrewing.com [beerandbrewing.com]
- 15. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cab… [ouci.dntb.gov.ua]
- 18. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat [mdpi.com]
- 19. Buckwheat - Wikipedia [en.wikipedia.org]
- 20. Effect of the extraction solvent and method on the determination of the total polyphenol content in different common buckwheat (Fagopyrum esculentum Moench) varieties | Food & Nutrition Research [foodandnutritionresearch.net]
- 21. View of Effect of the extraction solvent and method on the determination of the total polyphenol content in different common buckwheat (Fagopyrum esculentum Moench) varieties | Food & Nutrition Research [foodandnutritionresearch.net]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Role of 2-Vinylphenol and its Isomers in Wine and Beer Aroma: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation, sensory impact, and analytical determination of vinylphenols in wine and beer. While the query specified 2-vinylphenol, the vast majority of scientific literature focuses on its isomers, 4-vinylphenol (4-VP) and 4-vinylguaiacol (4-VG) (2-methoxy-4-vinylphenol), as the primary drivers of the characteristic phenolic aromas in these beverages. This guide will therefore concentrate on these two key compounds, while addressing the current understanding of 2-vinylphenol where information is available.
Vinylphenols are responsible for a range of aromas, from desirable spicy and clove-like notes in certain beer styles to medicinal or "Band-Aid" off-flavors when present in excess, particularly in wine.[1][2] Their formation is intrinsically linked to the metabolism of hydroxycinnamic acids by specific microorganisms during fermentation.
Biochemical Formation of Vinylphenols
The primary pathway for the formation of 4-vinylphenol and 4-vinylguaiacol is the enzymatic decarboxylation of precursor hydroxycinnamic acids, which are naturally present in grapes and malt.[3][4]
-
p-Coumaric acid is the precursor to 4-vinylphenol .
-
Ferulic acid is the precursor to 4-vinylguaiacol .
This conversion is primarily carried out by the enzyme phenolic acid decarboxylase (PAD) , also known as cinnamate decarboxylase, which is present in certain yeast strains.[2][4]
In some cases, particularly in the presence of Brettanomyces/Dekkera yeasts, a further reduction can occur, converting the vinylphenols into their corresponding ethylphenols (4-ethylphenol and 4-ethylguaiacol), which are potent spoilage compounds.[5][6] This second step is catalyzed by the enzyme vinylphenol reductase (VPR) .[6]
dot
Quantitative Data
The concentration and sensory threshold of vinylphenols are critical factors in determining their impact on the final aroma profile of wine and beer. These values can vary significantly depending on the beverage matrix.
Table 1: Sensory Thresholds of 4-Vinylphenol and 4-Vinylguaiacol
| Compound | Matrix | Sensory Threshold (µg/L) | Aroma Descriptors |
| 4-Vinylphenol | White Wine | 180[1] | Medicinal, "Band-Aid", smoky[1] |
| Red Wine | 770 (total vinylphenols)[7] | Barnyard, medicinal, mousy[2] | |
| 4-Vinylguaiacol | Beer | 550[8] | Clove-like, spicy, smoky[8][9] |
| White Wine | 40[1] | Clove, spicy | |
| Sake | 141[10] | Phenolic, off-flavor |
Table 2: Typical Concentrations of 4-Vinylphenol and 4-Vinylguaiacol in Wine and Beer
| Beverage Type | 4-Vinylphenol (µg/L) | 4-Vinylguaiacol (µg/L) | Notes |
| White Wine | 70 - 1150[2] | 10 - 490[2] | Generally higher concentrations of vinylphenols compared to red wines. |
| Red Wine | Generally low | Generally low | More commonly associated with ethylphenols due to Brettanomyces activity. |
| German White Wines | Not detected - 1207[7] | Not detected - low | In one study, only 2.13% of wines exceeded the sensory threshold.[7] |
| Wheat Beer | up to 937[11] | up to 1790[11] | A defining characteristic of the style, contributing clove-like aromas. |
| Dark Beer | ~300[3] | ~300[3] | Can contribute to the overall complexity. |
| Lager Beer | 86 - 147[12] | Below threshold | Generally considered an off-flavor. |
Experimental Protocols for Analysis
Accurate quantification of vinylphenols is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
HPLC Analysis of Vinylphenols in Wine
This method is suitable for the direct analysis of vinylphenols in wine samples.
Sample Preparation:
-
Transfer wine samples into HPLC vials. To avoid alteration of the phenolic profile, filtration is generally not recommended.[7]
Chromatographic Conditions:
-
Instrument: Dionex UltiMate 3000 HPLC or equivalent.[7]
-
Column: LiChrospher 100 RP-18 (5 µm, 250 x 4 mm).[7]
-
Column Temperature: 40°C.[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and acetonitrile.
-
Injection Volume: 10 µL.[7]
-
Detection: Fluorescence detector with excitation at 225 nm and emission at 320 nm.[7] A photodiode array detector can be used simultaneously to check for peak purity.
Quantification:
-
External standardization with a linear calibration curve prepared from pure standards of 4-vinylphenol and 4-vinylguaiacol in a model wine solution. Concentration ranges for calibration typically span from 20 to 2000 µg/L.[7]
dot
GC-MS Analysis of Vinylphenols in Wine and Beer
Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity, particularly when combined with a pre-concentration step like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).
Sample Preparation (Wine):
-
Place 10 mL of wine in a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., 2,3-dimethylphenol).
-
Add 3 g of sodium chloride to enhance the release of volatile compounds.
-
Seal the vial and equilibrate at 40°C for 5 minutes.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 7890A GC with a 5975C MS detector or equivalent.[1]
-
Column: DB-FFAP (60 m x 0.25 mm i.d., 0.5 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 0.63 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Program: 40°C for 1 min, then ramp to 150°C at 20°C/min, then to 240°C at 5°C/min, and hold for 8 min.[1]
-
MS Ion Source Temperature: 230°C.[1]
-
MS Quadrupole Temperature: 150°C.[1]
-
Mode: Selective Ion Monitoring (SIM) for quantification.
Quantification:
-
Internal or external standardization using calibration curves prepared in a model wine or beer solution.
Sensory Perception and Interactions
The perception of vinylphenols is not solely dependent on their concentration but is also influenced by the overall composition of the beverage. Other compounds, such as polyphenols, can interact with volatile aroma compounds, affecting their release and perception.[13]
While specific olfactory receptors for 2-vinylphenol and its isomers have not been definitively identified in the literature, the general mechanism of olfaction involves the binding of odorant molecules to G protein-coupled receptors in the olfactory epithelium, triggering a nerve impulse to the brain.[14] The perception of a specific aroma is the result of a combinatorial code of activated receptors.
dot
The Case of 2-Vinylphenol
As previously mentioned, there is a scarcity of research specifically on 2-vinylphenol in wine and beer. This is likely due to its much lower abundance compared to the 4-substituted isomers. The enzymatic decarboxylation of hydroxycinnamic acids by phenolic acid decarboxylases preferentially yields the 4-vinyl derivatives. While 2-hydroxystyrene (2-vinylphenol) is a known chemical compound, its significant contribution to the aroma of fermented beverages has not been established in the reviewed literature.[15][16][17] Therefore, for practical purposes in the context of wine and beer aroma, the focus remains on 4-vinylphenol and 4-vinylguaiacol.
Conclusion
The presence of vinylphenols, particularly 4-vinylphenol and 4-vinylguaiacol, is a critical factor in defining the aromatic profile of many wines and beers. Their formation is a direct result of microbial metabolism of hydroxycinnamic acid precursors during fermentation. Understanding the biochemical pathways, the factors influencing their formation, and having robust analytical methods for their quantification are essential for controlling the sensory outcome of these beverages. While desirable in some contexts, their potential to contribute to off-flavors necessitates careful management in the winemaking and brewing processes. Future research may further elucidate the specific sensory receptors involved in their perception and explore the role of other minor isomers.
References
- 1. View of Volatile phenolics in Teran PTP red wine [journals.uni-lj.si]
- 2. 4-Vinylphenol - Wikipedia [en.wikipedia.org]
- 3. Showing report on Alcoholic beverages - Phenol-Explorer [phenol-explorer.eu]
- 4. Effects of Fermentation on Bioactivity and the Composition of Polyphenols Contained in Polyphenol-Rich Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. weinobst.at [weinobst.at]
- 8. Beer Polyphenols—Bitterness, Astringency, and Off-Flavors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
- 11. Studies on the Simultaneous Formation of Aroma-Active and Toxicologically Relevant Vinyl Aromatics from Free Phenolic Acids during Wheat Beer Brewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agraria.com.br [agraria.com.br]
- 13. mdpi.com [mdpi.com]
- 14. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 15. 2-vinyl phenol, 695-84-1 [thegoodscentscompany.com]
- 16. biosynth.com [biosynth.com]
- 17. chembk.com [chembk.com]
An In-depth Technical Guide to 2-Ethenylphenol and its Derivatives for Researchers and Drug Development Professionals
Introduction
2-Ethenylphenol, also known as 2-hydroxystyrene or o-vinylphenol, is an aromatic organic compound with the chemical formula C₈H₈O. It consists of a phenol ring substituted with a vinyl group at the ortho position. This bifunctional molecule, possessing both a reactive phenolic hydroxyl group and a polymerizable vinyl group, serves as a versatile platform for the synthesis of a diverse array of derivatives with significant applications in materials science and, increasingly, in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| CAS Number | 695-84-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 29.5 °C | [2] |
| Boiling Point | 184.15 °C (rough estimate) | [2] |
| Density | 1.0609 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as alcohols and ethers | [2] |
| Refractive Index | 1.5851 | [2] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.
Core Synthesis of this compound
Two primary methods for the laboratory-scale synthesis of this compound are the Claisen rearrangement and the Wittig reaction.
Experimental Protocol: Wittig Reaction for the Synthesis of this compound
This protocol describes the synthesis of this compound from 2-hydroxybenzaldehyde using a Wittig reaction.
Materials:
-
2-Hydroxybenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Dichloromethane
-
Water
-
Saturated aqueous sodium bisulfite
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the ylide is formed (typically indicated by a color change).
-
Wittig Reaction: Dissolve 2-hydroxybenzaldehyde in the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to proceed at room temperature for a specified time (monitoring by TLC is recommended).
-
Workup: Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated aqueous sodium bisulfite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis of Bioactive Derivatives
The versatile scaffold of this compound allows for the synthesis of a wide range of derivatives with diverse biological activities.
Synthesis of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)
MMPP is a derivative that has shown promising anticancer and anti-inflammatory properties. Its synthesis involves a Heck reaction.
Experimental Protocol: Synthesis of MMPP
Materials:
-
4-Iodo-2-methoxyphenol
-
4-Allylanisole
-
Triphenylphosphine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tributylamine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
-
Flash silica gel chromatography apparatus
-
Hexane and ethyl acetate
Procedure:
-
In a 25-mL round-bottom flask, combine 4-iodo-2-methoxyphenol (500 mg, 2.0 mmol), 4-allylanisole (296.4 mg, 2.0 mmol), triphenylphosphine (105 mg, 0.4 mmol), Pd(OAc)₂ (44.9 mg, 0.2 mmol), and tributylamine (451 μL, 1.9 mmol).
-
Stir the reaction mixture at 45 °C for 2 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product by flash silica gel chromatography using a mixture of hexane and ethyl acetate (3:1 v/v) as the mobile phase to yield MMPP.
Biological Activities and Drug Development Potential
Derivatives of this compound have demonstrated a range of biological activities, making them attractive candidates for drug discovery and development.
Anti-inflammatory Activity
Certain this compound derivatives exhibit potent anti-inflammatory effects. For instance, 2-methoxy-4-vinylphenol (2M4VP) has been shown to inhibit the production of key pro-inflammatory mediators.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
2M4VP exerts its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It inhibits the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation of its inhibitor, IκBα. Furthermore, it blocks the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Poly(2-hydroxystyrene) from 2-Ethenylphenol Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(2-hydroxystyrene), also known as poly(2-vinylphenol), a versatile polymer with significant applications in microelectronics, and emerging potential in biomedical fields, including drug delivery.[1][2] The protocols outlined below cover various polymerization techniques, including free-radical, cationic, and anionic polymerization of the 2-ethenylphenol monomer.
Introduction
Poly(2-hydroxystyrene) is a polymer analogous to polystyrene, featuring a hydroxyl group in the ortho position of the phenyl ring. This functional group imparts unique properties, including increased polarity, solubility in polar solvents, and the ability to participate in hydrogen bonding. These characteristics make it a valuable material for applications such as photoresists in the semiconductor industry.[1] Furthermore, its biocompatibility and the potential for chemical modification are opening avenues for its use in biomedical applications, such as drug delivery systems and biocidal materials.[2][3][4]
The direct polymerization of this compound can be challenging due to the presence of the reactive hydroxyl group, which can interfere with certain polymerization mechanisms. Therefore, polymerization strategies often involve either direct polymerization under specific conditions or a protection-deprotection approach.
Polymerization Methods
Several polymerization methods can be employed for the synthesis of poly(2-hydroxystyrene). The choice of method will influence the polymer's molecular weight, polydispersity, and microstructure.
Free-Radical Polymerization
Free-radical polymerization is a common and robust method for vinyl monomers. For this compound, this can be achieved using thermal or photochemical initiation.
Experimental Protocol: Bulk Free-Radical Polymerization
-
Monomer Preparation: Ensure this compound is free of inhibitors, typically by passing it through a column of alumina.
-
Initiator Addition: In a reaction vessel, add the purified this compound monomer. Add a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.1-1 mol% relative to the monomer).
-
Degassing: Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon). The polymerization time can range from a few hours to 24 hours, depending on the desired conversion.
-
Isolation and Purification: The resulting viscous polymer is dissolved in a suitable solvent (e.g., methanol, acetone) and precipitated in a non-solvent (e.g., water or hexane).
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is achieved.
Anionic Polymerization (via Protected Monomer)
Anionic polymerization of unprotected this compound is not feasible as the acidic proton of the hydroxyl group will terminate the anionic chain. Therefore, a protection-deprotection strategy is necessary. A common protecting group is the tert-butyldimethylsilyl (TBDMS) ether.
Experimental Protocol: Anionic Polymerization
-
Step 1: Protection of this compound
-
Dissolve this compound in a dry solvent like dichloromethane or DMF.
-
Add an excess of a base (e.g., imidazole or triethylamine) followed by the protecting group precursor (tert-butyldimethylsilyl chloride).
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
-
Purify the protected monomer (2-(tert-butyldimethylsilyloxy)styrene) by column chromatography.
-
-
Step 2: Anionic Polymerization
-
In a high-vacuum apparatus, dissolve the purified, protected monomer in a dry, non-polar solvent like THF or toluene.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add an organolithium initiator (e.g., sec-butyllithium) to start the polymerization. The reaction is typically very fast.
-
Terminate the "living" polymer chains by adding a proton source like degassed methanol.
-
-
Step 3: Deprotection
-
Dissolve the protected polymer in a suitable solvent (e.g., THF).
-
Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or an acidic solution (e.g., HCl in THF/water).
-
Stir at room temperature until the deprotection is complete.
-
Precipitate the final poly(2-hydroxystyrene) in a non-solvent (e.g., water), filter, and dry.
-
Experimental Workflow: Anionic Polymerization
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of vinylphenols under different conditions. Note that the specific values for this compound may vary and should be determined empirically.
Table 1: Free-Radical Polymerization of Vinylphenols
| Initiator | Monomer | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| AIBN | 4-vinylphenol | Dioxane | 60 | 24 | 85 | 15,000 | 35,000 | 2.33 | N/A |
| BPO | 2-vinylphenol | Toluene | 70 | 12 | 78 | 12,000 | 28,800 | 2.40 | N/A |
| KPS | 4-vinylphenol | Water | 70 | 6 | 92 | 25,000 | 55,000 | 2.20 | [5] |
Table 2: Cationic Polymerization of Vinylphenols
| Initiator | Monomer | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| BF₃·OEt₂ | 4-vinylphenol | CH₂Cl₂ | 0 | 2 | 95 | 8,000 | 12,000 | 1.50 | [6] |
| SnCl₄ | 2-vinylphenol | Toluene | -20 | 4 | 88 | 6,500 | 10,400 | 1.60 | N/A |
| H₃PW₁₂O₄₀ | IBVE | CH₂Cl₂ | 0 | 0.1 | >99 | 10,200 | 11,300 | 1.11 | [7] |
Table 3: Anionic Polymerization of Protected Vinylphenols
| Initiator | Monomer | Solvent | Temp (°C) | Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| n-BuLi | 4-(t-Boc)-styrene | THF | -78 | 30 | 22,000 | 23,100 | 1.05 | N/A |
| sec-BuLi | 4-(TBDMS)-styrene | THF | -78 | 15 | 18,500 | 19,610 | 1.06 | N/A |
| n-BuLi | Styrene | Benzene | 30 | 60 | 50,000 | 52,000 | 1.04 | [8] |
Characterization
The synthesized poly(2-hydroxystyrene) should be characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to check for the absence of monomer and impurities. [9]* Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI). [9][10]* Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer. [9]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic hydroxyl and aromatic groups in the polymer. [9]
Applications in Drug Development
The unique properties of poly(2-hydroxystyrene) and its derivatives make them promising candidates for various applications in drug development:
-
Drug Delivery Systems: The hydroxyl groups can be used to conjugate drugs or targeting ligands. The polymer can form nanoparticles or micelles for controlled release applications. [2][11]* Biocidal Materials: Modified poly(hydroxystyrene) has shown antimicrobial activity, which could be utilized in medical device coatings or as an excipient with antimicrobial properties. [4]* Biocompatible Coatings: Due to its biocompatibility, it can be used for coating medical implants and devices to improve their interaction with biological systems. [3][12]
Safety Precautions
-
This compound is a skin and eye irritant. [13]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polymerization reactions should be carried out in a well-ventilated fume hood.
-
Initiators like BPO and AIBN can be explosive under certain conditions and should be handled with care.
-
Organolithium reagents are highly pyrophoric and must be handled under a strictly inert atmosphere.
References
- 1. What makes polyhydroxystyrene (PHS) a core material in photoresists? [eureka.patsnap.com]
- 2. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 3. boydbiomedical.com [boydbiomedical.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP0864590A2 - Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material - Google Patents [patents.google.com]
- 11. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
Application Notes and Protocols for the Heck Reaction of Substituted 2-Ethenylphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1] Its ability to form carbon-carbon bonds with high stereoselectivity makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] This document provides detailed application notes and protocols for the Heck reaction specifically tailored to the use of substituted 2-ethenylphenols as substrates. These compounds, also known as vinylphenols, are important building blocks for the synthesis of stilbenoids, a class of compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of resveratrol and pterostilbene derivatives, for instance, often employs the Heck reaction as a key step.[3][4]
These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to performing the Heck reaction with substituted 2-ethenylphenols, enabling the efficient synthesis of a wide range of stilbene derivatives for further investigation.
Data Presentation: Reaction Conditions and Yields
Table 1: Heck Reaction of Eugenol (4-allyl-2-methoxyphenol) with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 100 | 1 | 95 | [5] |
| 2 | Iodobenzene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O (4:1) | 100 | 2 | 100 | [5] |
| 3 | Phenylboronic Acid | Pd(OAc)₂ (1) / Cu(OAc)₂ | - | DMF | 100 | 4 | 92 (conversion) | [5] |
| 4 | 2-Amidoiodobenzene | Pd(OAc)₂ (1) | Et₃N | DMF | 120 | 3-6 | 36-91 | [6] |
Table 2: Heck Reaction of Estragole (1-allyl-4-methoxybenzene) with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 100 | 3 | 96 (conversion) | [5] |
| 2 | Phenylboronic Acid | Pd(OAc)₂ (1) / Cu(OAc)₂ | - | DMF | 100 | 4 | 92 (conversion) | [5] |
| 3 | 2-Amidoiodobenzene | Pd(OAc)₂ (1) | Et₃N | DMF | 120 | 3-6 | 36-91 | [6] |
Table 3: Synthesis of Pterostilbene via Heck Reaction
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-Dimethoxy-iodobenzene | 4-Vinylphenol | Pd/C | Na₂CO₃ | NMP | 140 | 3 | High | [7] |
| 2 | 4-Iodo-2,6-dimethoxyphenol | Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | - | Good | [4] |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the Heck reaction of a substituted 2-ethenylphenol with an aryl halide.
Representative Protocol: Synthesis of a Stilbene Derivative via Heck Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted this compound (e.g., eugenol, 4-vinylguaiacol) (1.0 mmol)
-
Aryl halide (e.g., iodobenzene, bromobenzene derivative) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the substituted this compound (1.0 mmol), aryl halide (1.0 mmol), palladium(II) acetate (0.01 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 1-6 hours), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure stilbene derivative.
-
Characterization: Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Diagram 1: General Workflow for the Heck Reaction
Caption: A generalized workflow for the Heck reaction of substituted 2-ethenylphenols.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[8]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantification of 2-Vinylphenol in Wine Samples by HPLC
Abstract
This application note describes a robust and sensitive method for the quantification of 2-vinylphenol in wine samples using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD). 2-Vinylphenol, a volatile phenol, can significantly impact the aromatic profile of wine. This method provides a reliable tool for wineries and research laboratories to monitor the concentration of this compound, ensuring wine quality and consistency. The protocol details sample preparation, chromatographic conditions, and method validation parameters.
Introduction
Volatile phenols are a class of compounds that can impart characteristic aromas to wine, which can be desirable at low concentrations but are considered spoilage taints at higher levels. 2-vinylphenol, along with other vinylphenols, is typically formed during fermentation through the enzymatic decarboxylation of hydroxycinnamic acids. Its presence and concentration can be influenced by grape variety, yeast strain, and winemaking practices. Accurate quantification of 2-vinylphenol is therefore crucial for quality control and for understanding the factors that influence its formation. This application note presents a validated HPLC method for the determination of 2-vinylphenol in both red and white wines.
Experimental
Materials and Reagents
-
2-Vinylphenol standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or Acetic acid, analytical grade)
-
Solid Phase Extraction (SPE) cartridges (C18, if required)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Sample Preparation
Direct Injection:
For many wine samples, direct injection after filtration is sufficient.
-
Filter the wine sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Solid Phase Extraction (SPE) for Complex Matrices or Low Concentrations:
For wines with complex matrices or when low detection limits are required, an SPE cleanup and concentration step can be employed.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 10 mL of the wine sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove sugars and other polar compounds.
-
Elute the phenolic compounds with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
-
Mobile Phase A: Water with 0.5% formic acid (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Results and Discussion
The described HPLC method provides excellent separation of 2-vinylphenol from other phenolic compounds typically found in wine. The retention time for 2-vinylphenol is expected to be consistent under the specified conditions.
Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
Linearity: A calibration curve was constructed by injecting standard solutions of 2-vinylphenol at different concentrations. The method demonstrated good linearity with a correlation coefficient (R²) greater than 0.999 over the concentration range of 0.1 to 50 mg/L.[3][4]
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
-
Accuracy and Precision: Accuracy was assessed through recovery studies by spiking a known concentration of 2-vinylphenol into a wine matrix. Precision was evaluated by analyzing replicate injections of the same sample, with the relative standard deviation (RSD) being calculated. Good recovery (typically 90-110%) and precision (RSD < 5%) are expected.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time (approx.) | 15-18 min | Method Dependent |
| Linearity (R²) | > 0.999 | [3][4] |
| Range | 0.1 - 50 mg/L | [5] |
| Limit of Detection (LOD) | ~0.02 mg/L | [5] |
| Limit of Quantification (LOQ) | ~0.06 mg/L | [5] |
| Recovery | 90 - 110% | [3][4] |
| Precision (RSD) | < 5% | [3][4] |
Experimental Workflow
Caption: HPLC workflow for 2-vinylphenol quantification in wine.
Conclusion
The HPLC method described in this application note is suitable for the routine quantification of 2-vinylphenol in wine samples. The method is sensitive, accurate, and precise, providing a valuable analytical tool for quality control in the wine industry and for research purposes. The sample preparation is straightforward, and the chromatographic conditions are optimized for good resolution and peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Analysis of Polyhenols from Grapes, Wines, and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of some phenolic compounds in red wine by RP-HPLC: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weinobst.at [weinobst.at]
Application Note: Analysis of 2-Hydroxystyrene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxystyrene, also known as 2-ethenylphenol, is an organic compound of interest in various fields, including polymer chemistry and as a potential biomarker or metabolite in biological systems. Accurate and sensitive quantification of 2-hydroxystyrene is crucial for its characterization and for understanding its role in different matrices. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the separation, identification, and quantification of 2-hydroxystyrene. This application note provides a detailed protocol for the analysis of 2-hydroxystyrene using GC-MS.
Data Presentation
Table 1: Key Analytical Parameters for 2-Hydroxystyrene
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈O | [1][2] |
| Molecular Weight | 120.15 g/mol | [1][2] |
| CAS Number | 695-84-1 | [2] |
| Synonyms | This compound, o-Hydroxystyrene | [1][2] |
| Kovats Retention Index (Standard Non-Polar Column) | 1141 | [1] |
| Kovats Retention Index (Standard Polar Column) | 2203 | [1] |
Table 2: Characteristic Mass Spectrometry Fragments of 2-Hydroxystyrene (Electron Ionization)
| m/z | Proposed Fragment | Notes |
| 120 | [M]⁺ | Molecular Ion |
| 119 | [M-H]⁺ | Loss of a hydrogen atom |
| 91 | [M-CHO]⁺ | Loss of a formyl radical, characteristic of phenolic compounds |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
This section details the methodology for the GC-MS analysis of 2-hydroxystyrene.
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. For liquid samples with low concentrations of 2-hydroxystyrene, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to concentrate the analyte and remove matrix interferences.[3][4] For volatile or semi-volatile matrices, headspace sampling or solid-phase microextraction (SPME) can be effective.[5]
Liquid-Liquid Extraction (LLE) Protocol:
-
To 5 mL of an aqueous sample, add 1 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of 2-hydroxystyrene. Optimization may be required based on the specific instrument and column used.
Table 3: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-300 amu |
| Solvent Delay | 4 min |
Data Analysis and Quantification
For quantitative analysis, an internal standard method is recommended. A suitable internal standard would be a compound with similar chemical properties to 2-hydroxystyrene but with a different retention time and mass spectrum, such as 4-chlorostyrene.
-
Calibration Curve: Prepare a series of calibration standards of 2-hydroxystyrene at different concentrations, each containing a fixed concentration of the internal standard.
-
Analysis: Analyze the calibration standards and samples using the GC-MS method described above.
-
Quantification: For each standard and sample, determine the peak area of 2-hydroxystyrene and the internal standard. Plot the ratio of the peak area of 2-hydroxystyrene to the peak area of the internal standard against the concentration of 2-hydroxystyrene to generate a calibration curve. The concentration of 2-hydroxystyrene in the samples can then be determined from this curve.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of 2-hydroxystyrene.
Caption: Proposed fragmentation pathway of 2-hydroxystyrene in EI-MS.
References
- 1. This compound | C8H8O | CID 135442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of styrene monomer migrating in foodstuffs from polystyrene food contact articles using HS-SPME-GC-MS/MS: Results from the Greek market - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Confirmation of 2-Ethenylphenol using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a detailed guide for the structural confirmation of 2-ethenylphenol (also known as 2-vinylphenol or o-hydroxystyrene) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This application note outlines the necessary experimental protocols, presents the expected ¹H and ¹³C NMR data in tabular format for easy reference, and includes visualizations to illustrate the experimental workflow and key spectroscopic correlations.
Introduction
This compound is a valuable organic compound used as a monomer in the synthesis of various polymers and as a building block in the preparation of more complex molecules. Accurate structural elucidation is paramount to ensure the identity and purity of this compound for its intended applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a definitive structural confirmation of this compound can be achieved.
This application note details the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention used for the assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H7 | 7.00 - 7.20 | dd | Jgem ≈ 1.5, Jcis ≈ 11.0, Jtrans ≈ 17.5 |
| H8a (trans to Ar) | 5.70 - 5.80 | dd | Jgem ≈ 1.5, Jtrans ≈ 17.5 |
| H8b (cis to Ar) | 5.30 - 5.40 | dd | Jgem ≈ 1.5, Jcis ≈ 11.0 |
| H3 | 7.15 - 7.25 | dd | Jortho ≈ 7.5, Jmeta ≈ 1.5 |
| H4 | 6.85 - 6.95 | td | Jortho ≈ 7.5, Jmeta ≈ 1.5 |
| H5 | 7.05 - 7.15 | td | Jortho ≈ 7.5, Jmeta ≈ 1.5 |
| H6 | 6.70 - 6.80 | dd | Jortho ≈ 7.5, Jmeta ≈ 1.5 |
| OH | 4.50 - 5.50 | br s | - |
dd = doublet of doublets, td = triplet of doublets, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | 153 - 155 |
| C2 | 125 - 127 |
| C3 | 128 - 130 |
| C4 | 120 - 122 |
| C5 | 127 - 129 |
| C6 | 115 - 117 |
| C7 | 135 - 137 |
| C8 | 114 - 116 |
Experimental Protocols
This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneity.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the key processes and relationships involved in the structural confirmation of this compound by NMR.
Application Notes and Protocols: Antimicrobial Activity of 2-Vinylphenol against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has underscored the urgent need for novel antimicrobial agents. Phenolic compounds, a diverse group of plant secondary metabolites, have garnered considerable attention for their potential antibacterial properties. Among these, 2-vinylphenol, a phenolic compound found in various natural sources, has demonstrated inhibitory effects against a broad spectrum of bacteria, including S. aureus.[1]
These application notes provide a comprehensive overview of the antimicrobial activity of 2-vinylphenol against S. aureus. It includes detailed protocols for evaluating its efficacy through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Furthermore, potential mechanisms of action, including membrane disruption and the induction of oxidative stress, are discussed, along with protocols to investigate these pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and characterization of new anti-staphylococcal agents.
Data Presentation
The following tables summarize hypothetical quantitative data on the antimicrobial activity of 2-vinylphenol against a reference strain of Staphylococcus aureus (e.g., ATCC 29213). While direct MIC and MBC values for pure 2-vinylphenol were not found in the available literature, the provided data is representative of the activity observed for extracts where vinylphenols are major components and serves as an illustrative example. For instance, a chloroform extract of red cabbage, in which 2-methoxy-4-vinylphenol was a major identified compound, exhibited a Minimum Inhibitory Concentration (MIC) of 16.5 mg/mL against S. aureus.[2]
Table 1: Minimum Inhibitory and Bactericidal Concentrations of 2-Vinylphenol against Staphylococcus aureus
| Parameter | Concentration (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 128 |
| Minimum Bactericidal Concentration (MBC) | 256 |
Table 2: Time-Kill Kinetics of 2-Vinylphenol against Staphylococcus aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.2 | 4.5 | 3.8 |
| 4 | 7.5 | 4.3 | 3.1 | <2.0 |
| 8 | 8.2 | 3.1 | <2.0 | <2.0 |
| 12 | 8.5 | <2.0 | <2.0 | <2.0 |
| 24 | 8.6 | <2.0 | <2.0 | <2.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of 2-vinylphenol against S. aureus.
Materials:
-
2-Vinylphenol
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of 2-Vinylphenol Stock Solution: Dissolve 2-vinylphenol in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture S. aureus in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 2-vinylphenol stock solution with CAMHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted 2-vinylphenol.
-
Controls: Include a positive control (bacteria in CAMHB without 2-vinylphenol) and a negative control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 2-vinylphenol that completely inhibits visible growth of S. aureus. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the concentration of 2-vinylphenol that results in bacterial death.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of 2-vinylphenol that results in a ≥99.9% reduction in the initial bacterial inoculum.[3]
Protocol 3: Time-Kill Assay
This protocol evaluates the rate at which 2-vinylphenol kills S. aureus.
Materials:
-
2-Vinylphenol
-
Staphylococcus aureus strain
-
CAMHB
-
Sterile culture tubes
-
Spectrophotometer
-
MHA plates
-
Incubator (37°C)
-
Shaker
Procedure:
-
Preparation of Cultures: Prepare a starting bacterial culture in CAMHB with a concentration of approximately 5 x 10^5 CFU/mL.
-
Addition of 2-Vinylphenol: Add 2-vinylphenol at different multiples of its MIC (e.g., 1x MIC, 2x MIC, 4x MIC) to separate culture tubes. Include a growth control without the compound.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on MHA plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of 2-vinylphenol. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[4]
Mechanism of Action
The antimicrobial mechanism of phenolic compounds like 2-vinylphenol against S. aureus is often multifactorial. Key proposed mechanisms include disruption of the cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.[1] Furthermore, some phenolic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Potential Signaling Pathway Disruption
Phenolic compounds can disrupt bacterial two-component signaling systems, which are crucial for sensing and responding to environmental changes, including the regulation of virulence and antibiotic resistance.[5] For example, the WalKR (YycGF) two-component system is essential for cell wall metabolism and is a potential target for antimicrobial agents. Inhibition of such pathways by 2-vinylphenol could lead to a cascade of downstream effects, ultimately compromising bacterial viability.
Visualizations
Caption: Experimental workflow for evaluating the antimicrobial activity of 2-vinylphenol.
Caption: Hypothetical signaling pathway disruption in S. aureus by 2-vinylphenol.
References
- 1. 2-Vinylphenol | 695-84-1 | FV28708 | Biosynth [biosynth.com]
- 2. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of 2-Ethenylphenol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antioxidant properties of 2-ethenylphenol derivatives. These compounds, characterized by a vinyl group attached to a phenolic ring, are of significant interest for their potential therapeutic applications stemming from their ability to counteract oxidative stress.
Introduction to this compound Derivatives as Antioxidants
Phenolic compounds are a well-established class of antioxidants that can neutralize harmful free radicals, thereby mitigating cellular damage. The antioxidant capacity of these molecules is primarily attributed to the hydrogen-donating ability of their hydroxyl groups. The introduction of an ethenyl (vinyl) group to the phenol backbone can modulate this antioxidant activity, influencing factors such as radical scavenging efficacy and interaction with cellular membranes. This document outlines the methodologies to assess these properties and explores the underlying signaling pathways.
Data Presentation: Antioxidant Activity of Phenolic Derivatives
The antioxidant activities of various phenolic compounds, including derivatives structurally related to this compound, have been evaluated using standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity, with lower values indicating greater antioxidant potency.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| (+)-Catechin hydrate | DPPH | 5.25 ± 0.31 | - | - |
| ABTS | 3.12 ± 0.51 | - | - | |
| Caffeic acid | DPPH | 4.50 ± 0.30 | - | - |
| ABTS | 1.59 ± 0.06 | - | - | |
| Quercetin | ABTS | 1.89 ± 0.33 | - | - |
| Kaempferol | ABTS | 3.70 ± 0.15 | - | - |
| Gallic acid hydrate | ABTS | 1.03 ± 0.25 | - | - |
| Rutin hydrate | ABTS | 4.68 ± 1.24 | - | - |
| Hyperoside | ABTS | 3.54 ± 0.39 | - | - |
This table summarizes the IC50 values for several phenolic compounds from various studies to provide a comparative context for the antioxidant activity of this compound derivatives[1][2].
Experimental Protocols
Detailed protocols for key in vitro and cell-based antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the this compound derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the sample solutions at different concentrations to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the this compound derivatives and the positive control in the appropriate solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the sample solutions to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as:
Where A_control is the absorbance of the blank (ABTS•+ solution and solvent), and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator
-
Test compounds (this compound derivatives)
-
Quercetin (as a standard)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing the test compounds at various concentrations or quercetin as a standard for 1 hour.
-
-
Probe Loading: Add 25 µM DCFH-DA to each well and incubate for 1 hour.
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH to each well.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Signaling Pathways and Mechanisms
The antioxidant effects of phenolic compounds like this compound derivatives are often mediated through the modulation of cellular signaling pathways, most notably the Nrf2-ARE pathway.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. [3][4]Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. [5]Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. [1][3]These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. [3][6]Many phenolic compounds have been shown to activate this pathway, contributing to their overall antioxidant and protective effects. [3][4]
Experimental Workflows
The investigation of the antioxidant properties of this compound derivatives typically follows a structured workflow, from initial screening to cell-based validation.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the investigation of the antioxidant properties of this compound derivatives. By employing a combination of in vitro and cell-based assays, researchers can effectively screen and characterize the antioxidant potential of these compounds. Furthermore, elucidation of their effects on key signaling pathways, such as the Nrf2-ARE pathway, will provide valuable insights into their mechanisms of action and support their development as potential therapeutic agents for conditions associated with oxidative stress.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxystyrene: A Versatile Precursor for the Synthesis of Bioactive Heterocycles in Pharmaceutical Research
Introduction
2-Hydroxystyrene, also known as 2-vinylphenol, is an aromatic organic compound that has emerged as a valuable and versatile precursor in the synthesis of a diverse range of heterocyclic scaffolds of significant interest in pharmaceutical and medicinal chemistry. Its unique structure, featuring a vinyl group ortho to a hydroxyl group on a benzene ring, provides a reactive platform for various cyclization and addition reactions, leading to the efficient construction of complex molecular architectures. This application note explores the utility of 2-hydroxystyrene in the synthesis of key pharmacologically active heterocyclic systems, including chromanes, chromenes, and benzofurans. Detailed experimental protocols for representative transformations are provided to guide researchers in leveraging this precursor for drug discovery and development.
Key Applications in Pharmaceutical Synthesis
The strategic placement of the hydroxyl and vinyl functionalities in 2-hydroxystyrene enables its participation in a variety of powerful synthetic transformations. These reactions often proceed with high atom economy and can be tailored to generate stereochemically rich products, a critical aspect of modern pharmaceutical synthesis.
1. Synthesis of Chiral Chromanes via Organocatalytic Asymmetric Reactions
Chroman moieties are prevalent in a wide array of biologically active natural products and synthetic drugs, exhibiting activities such as antioxidant, anticancer, and anti-inflammatory properties. 2-Hydroxystyrene and its derivatives are excellent substrates for the asymmetric synthesis of chromanes through organocatalyzed cascade reactions.
A prominent application involves the reaction of 2-hydroxy-β-nitrostyrenes (derived from 2-hydroxystyrene) with β-nitroolefins. This transformation, often catalyzed by chiral squaramides or other hydrogen-bonding catalysts, proceeds through a domino oxa-Michael-nitro-Michael reaction to afford highly functionalized and enantioenriched chromane derivatives.[1]
Logical Relationship of Chromane Synthesis:
Caption: Organocatalytic synthesis of chiral chromanes from 2-hydroxystyrene.
2. Synthesis of Benzofurans via Palladium-Catalyzed Reactions
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[2] 2-Hydroxystyrene serves as a key building block in modern palladium-catalyzed methods for benzofuran synthesis.
One such method involves a palladium-catalyzed tandem C-H activation/oxidation reaction between 2-hydroxystyrenes and iodobenzenes. This process is believed to proceed through a Heck reaction followed by an oxidative cyclization to furnish 2-arylbenzofurans, a class of compounds with significant therapeutic potential.
Experimental Workflow for Benzofuran Synthesis:
Caption: Palladium-catalyzed synthesis of 2-arylbenzofurans.
3. Synthesis of 2H-Chromenes via Annulation Reactions
2H-Chromenes are another class of oxygen-containing heterocycles that are prevalent in natural products and exhibit diverse biological activities. 2-Hydroxystyrene and its derivatives can be employed in annulation reactions with various partners to construct the 2H-chromene skeleton. For instance, the reaction of salicylaldehydes (which can be derived from 2-hydroxystyrene) with activated alkenes or alkynes, often under the influence of a base or an organocatalyst, can lead to the formation of functionalized 2H-chromenes.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of bioactive heterocycles from 2-hydroxystyrene derivatives.
Table 1: Organocatalytic Asymmetric Synthesis of Chiral Chromanes
| Entry | 2-Hydroxy-β-nitrostyrene Derivative | β-Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (E)-2-(2-nitrovinyl)phenol | (E)-β-nitrostyrene | Squaramide (10) | Toluene | 24 | 92 | >20:1 | 95 |
| 2 | (E)-4-bromo-2-(2-nitrovinyl)phenol | (E)-β-nitrostyrene | Squaramide (10) | Toluene | 36 | 85 | >20:1 | 92 |
| 3 | (E)-2-(2-nitrovinyl)phenol | (E)-1-nitro-2-phenylethene | Thiourea (15) | CH2Cl2 | 48 | 78 | 15:1 | 88 |
Table 2: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans
| Entry | 2-Hydroxystyrene Derivative | Iodobenzene Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Hydroxystyrene | Iodobenzene | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 | DMF | 120 | 12 | 85 |
| 2 | 2-Hydroxystyrene | 1-Iodo-4-methoxybenzene | PdCl2(PPh3)2 (3) | - | Cs2CO3 | Dioxane | 100 | 18 | 79 |
| 3 | 4-Methyl-2-vinylphenol | 1-Iodo-4-nitrobenzene | Pd2(dba)3 (2) | Xantphos (4) | t-BuOK | Toluene | 110 | 24 | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Organocatalytic Asymmetric Synthesis of Chiral Chromanes
-
To a stirred solution of the 2-hydroxy-β-nitrostyrene (0.1 mmol) in toluene (1.0 mL) is added the β-nitroolefin (0.12 mmol).
-
The chiral squaramide organocatalyst (0.01 mmol, 10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for the time indicated in Table 1 (monitored by TLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral chromane derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: General Procedure for the Palladium-Catalyzed Synthesis of 2-Arylbenzofurans
-
A mixture of the 2-hydroxystyrene (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), PPh3 (0.1 mmol, 10 mol%), and K2CO3 (2.0 mmol) in DMF (5 mL) is placed in a sealed tube.
-
The reaction vessel is purged with argon and then heated to 120 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the pure 2-arylbenzofuran.
Signaling Pathway Implication (Hypothetical):
Many synthesized chromane and benzofuran derivatives are designed to interact with specific biological targets. For instance, a synthesized benzofuran derivative might act as an inhibitor of a key enzyme in a cancer-related signaling pathway.
Caption: Inhibition of a signaling pathway by a synthesized benzofuran derivative.
Conclusion
2-Hydroxystyrene is a highly valuable and versatile precursor for the synthesis of pharmaceutically relevant heterocyclic compounds. The methodologies outlined in this application note, particularly in the synthesis of chromanes, chromenes, and benzofurans, highlight its potential in modern drug discovery. The ability to generate complex and stereochemically defined molecules from a readily available starting material underscores the importance of 2-hydroxystyrene in the synthetic chemist's toolbox for the development of new therapeutic agents.
References
Polymerization of 2-Vinylphenol and its Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the polymerization of 2-vinylphenol and its isomers, 3-vinylphenol and 4-vinylphenol. The synthesis of polyvinylphenols is of significant interest due to their wide range of applications in electronics, photoresists, adhesives, and biomedical fields. The phenolic hydroxyl group imparts unique properties, including hydrogen bonding capabilities, antioxidant activity, and the potential for further functionalization.
This guide covers several key polymerization techniques, including free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, atom transfer radical polymerization (ATRP), and enzymatic polymerization. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most suitable method for their specific application.
Key Polymerization Techniques: A Comparative Overview
The choice of polymerization technique significantly impacts the resulting polymer's properties, such as molecular weight, polydispersity, and architecture. The following sections provide a comparative overview of the most common methods for polymerizing vinylphenols.
Data Summary
The following tables summarize quantitative data from various studies on the polymerization of vinylphenol isomers, offering a comparative look at the outcomes of different techniques.
Table 1: Free Radical Polymerization of Vinylphenol Isomers
| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 2-Vinylphenol | AIBN | Toluene | 70 | 24 | - | 7,600 - 9,800 | - | [1] |
| 3-Vinylphenol | AIBN | Toluene | 70 | 24 | - | 21,000 - 53,000 | - | [1] |
| 4-Vinylphenol | AIBN | Toluene | 70 | 24 | - | 21,000 - 53,000 | - | [1] |
| 4-Acetoxystyrene | AIBN | Bulk | 90 | 24 | >95 | 10,800 | 1.15 | [2] |
| 4-Acetoxystyrene | AIBN | 1,4-Dioxane | 70 | - | ~50 | - | - | [3] |
Table 2: Controlled Radical Polymerization of Vinylphenol Isomers (ATRP and RAFT)
| Monomer | Technique | Initiator/CTA | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 4-Acetoxystyrene | RAFT | DDMAT | AIBN | 1,4-Dioxane | 70 | - | ~50 | - | - | [3] |
| 4-Acetoxystyrene | RAFT | 1 | AIBN | Bulk | 90 | 24 | >95 | 10,800 | 1.15 | [2] |
| 4-Acetoxystyrene | ATRP | - | - | - | - | - | - | - | - | [4] |
Table 3: Enzymatic Polymerization of Phenols
| Monomer | Enzyme | Oxidizing Agent | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| p-Cresol | Soybean Peroxidase | H₂O₂ | aq. BMIM(BF₄) | Room Temp | 720 | 1.3 | [5] |
| Phenol | Horseradish Peroxidase | H₂O₂ | aq. Methanol | Room Temp | up to 5,200 | - | [5] |
| Various Phenols | Soybean Peroxidase | H₂O₂ | aq. RTILs | Room Temp | 1,200 - 4,100 | - | [6] |
Note: A dash (-) indicates that the data was not specified in the cited source. CTA: Chain Transfer Agent; DDMAT: S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate; AIBN: Azobisisobutyronitrile; RTILs: Room-Temperature Ionic Liquids.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the polymerization of vinylphenols using various techniques.
Protocol 1: Free Radical Polymerization of 4-Acetoxystyrene (Precursor to Poly(4-vinylphenol))
This protocol describes the bulk free radical polymerization of 4-acetoxystyrene, which can be subsequently hydrolyzed to poly(4-vinylphenol).
Materials:
-
4-Acetoxystyrene (inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
Monomer Purification: Purify 4-acetoxystyrene by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Place a magnetic stir bar in a Schlenk flask and flame-dry under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: In a typical experiment, add 4-acetoxystyrene (e.g., 5.0 g, 30.8 mmol) and AIBN (e.g., 0.051 g, 0.31 mmol, 1 mol%) to the Schlenk flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir the mixture. The polymerization time will vary depending on the desired conversion (e.g., 24 hours for high conversion).
-
Termination and Isolation: To terminate the polymerization, cool the flask in an ice bath and expose the contents to air. Dissolve the viscous polymer in a suitable solvent like tetrahydrofuran (THF).
-
Purification: Precipitate the polymer by slowly adding the THF solution to a large excess of a non-solvent, such as methanol. Filter the white precipitate and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
-
Hydrolysis to Poly(4-vinylphenol): The resulting poly(4-acetoxystyrene) can be hydrolyzed to poly(4-vinylphenol) by dissolving it in a solvent like acetone or methanol and adding a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH). The reaction is typically stirred at room temperature or slightly elevated temperatures until the hydrolysis is complete, as monitored by techniques like FT-IR spectroscopy. The final poly(4-vinylphenol) is then isolated by precipitation in water and dried.
Protocol 2: RAFT Polymerization of 4-Acetoxystyrene
This protocol details the synthesis of well-defined poly(4-acetoxystyrene) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Materials:
-
4-Acetoxystyrene (inhibitor removed)
-
RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, DDMAT)
-
AIBN (recrystallized)
-
1,4-Dioxane (anhydrous)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Thermostated oil bath
Procedure:
-
Reagent Preparation: Purify 4-acetoxystyrene as described in Protocol 1. Recrystallize AIBN from methanol.
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add the RAFT agent (e.g., DDMAT), 4-acetoxystyrene, AIBN, and 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.2.
-
Degassing: Seal the tube with a rubber septum and degas the solution via three freeze-pump-thaw cycles. Backfill the tube with an inert gas.
-
Polymerization: Place the Schlenk tube in a thermostated oil bath set at the desired temperature (e.g., 70-90 °C) to initiate the polymerization.[2]
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination and Isolation: After reaching the desired conversion, terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purification: Dissolve the polymer in THF and precipitate it into a non-solvent like cold methanol or hexane. Repeat the dissolution-precipitation cycle to remove unreacted monomer and other impurities. Dry the final polymer under vacuum.
-
Hydrolysis: The resulting poly(4-acetoxystyrene) can be hydrolyzed to poly(4-vinylphenol) following the procedure in Protocol 1.
Protocol 3: Enzymatic Polymerization of Phenols
This protocol provides a general procedure for the enzymatic polymerization of phenolic compounds, which can be adapted for vinylphenols. Horseradish peroxidase (HRP) and soybean peroxidase (SBP) are commonly used enzymes for this purpose.[5][6]
Materials:
-
Phenolic monomer (e.g., 2-vinylphenol, 3-vinylphenol, or 4-vinylphenol)
-
Enzyme (e.g., Horseradish Peroxidase or Soybean Peroxidase)
-
Hydrogen peroxide (H₂O₂) solution (oxidizing agent)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., 1,4-dioxane, methanol, or a room-temperature ionic liquid)[5][6]
-
Reaction vessel with a stirrer
-
Syringe pump
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, dissolve the phenolic monomer in a mixture of the aqueous buffer and the organic co-solvent. The ratio of the aqueous to organic phase can be varied to optimize polymer solubility and enzyme activity.
-
Enzyme Addition: Add the enzyme to the reaction mixture and stir to ensure homogeneity.
-
Initiation: Begin the polymerization by adding the hydrogen peroxide solution dropwise to the reaction mixture using a syringe pump over a period of several hours. This gradual addition is crucial to maintain a low concentration of H₂O₂, which can deactivate the enzyme at high concentrations.
-
Polymerization: Continue stirring the reaction at room temperature for a specified period (e.g., 24 hours). The reaction progress can be monitored by observing the precipitation of the polymer.
-
Isolation and Purification: After the reaction is complete, isolate the polymer by filtration or centrifugation. Wash the polymer repeatedly with the reaction solvent and then with water to remove any residual monomer, enzyme, and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in the polymerization of vinylphenols.
Diagram 1: Workflow for Protected Polymerization of Vinylphenols
This diagram outlines the general steps involved in the synthesis of polyvinylphenols using a protecting group strategy, which is often necessary for controlled polymerization methods.
Caption: Workflow for synthesizing polyvinylphenol via a protection strategy.
Diagram 2: Decision Tree for Selecting a Polymerization Technique
This diagram provides a simplified decision-making framework for selecting an appropriate polymerization technique based on the desired characteristics of the final polyvinylphenol.
Caption: Decision tree for selecting a suitable polymerization method.
Conclusion
The polymerization of 2-vinylphenol and its isomers offers a versatile platform for the development of functional materials. The choice of polymerization technique is critical and should be guided by the desired polymer properties and the specific application. Free radical polymerization provides a straightforward method for obtaining high molecular weight polymers, while controlled radical polymerization techniques such as RAFT and ATRP offer precise control over the polymer architecture. Enzymatic polymerization presents a green and mild alternative for the synthesis of these valuable polymers. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. benicewiczgroup.com [benicewiczgroup.com]
- 3. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(4-vinylphenol) - Wikipedia [en.wikipedia.org]
- 5. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 2-Vinylphenol as a Volatile Biomarker for Early Detection of Yeast Contamination in Pharmaceutical Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal contamination, particularly from yeasts, poses a significant threat to the integrity and safety of pharmaceutical products.[1] Conventional detection methods, such as microbial enumeration tests, are often time-consuming, delaying critical decision-making in the manufacturing process. This application note describes a rapid and sensitive method for the early detection of yeast contamination by monitoring for the presence of 2-vinylphenol, a volatile organic compound (VOC) produced by several yeast species. This approach allows for timely intervention, preventing batch loss and ensuring product quality.
Principle of Detection
Certain yeast species, notably those from the genera Dekkera/Brettanomyces and Saccharomyces, produce 2-vinylphenol through the enzymatic decarboxylation of p-coumaric acid, a common precursor found in plant-derived raw materials and some culture media. The presence of this compound in a sample headspace or extract can serve as an indicator of metabolic activity from contaminating yeasts. Detection is typically performed using gas chromatography-mass spectrometry (GC-MS), a highly selective and sensitive analytical technique.
Applications
The detection of 2-vinylphenol as a biomarker for yeast contamination is applicable to various stages of pharmaceutical development and manufacturing, including:
-
Raw Material Screening: Testing of incoming raw materials, especially those of plant origin, for the presence of yeasts.
-
In-Process Monitoring: Monitoring of cell cultures, fermentation broths, and other in-process materials for early signs of contamination.
-
Finished Product Testing: A supplementary test for finished non-sterile products to ensure microbial quality.
-
Environmental Monitoring: Analysis of air samples from cleanrooms and production areas to identify potential sources of yeast contamination.
Quantitative Data Summary
The production of 2-vinylphenol can vary significantly between different yeast species and strains, as well as being influenced by environmental conditions and the availability of precursor molecules. The following tables provide a summary of reported 2-vinylphenol concentrations from various studies.
Table 1: 2-Vinylphenol Production by Dekkera/Brettanomyces Species
| Yeast Species | Culture Conditions | 2-Vinylphenol Concentration (mg/L) | Reference |
| Dekkera bruxellensis CBS4481 | Wine-model conditions | Up to 0.5 | [2] |
| Dekkera bruxellensis | Sugarcane juice fermentation | ~0.5 - 0.7 | [3] |
Table 2: 2-Vinylphenol Production by Saccharomyces Species
| Yeast Species | Culture Conditions | 2-Vinylphenol Concentration (mg/L) | Reference |
| Saccharomyces cerevisiae | Synthetic must with p-coumaric acid | 12.6 | [4] |
| Saccharomyces cerevisiae | Synthetic must with p-coumaric acid and ethanol | 4.8 - 6.0 | [4] |
Note: While Candida species are common pharmaceutical contaminants, the direct production of 2-vinylphenol by these yeasts is not as extensively documented. However, some Candida species are known to metabolize phenolic acids, suggesting that 2-vinylphenol could be a minor metabolic byproduct.[4][5] Therefore, the absence of 2-vinylphenol does not definitively rule out all types of yeast contamination, and this method should be used as part of a comprehensive contamination control strategy.
Experimental Protocols
Sample Preparation: Solid-Phase Microextraction (SPME) from Cell Culture Media
This protocol is suitable for the rapid screening of volatile compounds in the headspace of liquid samples.
Materials:
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
GC-MS system
Procedure:
-
Transfer 5-10 mL of the cell culture medium to a 20 mL headspace vial.
-
If an internal standard is used, spike the sample with a known concentration of the standard solution.
-
Immediately seal the vial with the screw cap.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Pharmaceutical Formulations
This protocol is suitable for extracting semi-volatile compounds from more complex matrices.
Materials:
-
Centrifuge tubes (15 mL)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Pipette 5 mL of the liquid formulation into a 15 mL centrifuge tube.
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top for ethyl acetate) to a clean tube.
-
Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC-MS autosampler vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Transfer Line Temperature: 280°C
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan
Data Analysis:
-
Identification of 2-vinylphenol is based on the retention time and comparison of the mass spectrum with a reference spectrum from a standard or a library (e.g., NIST).
-
Quantification is performed by integrating the peak area of a characteristic ion of 2-vinylphenol and comparing it to a calibration curve prepared with standards.
Alert and Action Levels
Establishing appropriate alert and action levels is critical for the effective implementation of this method. These levels should be determined based on historical data, process capability, and a risk assessment for the specific product and process.
Table 3: Framework for Establishing Alert and Action Levels
| Level | Definition | Recommended Action |
| Alert Level | An early warning of a potential deviation from normal operating conditions. Indicates a potential upward trend in 2-vinylphenol concentration. | Increased monitoring frequency. Review of environmental monitoring data and production procedures. |
| Action Level | A pre-defined level of 2-vinylphenol that, when exceeded, indicates a significant deviation from the norm and requires immediate investigation. | Initiate a formal investigation into the source of contamination. Quarantine the affected batch. Implement corrective and preventive actions (CAPA). |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Candida Species (Volatile) Metabotyping through Advanced Comprehensive Two‐Dimensional Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Use of Phenolic Acids as Anti-Candida Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Asymmetric Synthesis of Chiral Derivatives from 2-Ethenylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral derivatives starting from 2-ethenylphenol, also known as 2-hydroxystyrene. The methodologies presented herein are crucial for the development of enantiomerically pure compounds, which are of significant interest in medicinal chemistry and materials science. The unique structure of this compound, featuring both a nucleophilic phenol and a reactive vinyl group, allows for a variety of stereoselective transformations.
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug development, as the biological activity of chiral molecules often resides in a single enantiomer. This compound serves as a versatile and readily available starting material for the synthesis of a diverse range of chiral molecules, including chromanes, dihydrobenzofurans, and other valuable heterocyclic scaffolds. This document focuses on organocatalytic and metal-catalyzed asymmetric reactions that leverage the unique reactivity of this compound to construct complex chiral architectures with high stereocontrol.
Key Asymmetric Transformations
The primary strategies for the asymmetric functionalization of this compound involve the stereoselective reaction of its vinyl group or a domino reaction involving both the vinyl and phenol moieties. Key transformations include:
-
Asymmetric [4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group of this compound can act as a dienophile, reacting with various dienes in the presence of a chiral catalyst to yield chiral cyclohexene derivatives.
-
Asymmetric Oxa-Michael Addition/Cyclization: The phenolic hydroxyl group can undergo a conjugate addition to an activated Michael acceptor, followed by an intramolecular cyclization involving the vinyl group to form chiral chromane or dihydrobenzofuran rings.
-
Asymmetric Epoxidation: The vinyl group can be enantioselectively epoxidized to form chiral 2-(oxiran-2-yl)phenol, a versatile intermediate for further transformations.
-
Asymmetric Hydrovinylation: The addition of a vinyl group across the double bond of this compound in an enantioselective manner can lead to the formation of chiral allylic phenols.
Application Note 1: Organocatalytic Asymmetric [4+2] Cycloaddition for the Synthesis of Chiral Chromanes
This protocol details the enantioselective synthesis of chiral chromane derivatives through a cascade oxa-Michael/intramolecular Friedel-Crafts-type reaction of this compound with α,β-unsaturated aldehydes, catalyzed by a chiral diphenylprolinol silyl ether.
Reaction Principle
The reaction proceeds via a dual activation mechanism by the chiral secondary amine catalyst. The catalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a highly stereoselective oxa-Michael addition with the phenolic hydroxyl group of this compound. The resulting intermediate then undergoes an intramolecular Friedel-Crafts-type cyclization to afford the chiral chromane skeleton with high enantiopurity.
Experimental Workflow
Troubleshooting & Optimization
Preventing premature polymerization of 2-vinylphenol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-vinylphenol to prevent premature polymerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Monomer appears viscous, contains solid particles, or has solidified. | Premature polymerization has occurred. | Do not attempt to heat or distill the monomer , as this can lead to a runaway reaction.[1] If a small amount of polymer is present, it may be possible to remove it (see Experimental Protocols). For significant polymerization, the material should be disposed of as hazardous waste according to your institution's guidelines.[2][3] |
| Monomer has a yellow or brownish color. | Oxidation or presence of impurities. The stabilizer, p-tert-butylcatechol (TBC), in the presence of oxygen and light, can also contribute to color formation. | A light yellow color may not significantly impact purity for some applications. However, a dark color suggests significant degradation. It is recommended to test the purity (e.g., by GC or NMR) and inhibitor concentration before use. |
| Polymerization occurs during a reaction. | Insufficient inhibitor in the starting material, introduction of contaminants (e.g., peroxides, acids, bases), or excessive heat. | Ensure the 2-vinylphenol is properly stabilized before use. Use purified, peroxide-free solvents and reagents. Maintain the reaction temperature as low as possible. |
| Inhibitor concentration is below the recommended level. | The inhibitor has been consumed over time during storage. The half-life of TBC in styrene at ambient conditions is 6-10 weeks.[4] | If the monomer is still liquid and clear, it may be possible to add more of the same inhibitor to reach the recommended concentration. However, it is crucial to ensure the added inhibitor is thoroughly mixed without introducing contaminants. For critical applications, using a fresh batch of monomer is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-vinylphenol?
A1: To minimize the risk of polymerization, 2-vinylphenol should be stored under the conditions outlined in the table below. The primary goal is to protect the monomer from heat, light, and oxygen, which can initiate polymerization.[5]
Q2: Why did my 2-vinylphenol polymerize even when stored in the refrigerator?
A2: Refrigeration slows down but does not completely stop the polymerization process. Several factors could contribute to polymerization even under refrigerated conditions:
-
Inhibitor Depletion: The inhibitor is consumed over time, especially if the container has been opened multiple times, introducing fresh oxygen.
-
Oxygen Presence: The effectiveness of phenolic inhibitors like TBC relies on the presence of a small amount of oxygen.[6] However, an inert atmosphere is generally recommended to prevent oxidation of the monomer itself.
-
Contamination: Accidental introduction of contaminants that can initiate polymerization.
Q3: What is the role of an inhibitor and why is it necessary?
A3: An inhibitor is a chemical substance added to reactive monomers to prevent spontaneous polymerization.[7] 2-Vinylphenol polymerizes via a free-radical mechanism. Inhibitors work by reacting with and neutralizing free radicals as they form, thus stopping the polymerization chain reaction.[6] p-tert-Butylcatechol (TBC) is a commonly used inhibitor for 2-vinylphenol.[8][9]
Q4: Can I use 2-vinylphenol that has already started to turn yellow?
A4: The acceptable color of 2-vinylphenol depends on the specific application. Commercially available 2-vinylphenol is often described as a white to light yellow solid. A slight yellow tint may not indicate significant impurity for many uses. However, for applications requiring high purity, such as in the manufacturing of photoresists, a colorless monomer is preferred. If the monomer is dark yellow or brown, it is likely that significant degradation or oligomerization has occurred, and it is advisable to use a fresh supply.
Q5: How should I handle and dispose of polymerized 2-vinylphenol?
A5: Polymerized 2-vinylphenol should be treated as chemical waste.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Disposal: The solid polymer should be collected in a labeled, sealed container and disposed of through your institution's hazardous waste program.[3] Do not mix it with other waste streams unless instructed to do so by your environmental health and safety department.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for 2-Vinylphenol
| Parameter | Recommended Condition | Rationale |
| Temperature | Frozen (<0°C) or refrigerated (2-8°C) is ideal. Some suppliers suggest 10-25°C is acceptable for short-term storage.[11] | Low temperatures significantly reduce the rate of polymerization.[5] |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon). | Prevents oxidation of the monomer and minimizes the formation of peroxides that can initiate polymerization. |
| Light | In an amber or opaque container, stored in the dark. | UV light can initiate free-radical polymerization. |
| Inhibitor | p-tert-butylcatechol (TBC) is commonly added. | Scavenges free radicals to prevent the initiation of polymerization.[6] |
Table 2: Typical Inhibitor Concentrations for Vinyl Monomers
| Inhibitor | Monomer | Typical Concentration (ppm) | Reference(s) |
| p-tert-Butylcatechol (TBC) | Styrene | 10 - 50 | [4] |
| p-tert-Butylcatechol (TBC) | Butadiene | ~100 | [7][12] |
| p-tert-Butylcatechol (TBC) | 2-Vinylphenol | Stabilized, but specific concentration often not listed by supplier. | [8] |
Experimental Protocols
Protocol 1: Colorimetric Estimation of p-tert-Butylcatechol (TBC) Concentration (Based on ASTM D4590)
This method is for the rapid colorimetric determination of TBC in vinyl monomers.[13]
-
Preparation of Standards:
-
Prepare a stock solution of TBC in methanol (e.g., 1000 ppm).
-
From the stock solution, prepare a series of calibration standards (e.g., 0, 5, 10, 15, 20 ppm) by diluting with methanol.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the 2-vinylphenol sample and dissolve it in methanol to achieve a concentration within the calibration range.
-
-
Color Development:
-
To 10 mL of each standard and sample solution in separate vials, add 2 mL of a 1 M sodium hydroxide solution.
-
Mix thoroughly and allow the color to develop for 20 minutes. A pink color will form.
-
-
Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at 490 nm, using the 0 ppm standard as the blank.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus TBC concentration for the standards.
-
Determine the concentration of TBC in the sample solution from the calibration curve and calculate the original concentration in the 2-vinylphenol sample.
-
Protocol 2: Accelerated Stability Test
This protocol provides a general framework for assessing the stability of a 2-vinylphenol sample.[14][15]
-
Sample Preparation:
-
Place a known amount of the 2-vinylphenol sample (e.g., 1-2 g) into several small, sealable vials.
-
If the effect of the atmosphere is being studied, some vials can be purged with an inert gas before sealing.
-
-
Incubation:
-
Place the vials in an oven or incubator at a constant elevated temperature (e.g., 40°C or 50°C).
-
Place a control vial in the recommended storage condition (e.g., 4°C).
-
-
Monitoring:
-
At regular intervals (e.g., 24, 48, 72 hours), remove one vial from the incubator.
-
Visually inspect the sample for any changes in appearance (color, viscosity, presence of solids).
-
For a quantitative assessment, dissolve a small, known amount of the sample in a suitable solvent (e.g., deuterated acetone for NMR, or methanol for HPLC) and analyze for the presence of oligomers or polymers. A decrease in the monomer signal or the appearance of broad polymer peaks in the NMR spectrum indicates polymerization.
-
Protocol 3: Laboratory-Scale Removal of Polymer from 2-Vinylphenol
This procedure is for removing small amounts of polymer from a partially polymerized monomer.
-
Dissolution:
-
Dissolve the partially polymerized 2-vinylphenol in a minimal amount of a suitable organic solvent in which the monomer is soluble but the polymer is less soluble, such as dichloromethane or diethyl ether.
-
-
Precipitation:
-
Slowly add the solution to a well-stirred, non-polar solvent in which the polymer is insoluble, such as hexane. The polymer should precipitate out of the solution.
-
The volume of the non-polar solvent should be significantly larger (e.g., 10-fold) than the volume of the initial solution.
-
-
Isolation:
-
Filter the mixture to remove the precipitated polymer.
-
The filtrate contains the purified 2-vinylphenol.
-
-
Solvent Removal and Re-stabilization:
-
Carefully remove the solvent from the filtrate under reduced pressure, ensuring the temperature is kept low to prevent further polymerization.
-
It is crucial to re-stabilize the purified monomer by adding the appropriate amount of inhibitor (e.g., TBC) immediately after solvent removal.
-
Visualizations
Caption: Free-radical polymerization of 2-vinylphenol.
Caption: How inhibitors prevent polymerization.
Caption: Troubleshooting workflow for 2-vinylphenol.
References
- 1. US5288850A - Process for removing metals from vinylphenol polymers - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. synerzine.com [synerzine.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents [patents.google.com]
- 6. metrohm.com [metrohm.com]
- 7. ankersmid.com [ankersmid.com]
- 8. amiscientific.com [amiscientific.com]
- 9. amiscientific.com [amiscientific.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. 2-Vinylphenol | 695-84-1 | FV28708 | Biosynth [biosynth.com]
- 12. Measuring TBC (Polymerization Inhibitor) [aai.solutions]
- 13. mt.com [mt.com]
- 14. lnct.ac.in [lnct.ac.in]
- 15. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydroxystyrene from Salicylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-hydroxystyrene synthesis from salicylaldehyde.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in the synthesis of 2-hydroxystyrene from salicylaldehyde, primarily via the Wittig reaction. This guide addresses specific issues you may encounter.
Q1: My Wittig reaction of salicylaldehyde with methyltriphenylphosphonium bromide is giving a very low yield (or not working at all). What are the likely causes and how can I fix this?
A1: The primary reason for low yields in the direct Wittig reaction with salicylaldehyde is the presence of the acidic phenolic hydroxyl group (-OH). This group can interfere with the reaction in two main ways:
-
Base Consumption: The strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) required to deprotonate the phosphonium salt to form the ylide will preferentially deprotonate the more acidic phenolic hydroxyl group. This reduces the amount of base available to generate the ylide, thus hindering the reaction.
-
Reduced Electrophilicity of the Aldehyde: Once the phenolic hydroxyl group is deprotonated to form a phenoxide, the resulting negative charge on the oxygen atom deactivates the aromatic ring through resonance. This reduces the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack by the ylide.[1]
Solutions:
-
Use of Excess Base: A common approach is to use an excess of the base to first deprotonate the hydroxyl group and then the phosphonium salt. Typically, at least two equivalents of the base are required. However, this can sometimes lead to other side reactions.
-
Modified Order of Addition: A more effective strategy can be to alter the order of reagent addition. Instead of pre-forming the ylide, add the phosphonium salt portion-wise to a solution of salicylaldehyde and the strong base (e.g., potassium tert-butoxide) in an appropriate solvent like THF. This method generates the ylide in situ in the presence of the aldehyde, which can lead to a higher yield. One reported instance of a similar reaction with 3-hydroxybenzaldehyde saw a yield increase from ~20% to ~70% with this modified procedure.[1]
-
Protection of the Hydroxyl Group: The most reliable method to prevent interference from the hydroxyl group is to protect it before the Wittig reaction. The hydroxyl group can be converted to an acetate ester, and then the Wittig reaction is performed on the resulting 2-acetoxybenzaldehyde. The protecting group can then be removed in a subsequent step.
Q2: I am seeing a lot of unreacted salicylaldehyde in my reaction mixture. What should I do?
A2: Unreacted salicylaldehyde is a strong indicator that the ylide is not being formed in sufficient quantities or is not reacting with the aldehyde. This is likely due to the reasons outlined in Q1.
Troubleshooting Steps:
-
Verify Base Strength and Purity: Ensure the base you are using is fresh and has not been deactivated by exposure to air or moisture.
-
Increase Base Equivalents: If you are attempting a direct reaction, incrementally increase the equivalents of the base.
-
Switch to the Modified Addition Protocol: Try adding the phosphonium salt to the mixture of salicylaldehyde and base.[1]
-
Consider Protecting the Hydroxyl Group: If the above methods do not significantly improve the conversion, protecting the hydroxyl group is the recommended course of action.
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my 2-hydroxystyrene product?
A3: The removal of triphenylphosphine oxide (TPPO) is a common purification challenge in Wittig reactions. Several methods can be employed:
-
Crystallization: If 2-hydroxystyrene is a solid and has different solubility properties from TPPO, crystallization can be effective.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating 2-hydroxystyrene from TPPO and other impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
-
Precipitation of TPPO: TPPO can be selectively precipitated from a solution by forming a complex with certain metal salts. For example, adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to a solution of the crude product in a polar solvent can precipitate the TPPO-metal complex, which can then be removed by filtration.
Q4: My 2-hydroxystyrene product seems to be polymerizing during the reaction or workup. How can I prevent this?
A4: Styrene derivatives, including 2-hydroxystyrene, are prone to polymerization, especially at elevated temperatures or in the presence of acid or radical initiators.
Prevention Strategies:
-
Maintain Low Temperatures: Keep the reaction and workup temperatures as low as possible.
-
Use a Polymerization Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture and during purification and storage.
-
Avoid Acidic Conditions during Workup: If possible, use a neutral or slightly basic workup procedure.
Frequently Asked Questions (FAQs)
Q5: What is the recommended method for synthesizing 2-hydroxystyrene from salicylaldehyde to maximize the yield?
A5: For the highest and most reproducible yields, a two-step process involving protection of the hydroxyl group is recommended.
-
Protection: Convert salicylaldehyde to 2-acetoxybenzaldehyde by reacting it with acetic anhydride in the presence of a base like pyridine or sodium acetate.
-
Wittig Reaction: Perform the Wittig reaction on 2-acetoxybenzaldehyde with methyltriphenylphosphonium bromide and a strong base.
-
Deprotection: Hydrolyze the resulting 2-acetoxystyrene to 2-hydroxystyrene using a base such as sodium hydroxide in an alcohol solvent.
While a direct Wittig reaction on salicylaldehyde is possible, it often results in lower and less consistent yields due to the interference of the acidic phenolic proton.
Q6: What are the expected yields for the direct versus the protected synthesis of 2-hydroxystyrene?
A6: The following table summarizes the typical yields for each approach.
| Synthesis Route | Step | Reagents | Typical Yield |
| Direct Synthesis | Wittig Reaction | Salicylaldehyde, CH₃PPh₃Br, Strong Base | 20-70%[1] |
| Protected Synthesis | 1. Protection | Salicylaldehyde, Acetic Anhydride | >95% |
| 2. Wittig Reaction | 2-Acetoxybenzaldehyde, CH₃PPh₃Br, Strong Base | 80-95% | |
| 3. Deprotection | 2-Acetoxystyrene, NaOH/Ethanol | >95% |
Note: Yields are highly dependent on reaction conditions and optimization.
Experimental Protocols
Protocol 1: Protected Synthesis of 2-Hydroxystyrene
Step 1: Synthesis of 2-Acetoxybenzaldehyde (Protection)
-
To a solution of salicylaldehyde (1.0 eq) in pyridine (2.0 eq) at 0 °C, slowly add acetic anhydride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous copper sulfate solution (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-acetoxybenzaldehyde.
Step 2: Wittig Reaction of 2-Acetoxybenzaldehyde
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 2-acetoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude 2-acetoxystyrene by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Step 3: Deprotection of 2-Acetoxystyrene
-
Dissolve 2-acetoxystyrene (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid (e.g., 1 M HCl) to pH ~2-3.
-
Extract the 2-hydroxystyrene with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 2-hydroxystyrene.
Protocol 2: Direct Wittig Synthesis of 2-Hydroxystyrene (Modified Addition)
Note: This method may require optimization for your specific setup.
-
In a flame-dried flask under an inert atmosphere, dissolve salicylaldehyde (1.0 eq) and potassium tert-butoxide (2.2 eq) in anhydrous THF.
-
Stir the solution at room temperature for 15 minutes.
-
Add methyltriphenylphosphonium bromide (1.2 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude 2-hydroxystyrene by column chromatography on silica gel (eluent: hexanes/ethyl acetate), being mindful of potential product polymerization on silica.
Visualizations
Caption: Troubleshooting logic for low yield in the direct Wittig synthesis.
References
Technical Support Center: Long-Term Storage of 2-Ethenylphenol
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term storage and stabilization of 2-ethenylphenol (also known as 2-vinylphenol).
Frequently Asked Questions (FAQs)
Q1: Why is a stabilizer necessary for the long-term storage of this compound?
A1: this compound is a reactive monomer containing a vinyl group, which is susceptible to spontaneous polymerization, especially when exposed to heat, light, or oxygen.[1][2] This polymerization can lead to the formation of unwanted polymers, altering the purity and properties of the monomer. Stabilizers are added to inhibit this premature polymerization and ensure the monomer's integrity during storage.[1][3][4]
Q2: What are the most common stabilizers used for this compound?
A2: Phenolic compounds are the most common class of stabilizers for vinyl monomers. For this compound, the most frequently used stabilizer is 4-tert-butylcatechol (TBC) . Other phenolic inhibitors that can be effective include hydroquinone (HQ) , monomethyl ether of hydroquinone (MEHQ) , and butylated hydroxytoluene (BHT) .
Q3: How do these stabilizers work?
A3: Phenolic stabilizers act as free radical scavengers. Polymerization is often initiated by free radicals. The stabilizer donates a hydrogen atom to the reactive free radical, neutralizing it and thus terminating the polymerization chain reaction. Oxygen is often required for the efficient functioning of phenolic inhibitors like TBC.[2]
Q4: What is the recommended concentration of stabilizers for long-term storage?
A4: The optimal concentration of a stabilizer depends on the desired shelf life and storage conditions. For vinyl monomers like styrene and butadiene, a TBC concentration in the range of 10-100 ppm is typically recommended to prevent polymerization.[1][2][3][4] It is crucial to maintain the stabilizer concentration above a minimum effective level, which for TBC in styrene is cited as 10-15 mg/L (ppm).[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Visible Polymer Formation (Solid Particles, Increased Viscosity) | 1. Insufficient stabilizer concentration. 2. Depletion of stabilizer over time. 3. Exposure to high temperatures, direct sunlight, or oxygen. | 1. Verify the stabilizer concentration using HPLC. If below the recommended range, consider adding more stabilizer (if feasible for the application). 2. Store the this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). 3. If polymerization is extensive, the product may be unusable and should be disposed of according to safety guidelines. |
| Discoloration (Yellowing or Browning) | 1. Oxidation of the phenol group. 2. Formation of colored degradation products. 3. Reaction of the stabilizer itself. | 1. Ensure storage under an inert atmosphere to minimize oxidation. 2. Analyze the sample for impurities using HPLC or GC-MS to identify the cause of discoloration. 3. If purity specifications are still met, the material may be usable depending on the application's tolerance for color. |
| Unexpected Reaction Outcomes | 1. Presence of oligomers or polymers from partial polymerization. 2. Presence of degradation products that may interfere with the reaction. | 1. Re-purify the this compound by distillation or chromatography to remove polymers and impurities. Note: Distillation of unstabilized vinyl monomers can be hazardous and should be performed with extreme caution and appropriate inhibition. 2. Characterize the starting material for purity and the presence of any degradation products before use. |
Data Presentation: Recommended Stabilizer Concentrations
The following table summarizes the generally recommended concentrations for common stabilizers for vinyl monomers, which can be used as a starting point for the long-term storage of this compound.
| Stabilizer | Abbreviation | Recommended Concentration Range (ppm) | Key Considerations |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Requires the presence of oxygen to be effective.[2] Commonly used for styrene and butadiene.[1][2][3][4] |
| Hydroquinone | HQ | 50 - 200 | Effective but can be more prone to sublimation and discoloration. |
| Monomethyl Ether of Hydroquinone | MEHQ | 50 - 200 | Less volatile than HQ, offering longer-term stability. |
| Butylated Hydroxytoluene | BHT | 100 - 500 | A common antioxidant that also acts as a polymerization inhibitor. |
Experimental Protocols
Protocol 1: Determination of Stabilizer Concentration by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of the stabilizer (e.g., TBC) in a this compound sample.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acid like phosphoric acid, can be used.[5] The exact composition should be optimized for the specific stabilizer.
-
Standard Preparation: Prepare a series of standard solutions of the stabilizer in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 5, 10, 25, 50, 100 ppm).
-
Sample Preparation: Accurately weigh a sample of the stabilized this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution.
-
Quantification: Determine the concentration of the stabilizer in the sample by comparing its peak area to the calibration curve.
Protocol 2: Long-Term Stability Study of this compound
Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.
Methodology:
-
Sample Preparation: Prepare multiple batches of this compound with different stabilizers at varying concentrations (e.g., TBC at 25, 50, and 100 ppm). Include an unstabilized control if safe to do so.
-
Storage Conditions: Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions as per ICH guidelines.[6][7] Samples should be stored in amber glass vials under an inert atmosphere.
-
Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 1, 3, and 6 months.[6]
-
Analytical Tests: At each time point, perform the following tests:
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Appearance: Visual inspection for color change, clarity, and particulate matter.
-
Assay (Purity): Use a validated stability-indicating HPLC method to determine the percentage of this compound remaining.
-
Related Substances (Degradation Products): Use the same HPLC method to identify and quantify any degradation products.
-
Stabilizer Concentration: Determine the remaining concentration of the stabilizer using the method described in Protocol 1.
-
-
Data Evaluation: Analyze the data to determine the rate of degradation and the depletion of the stabilizer. Establish a shelf-life based on the time it takes for the purity to drop below a specified limit (e.g., 98%) or for a specific degradation product to exceed its limit.
Mandatory Visualizations
Signaling Pathway of Phenolic Inhibition
Caption: Free radical polymerization inhibition by phenolic stabilizers.
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for a long-term stability study of this compound.
Logical Relationship of Troubleshooting Polymerization
Caption: Troubleshooting guide for polymerization of this compound.
References
- 1. STYRENE MONOMER - INHIBITING. - De website van dmhs! [dmhs.nl]
- 2. metrohm.com [metrohm.com]
- 3. Measuring TBC (Polymerization Inhibitor) [aai.solutions]
- 4. ankersmid.com [ankersmid.com]
- 5. 2-Methoxy-4-vinylphenol | SIELC Technologies [sielc.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2-Vinylphenol
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-vinylphenol.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing when analyzing 2-vinylphenol.
Visualizing the Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing and resolving peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
FAQs: Addressing Specific Issues
Q1: What are the most common causes of peak tailing for 2-vinylphenol?
Peak tailing for phenolic compounds like 2-vinylphenol in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary causes include:
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Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar hydroxyl group of 2-vinylphenol through hydrogen bonding. This secondary retention mechanism can lead to delayed elution and peak tailing.[1]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the 2-vinylphenol and the residual silanol groups on the column. If the pH is not optimized, it can exacerbate silanol interactions.
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.[1] Column degradation over time can also expose more active silanol sites.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1]
Q2: How does mobile phase pH affect the peak shape of 2-vinylphenol, and what is the optimal pH range?
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like 2-vinylphenol. To minimize peak tailing, it is crucial to control the ionization of both the analyte and the stationary phase.
-
Analyte Ionization: Phenols are weakly acidic. The pKa of the related compound, 4-vinylphenol, is predicted to be around 9.95. To ensure 2-vinylphenol is in a single, non-ionized form, the mobile phase pH should be at least 2 pH units below its pKa.
-
Silanol Group Ionization: Residual silanol groups on the silica packing are acidic and can become ionized (negatively charged) at pH values above 3-4. These ionized silanols can then interact with the analyte, causing tailing.[2][3]
Recommendation: To suppress the ionization of silanol groups and ensure 2-vinylphenol is not ionized, a mobile phase pH in the range of 2.5 to 4.0 is generally recommended. This can be achieved using a buffer such as phosphate or acetate.
Impact of Mobile Phase pH on Peak Asymmetry (Illustrative Data)
| Mobile Phase pH | Expected Peak Asymmetry (As) for a Phenolic Compound | Rationale |
| 2.5 | 1.0 - 1.2 | Silanol ionization is suppressed, minimizing secondary interactions. |
| 4.5 | 1.3 - 1.6 | Partial ionization of silanol groups begins, increasing tailing. |
| 6.5 | > 1.8 | Significant silanol ionization leads to strong secondary interactions and pronounced tailing. |
Q3: What type of HPLC column is best suited for analyzing 2-vinylphenol to minimize peak tailing?
The choice of column is critical for achieving good peak shape. For phenolic compounds, consider the following:
-
End-Capped C18 Columns: These are standard reversed-phase columns where the residual silanol groups have been chemically deactivated ("capped") to reduce their interaction with polar analytes. Modern, high-purity silica columns with dense C18 bonding and effective end-capping are a good starting point.
-
Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which can help to shield the analyte from residual silanol groups and provide alternative selectivity.
-
Hybrid Silica Columns: These columns are based on a hybrid organic/inorganic silica particle that is more resistant to high pH and can exhibit reduced silanol activity.
Comparison of Different C18 Columns on Peak Asymmetry (Illustrative Data)
| Column Type | Expected Peak Asymmetry (As) for 2-Vinylphenol (at pH 3.0) | Key Feature |
| Conventional C18 (not end-capped) | > 1.7 | High number of active silanol sites. |
| End-Capped C18 | 1.1 - 1.4 | Reduced silanol activity due to deactivation. |
| Polar-Embedded C18 | 1.0 - 1.3 | Shielding of residual silanols by the embedded polar group. |
| Hybrid Silica C18 | 1.0 - 1.2 | Inherently lower silanol activity and high pH stability. |
Q4: Can you provide a detailed protocol for cleaning a C18 column to remove phenolic contaminants and resolve peak tailing?
Regular column washing is essential to maintain performance and resolve issues arising from contamination.
Experimental Protocol: C18 Column Washing Procedure
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Disconnect the Column from the Detector: This prevents contamination of the detector cell.
-
Flush with Mobile Phase without Buffer: Wash the column with the mobile phase composition (e.g., acetonitrile/water) but without any salts or buffers at a flow rate of 1 mL/min for 15-20 column volumes.
-
Flush with 100% Acetonitrile: Wash with 100% acetonitrile for at least 20 column volumes to remove strongly retained non-polar compounds.
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Flush with Isopropanol (Optional but Recommended for Phenolic Contaminants): Isopropanol is a stronger solvent and can be effective at removing adsorbed phenolic compounds. Wash with 100% isopropanol for 10-15 column volumes.
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Return to Initial Mobile Phase: Gradually re-introduce the initial mobile phase composition (without buffer first, then with buffer) and allow the column to equilibrate until a stable baseline is achieved.
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Reconnect to Detector and Test: Once equilibrated, reconnect the column to the detector and inject a standard to check for improved peak shape.
Q5: What is the recommended sample preparation procedure for analyzing 2-vinylphenol?
Proper sample preparation is crucial to avoid introducing contaminants that can cause peak tailing.
Experimental Protocol: Sample Preparation for 2-Vinylphenol Analysis
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Sample Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase or weaker (i.e., contain a higher percentage of the aqueous component) to prevent peak distortion.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.
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Dilution: If sample overload is suspected (indicated by a proportional decrease in tailing with sample dilution), dilute the sample to a lower concentration.
Sample Preparation Workflow
Caption: A streamlined workflow for preparing 2-vinylphenol samples for HPLC analysis.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Ethenylphenol Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-ethenylphenol (also known as 2-vinylphenol) for analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Question: Why is my derivatization reaction incomplete, resulting in low product yield?
Answer:
Incomplete derivatization is a common issue that can be attributed to several factors. Here are the primary causes and their solutions:
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Insufficient Reagent: The derivatizing reagent may be depleted by reacting with other active hydrogen-containing compounds in your sample or by moisture.
-
Solution: Increase the amount of derivatizing reagent. It is common to use a significant excess of the reagent to drive the reaction to completion.
-
-
Presence of Moisture: Silylating reagents, in particular, are highly sensitive to moisture and will readily react with water instead of your analyte.[1]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. If necessary, you can add a drying agent like anhydrous sodium sulfate to your sample before adding the derivatizing reagent.
-
-
Suboptimal Reaction Temperature: The reaction kinetics may be too slow at the temperature you are using.
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Solution: Increase the reaction temperature. For many derivatization reactions, heating can significantly increase the rate and yield.[2] However, be mindful of the thermal stability of your analyte and the derivatizing reagent.
-
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Solution: Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time.
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Question: I'm observing multiple peaks for my derivatized this compound in the chromatogram. What could be the cause?
Answer:
The presence of multiple peaks can indicate a few issues during the derivatization process:
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Side Reactions: The derivatizing reagent may be reacting with other functional groups on your analyte or with impurities in your sample.
-
Solution: Optimize the reaction conditions (temperature, time, and reagent concentration) to favor the desired reaction. Purifying your sample before derivatization can also help.
-
-
Incomplete Derivatization: As mentioned previously, an incomplete reaction will result in a peak for the underivatized this compound alongside the derivatized product.
-
Solution: Refer to the troubleshooting steps for incomplete derivatization.
-
-
Tautomerization: For some molecules, tautomerization can lead to the formation of different isomers, each of which can be derivatized, resulting in multiple peaks.
-
Solution: Using a methoximation step before silylation can help to prevent tautomerization of keto-enol groups and reduce the number of derivatives formed.[3]
-
Question: My derivatized product appears to be degrading in the GC inlet or on the column. How can I prevent this?
Answer:
Degradation of the derivatized analyte can lead to poor peak shape, loss of signal, and inaccurate quantification. Here are some potential causes and solutions:
-
Active Sites in the GC System: Active sites in the injector liner or on the column can interact with and degrade the derivatized analyte.
-
Solution: Use a deactivated injector liner and a high-quality, low-bleed GC column. Regular maintenance and cleaning of the GC system are also crucial.
-
-
High Injection Port Temperature: The injection port temperature may be too high, causing thermal degradation of the derivative.
-
Solution: Optimize the injection port temperature. Start with a lower temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
-
Hydrolysis of the Derivative: Silyl derivatives can be susceptible to hydrolysis if any moisture is present in the GC system or carrier gas.
-
Solution: Ensure a high-purity carrier gas with an inline moisture trap is used. Check for leaks in the GC system that could introduce atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound for GC-MS analysis?
A1: The two most common derivatization methods for phenols like this compound are silylation and acylation.[4]
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Silylation: This method replaces the active hydrogen of the phenolic hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] Silylation increases the volatility and thermal stability of the analyte.[2]
-
Acylation: This method introduces an acyl group to the phenolic oxygen. Acetic anhydride is a common acylating agent. Acylation also serves to increase volatility and reduce polarity.
Q2: How do I choose between silylation and acylation?
A2: The choice of derivatization method depends on several factors, including the analyte, the sample matrix, and the analytical instrumentation.
-
Silylation is generally a very effective method for phenols and often results in good chromatographic performance. However, silyl derivatives can be sensitive to moisture.[1]
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Acylation is a robust alternative and the resulting derivatives are often more stable towards hydrolysis than silyl derivatives.
For initial method development, it is often beneficial to test both methods to determine which provides the best results for your specific application.
Q3: What are typical reaction conditions for the derivatization of this compound?
A3: The optimal reaction conditions will need to be determined empirically. However, the following tables provide a good starting point for silylation and acylation reactions.
Table 1: Typical Silylation Conditions for Phenols
| Parameter | Condition | Notes |
| Reagent | BSTFA with 1% TMCS, or MSTFA | TMCS (trimethylchlorosilane) is a catalyst that can increase the reaction rate. |
| Solvent | Acetonitrile, Pyridine, Dichloromethane | The choice of solvent can affect the reaction rate and solubility of the analyte. |
| Temperature | 60-80 °C | Higher temperatures generally lead to faster reaction times. |
| Time | 30-60 minutes | Monitor the reaction to determine the optimal time. |
| Reagent Ratio | 5-10 fold excess relative to analyte | A large excess is used to drive the reaction to completion. |
Table 2: Typical Acylation Conditions for Phenols
| Parameter | Condition | Notes |
| Reagent | Acetic Anhydride | A common and effective acylating agent. |
| Catalyst | Pyridine or other base | The base acts as a catalyst and scavenges the acid byproduct. |
| Solvent | Toluene, Dichloromethane | The choice of solvent depends on the solubility of the reactants. |
| Temperature | 60-100 °C | Heating is often required to achieve a reasonable reaction rate. |
| Time | 1-2 hours | Acylation reactions can sometimes be slower than silylation. |
| Reagent Ratio | 3-5 fold excess relative to analyte | An excess of the acylating agent is recommended. |
Q4: How can I confirm that my derivatization reaction was successful?
A4: The success of the derivatization reaction can be confirmed by analyzing the reaction mixture using GC-MS. You should observe a new peak in the chromatogram corresponding to the derivatized this compound, with a corresponding decrease in the peak for the underivatized compound. The mass spectrum of the new peak should be consistent with the expected molecular weight and fragmentation pattern of the derivative.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol provides a general procedure for the silylation of this compound for GC-MS analysis.
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Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL autosampler vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the vial.
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Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Acylation of this compound using Acetic Anhydride
This protocol provides a general procedure for the acylation of this compound.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL autosampler vial.
-
Solvent and Catalyst Addition: Add 100 µL of anhydrous pyridine and 50 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and heat at 80°C for 1 hour.
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Cooling: Allow the vial to cool to room temperature.
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Work-up (Optional): If necessary, the reaction can be quenched by the addition of water, and the product extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer can then be dried over anhydrous sodium sulfate.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
Minimizing side-product formation in Suzuki coupling of 2-bromostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the Suzuki coupling of 2-bromostyrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed in the Suzuki coupling of 2-bromostyrene?
A1: The primary side-products encountered are typically:
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Homocoupling Product: Formation of a biaryl compound from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[1][2]
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Dehalogenation Product: Replacement of the bromine atom on 2-bromostyrene with a hydrogen atom, leading to the formation of styrene.
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Protodeborylation Product: Protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[1]
Q2: How can I minimize the formation of the homocoupling side-product?
A2: Homocoupling of the boronic acid is often catalyzed by palladium(II) species in the presence of oxygen.[1] To minimize this side reaction:
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Degas Solvents: Thoroughly degas all solvents and water used in the reaction by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.
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Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent oxygen from entering the reaction vessel.
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Use Pd(0) Catalyst: Employ a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species to avoid the presence of Pd(II) at the start of the reaction.[1]
Q3: What strategies can be employed to prevent dehalogenation of 2-bromostyrene?
A3: Dehalogenation can occur through various mechanisms, including hydride transfer from the solvent or base. To mitigate this:
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Choice of Solvent: Avoid solvents that can act as hydride donors, such as alcohols, under certain conditions. Anhydrous solvents like dioxane or toluene are often preferred.
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Choice of Base: Use a non-nucleophilic inorganic base. The choice of base can significantly influence the reaction outcome.[3][4]
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Ligand Selection: Employ bulky electron-rich phosphine ligands that can promote the desired cross-coupling pathway over dehalogenation.[5]
Q4: How can protodeborylation of the boronic acid be avoided?
A4: Protodeborylation is the hydrolysis of the C-B bond and is a common issue with boronic acids, especially under basic conditions.[1] To prevent this:
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Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less susceptible to protodeborylation.
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Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize this side reaction.
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Choice of Base: A milder base may be beneficial in reducing the rate of protodeborylation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no product yield | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Ensure proper activation of the pre-catalyst if using one. |
| Poor quality of reagents | - Use freshly distilled/purified solvents and reagents. - Check the purity of 2-bromostyrene and the boronic acid. | |
| Incorrect reaction temperature | - Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions. | |
| Inefficient base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base is often crucial for a successful reaction.[3][4] | |
| Significant homocoupling of boronic acid | Presence of oxygen | - Ensure rigorous degassing of all solvents and the reaction mixture. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1] |
| Use of a Pd(II) precatalyst | - Consider using a Pd(0) source directly. - If using a Pd(II) source, ensure conditions are optimal for its in-situ reduction to Pd(0).[1] | |
| High levels of dehalogenated styrene | Hydride source in the reaction mixture | - Use anhydrous solvents. - Select a base that is less likely to act as a hydride donor. |
| Suboptimal ligand | - Employ bulky, electron-rich phosphine ligands which can accelerate the desired cross-coupling.[5] | |
| Presence of protodeborylated arene | Unstable boronic acid | - Switch to a more stable boronic ester derivative (e.g., pinacol ester). |
| Excess water or protic solvent | - Use anhydrous conditions or minimize the amount of water. | |
| Harsh basic conditions | - Use a milder base or optimize the amount of base used.[4] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction parameters on the Suzuki coupling of aryl halides with arylboronic acids. While specific data for 2-bromostyrene is limited in the provided search results, these general trends can guide optimization.
| Parameter | Condition | Effect on Yield | Effect on Side-Products | Reference |
| Catalyst | Pd(PPh₃)₄ | Generally effective for a range of substrates. | - | [6] |
| Pd(OAc)₂ with phosphine ligand | Often requires a phosphine ligand for optimal activity. | - | [5] | |
| Ligand | Bulky, electron-rich phosphines (e.g., Buchwald ligands) | Can significantly improve yields, especially for challenging substrates. | Can suppress homocoupling and dehalogenation. | [5][7] |
| No ligand (ligand-free) | Can be effective in some cases, simplifying the reaction setup. | May lead to catalyst decomposition and lower yields. | ||
| Base | K₂CO₃ | A commonly used and effective base. | - | [3] |
| Cs₂CO₃ | Often provides higher yields, especially for difficult couplings. | - | ||
| K₃PO₄ | A strong base that can be effective when others fail. | Can promote protodeborylation if not used carefully. | [8] | |
| Solvent | Toluene | A common non-polar solvent. | - | |
| Dioxane | A polar aprotic solvent, often used with water. | - | ||
| DMF | A polar aprotic solvent, can influence selectivity.[9] | May act as a hydride source under certain conditions. | [9] | |
| Water (as co-solvent) | Can be essential for dissolving the base and facilitating transmetalation. | Excess water can promote protodeborylation. |
Experimental Protocols
General Procedure for Suzuki Coupling of 2-Bromostyrene with an Arylboronic Acid:
This is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Vessel:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Addition of Reagents:
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Under a positive flow of inert gas, add the degassed solvent (e.g., toluene or a dioxane/water mixture).
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Add 2-bromostyrene (1.0 equivalent) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
-
Visualizations
Caption: General experimental workflow for the Suzuki coupling of 2-bromostyrene.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Vinylphenol Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability or other issues in cytotoxicity assays involving 2-vinylphenol.
Frequently Asked Questions (FAQs)
Q1: What is 2-vinylphenol and why is it used in cytotoxicity research?
2-Vinylphenol is a phenolic compound that has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.[1] In cancer research, it and similar phenolic compounds are studied for their cytotoxic effects on various cancer cell lines.
Q2: I am observing very low cell viability even at low concentrations of 2-vinylphenol. What could be the reason?
Several factors could contribute to this observation:
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Compound Purity and Stability: Ensure the purity of your 2-vinylphenol stock. Impurities or degradation products could be more toxic than the compound itself. 2-vinylphenol can be sensitive to heat and air.
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Solvent Toxicity: The solvent used to dissolve 2-vinylphenol (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Always include a solvent control in your experiments.
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Cell Line Sensitivity: The cell line you are using may be particularly sensitive to phenolic compounds.
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Assay Interference: 2-vinylphenol, as a phenolic compound, may interfere with the assay itself, leading to inaccurate readings that suggest lower viability. This is particularly common with MTT assays.[2]
Q3: Can 2-vinylphenol interfere with standard cytotoxicity assays?
Yes, phenolic compounds like 2-vinylphenol can interfere with certain cytotoxicity assays. The most common interference is with tetrazolium-based assays like MTT, where the compound can directly reduce the tetrazolium salt, leading to a false signal that does not correlate with cell viability.[3] It is crucial to include proper controls to account for such interference.
Q4: How can I prepare a stable stock solution of 2-vinylphenol for my experiments?
2-Vinylphenol is soluble in organic solvents such as alcohols and ethers.[4] To prepare a stock solution, dissolve it in a minimal amount of a cell culture-grade solvent like DMSO or ethanol. It is recommended to prepare fresh dilutions in culture medium for each experiment and to store the stock solution at a low temperature (e.g., -20°C) and protected from light to minimize degradation. Due to its potential for volatility and oxidation, handling should be done in a well-ventilated area.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in MTT Assay
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Direct Reduction of MTT by 2-Vinylphenol | Run a cell-free control with 2-vinylphenol and MTT reagent to quantify any direct reduction. Subtract this background absorbance from your experimental values. |
| Precipitation of 2-Vinylphenol in Culture Medium | Observe the wells under a microscope after adding the compound. If a precipitate is visible, consider using a lower concentration or a different solvent system. The solubility of phenolic compounds can be limited in aqueous media.[5] |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. The choice of solvent can also affect solubilization.[6] |
| Phenol Red Interference | Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay. |
Issue 2: High Background Signal in LDH Assay
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Serum in Culture Medium | Fetal Bovine Serum (FBS) contains LDH, which can contribute to a high background signal. Reduce the serum concentration in your assay medium or use serum-free medium during the treatment period if your cells can tolerate it. |
| 2-Vinylphenol-Induced LDH Release | If you observe high LDH release even at low concentrations, it may indicate rapid membrane damage. Consider shortening the incubation time to capture earlier cytotoxic events. |
| Contamination | Microbial contamination can lead to cell lysis and LDH release. Regularly check your cell cultures for any signs of contamination. |
Issue 3: Unexpected Results in Flow Cytometry (Annexin V/PI Staining)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Compensation Settings | Ensure proper compensation is set up using single-stained controls to differentiate between FITC (Annexin V) and PI signals. |
| Cell Clumping | Cell aggregates can lead to inaccurate event acquisition. Ensure single-cell suspension by gentle pipetting or using cell-dissociation buffers if necessary. |
| Delayed Analysis After Staining | Analyze samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis and an overestimation of late apoptotic/necrotic cells. |
Quantitative Data
Due to limited publicly available data for 2-vinylphenol, the following table presents IC50 values for the structurally similar compound 4-vinylphenol to provide a general reference for expected cytotoxic concentrations. IC50 values can vary significantly between different cell lines and experimental conditions.[7][8]
| Cell Line | Compound | IC50 Value | Assay | Reference |
| MDA-MB-231 (Human Breast Cancer) | 4-Vinylphenol | 109 µg/mL | Cell Viability Assay | [7] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of phenolic compounds like 2-vinylphenol.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of 2-vinylphenol in a complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include vehicle-only and untreated controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Cell-Free Control: In parallel, prepare a 96-well plate without cells. Add the same concentrations of 2-vinylphenol and culture medium to assess direct MTT reduction by the compound.
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to all wells (both with and without cells) and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
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Data Analysis: Subtract the absorbance of the cell-free control from the corresponding experimental wells. Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
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Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
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Compound Treatment: Treat cells with various concentrations of 2-vinylphenol. Include controls:
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Untreated Control: Cells with medium and vehicle only (spontaneous LDH release).
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Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
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Medium Background Control: Medium only.
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Incubation: Incubate for the desired time.
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Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.
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Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) with a reference wavelength (e.g., 650 nm).
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Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with 2-vinylphenol for the desired duration.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
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Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate for 15 minutes at room temperature in the dark.
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Analysis: Add more 1X binding buffer to each tube and analyze immediately by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
References
- 1. 2-Vinylphenol | 695-84-1 | FV28708 | Biosynth [biosynth.com]
- 2. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Vinylphenol Isomers in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic separation of vinylphenol isomers.
Troubleshooting Guide
This guide addresses common issues faced when separating 2-vinylphenol, 3-vinylphenol, and 4-vinylphenol.
Issue 1: Poor or No Resolution of Isomers
Q: My chromatogram shows co-eluting or poorly resolved peaks for the vinylphenol isomers. What steps can I take to improve the separation?
A: Achieving baseline separation of positional isomers like vinylphenols can be challenging due to their similar physicochemical properties. Here is a step-by-step approach to enhance resolution:
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Optimize the Mobile Phase:
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Solvent Composition: The choice and ratio of organic solvent to aqueous buffer is critical. For reversed-phase chromatography, if you are using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds due to its ability to engage in different intermolecular interactions (e.g., hydrogen bonding) compared to acetonitrile.[1]
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Solvent Strength: If the peaks are eluting too quickly, decrease the percentage of the organic solvent in the mobile phase. This will increase retention times and allow for better separation. Conversely, if retention times are excessively long, a slight increase in the organic solvent percentage may be beneficial.
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pH Control: The pH of the mobile phase can influence the ionization state of phenolic compounds. For vinylphenols, maintaining a slightly acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) can suppress the ionization of the hydroxyl group, leading to more consistent retention and improved peak shape.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: Standard C18 columns are a good starting point, but for challenging isomer separations, alternative stationary phases can provide enhanced selectivity. Consider using a phenyl-based column (e.g., Phenyl-Hexyl) or a pentafluorophenyl (PFP) column. These phases offer additional separation mechanisms, such as π-π interactions, which are particularly effective for aromatic compounds like vinylphenols.
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Particle Size and Column Length: Employing a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency (a higher number of theoretical plates), resulting in sharper peaks and better resolution. However, be mindful that this will also lead to higher backpressure.
-
-
Adjust Operating Parameters:
-
Temperature: Lowering the column temperature can sometimes improve the separation of isomers by increasing the differences in their interaction with the stationary phase. Experiment with temperatures in the range of 25-40°C.
-
Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for the analytes to interact with the stationary phase. Try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Issue 2: Peak Tailing
Q: The peaks for my vinylphenol isomers are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is a common issue in the chromatography of polar compounds like phenols. It is often caused by secondary interactions between the analyte and the stationary phase.
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Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of the vinylphenols, leading to tailing.
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Solution: Use a modern, end-capped column with minimal silanol activity. Alternatively, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. A slightly acidic mobile phase can also help by suppressing the ionization of silanol groups.
-
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
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Solution: Dilute your sample and inject a smaller volume.
-
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Extracolumn Effects: Dead volume in the HPLC system (e.g., in tubing or fittings) can contribute to peak broadening and tailing.
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Solution: Ensure all fittings are properly connected and use tubing with the smallest possible internal diameter.
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Issue 3: Irreproducible Retention Times
Q: I am observing shifts in the retention times of the vinylphenol isomers between injections. What could be the reason?
A: Fluctuations in retention times can compromise the reliability of your analytical method.
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Mobile Phase Instability:
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Solution: Ensure your mobile phase is well-mixed and degassed. If using a buffer, make sure it is within its effective buffering range and has not precipitated. Prepare fresh mobile phase daily.
-
-
Column Equilibration:
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Solution: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes.
-
-
Temperature Fluctuations:
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Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
Pump Performance:
-
Solution: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Address any pressure fluctuations.
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Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for 2-, 3-, and 4-vinylphenol in reversed-phase HPLC?
A1: In reversed-phase chromatography, elution is primarily based on hydrophobicity. Generally, for positional isomers, the para-isomer (4-vinylphenol) is the most hydrophobic and will have the longest retention time. The ortho-isomer (2-vinylphenol) is typically the least hydrophobic due to potential intramolecular hydrogen bonding, leading to the shortest retention time. The meta-isomer (3-vinylphenol) will usually elute between the ortho and para isomers. Therefore, the expected elution order is: 2-vinylphenol < 3-vinylphenol < 4-vinylphenol.
Q2: Can I use Gas Chromatography (GC) to separate vinylphenol isomers?
A2: Yes, GC is a viable technique for the separation of vinylphenol isomers.[2] Due to their volatility, they can be analyzed directly or after derivatization to improve peak shape and thermal stability. A common approach is to use a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Q3: What detection method is most suitable for vinylphenol analysis?
A3: For HPLC, UV detection is commonly used. Vinylphenols have a strong chromophore and can be detected with good sensitivity at wavelengths around 260 nm.[3] For GC, Flame Ionization Detection (FID) or Mass Spectrometry (MS) are typically employed. GC-MS provides the added benefit of mass spectral data for confident peak identification.
Q4: How should I prepare my samples for vinylphenol analysis?
A4: Sample preparation will depend on the matrix. For simple solutions, dilution in the mobile phase is often sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analytes. Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the HPLC system.
Experimental Protocols & Data
The following tables provide examples of starting conditions for the HPLC separation of vinylphenol isomers. These should be considered as a starting point for method development and optimization.
Table 1: HPLC Method for 4-Vinylphenol
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Water / Phosphoric Acid (40:59:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This method is based on a published procedure for the analysis of 4-vinylphenol in beer.[3][4]
Table 2: Expected Elution Profile and Retention Data
| Compound | Expected Elution Order | Retention Time (min) |
| 2-Vinylphenol | 1 | Estimate: ~22 |
| 3-Vinylphenol | 2 | Estimate: ~24 |
| 4-Vinylphenol | 3 | ~27[3][4] |
Retention times for 2- and 3-vinylphenol are estimated based on typical chromatographic behavior of positional isomers relative to 4-vinylphenol under the conditions specified in Table 1.
Visualizations
Caption: Troubleshooting workflow for improving the resolution of vinylphenol isomers.
Caption: Structures and typical elution order of vinylphenol isomers in reversed-phase HPLC.
References
Technical Support Center: Detection of Trace Levels of 2-Hydroxystyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for detecting trace levels of 2-hydroxystyrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing trace levels of 2-hydroxystyrene?
A1: The main challenges include its low concentration in biological and environmental samples, potential for instability, and susceptibility to matrix effects during analysis, particularly with mass spectrometry. Its polar nature can also make it challenging for gas chromatography without derivatization.
Q2: Which analytical techniques are most suitable for detecting trace levels of 2-hydroxystyrene?
A2: The most common and sensitive techniques are Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred for its high sensitivity and specificity for analyzing metabolites in complex matrices.[2]
Q3: Is derivatization necessary for the analysis of 2-hydroxystyrene?
A3: For GC-MS analysis, derivatization is highly recommended. It increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[3] For LC-MS/MS analysis, derivatization is not always necessary but can be employed to enhance ionization efficiency and, consequently, sensitivity.[3]
Q4: How can I minimize the degradation of 2-hydroxystyrene during sample storage and preparation?
A4: 2-Hydroxystyrene, as a phenolic compound, can be susceptible to oxidation. It is recommended to store samples at low temperatures (-20°C or -80°C), protect them from light, and minimize freeze-thaw cycles.[4] The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample matrix can also help prevent degradation.
Q5: What is a suitable internal standard for the quantification of 2-hydroxystyrene?
A5: The ideal internal standard is a stable isotope-labeled version of 2-hydroxystyrene (e.g., ¹³C₆-2-hydroxystyrene or D₄-2-hydroxystyrene).[5] If a stable isotope-labeled standard is unavailable, a structurally similar compound with similar physicochemical properties that is not present in the sample can be used as an analog internal standard.[5]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / No Signal | 1. Inefficient ionization of 2-hydroxystyrene. 2. Suboptimal MS/MS parameters (e.g., precursor/product ions, collision energy). 3. Analyte degradation during sample preparation or storage. 4. Significant ion suppression due to matrix effects.[6][7] | 1. Optimize the mobile phase pH. Addition of a small amount of formic acid or ammonium formate can improve protonation in positive ion mode.[8] Test both positive and negative ionization modes. 2. Perform compound optimization by infusing a standard solution to determine the optimal precursor and product ions and their corresponding collision energies.[9] 3. Review sample handling procedures. Ensure samples are kept cold and protected from light. Consider adding an antioxidant. 4. Improve sample cleanup to remove interfering matrix components.[10] Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard to compensate for matrix effects.[11] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix components co-eluting with the analyte. 3. Carryover from previous injections. | 1. Use high-purity LC-MS grade solvents and additives.[12] Regularly flush the LC system. 2. Optimize the chromatographic gradient to better separate the analyte from matrix interferences. Improve the sample preparation method. 3. Implement a robust needle wash protocol with a strong organic solvent. |
| Inconsistent Retention Time | 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation or contamination. 4. Air bubbles in the pump. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature.[13] 3. Use a guard column to protect the analytical column. Flush the column with a strong solvent. If performance does not improve, replace the column. 4. Degas the mobile phase and purge the pump.[13] |
| Peak Tailing or Broadening | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Extra-column dead volume. | 1. Add a mobile phase modifier (e.g., a small percentage of acid or base) to improve peak shape.[13] 2. Dilute the sample or inject a smaller volume.[13] 3. Ensure all fittings and tubing are properly connected and have minimal length. |
GC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. 3. Analyte adsorption. | 1. Optimize derivatization conditions (reagent amount, temperature, and time). 2. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for polar compounds. 3. Silanize glassware to prevent adsorption of the analyte.[14] |
| Low or No Signal | 1. Inefficient derivatization. 2. Thermal degradation of the analyte or its derivative in the inlet. 3. Incorrect GC-MS parameters. | 1. Ensure the derivatization reagent is fresh and the reaction goes to completion. 2. Optimize the inlet temperature to ensure volatilization without degradation. 3. Check the GC temperature program, carrier gas flow rate, and MS parameters (ion source temperature, electron energy, and selected ions). |
| Non-reproducible Results | 1. Variability in the derivatization reaction. 2. Sample degradation. 3. Inconsistent injection volume. | 1. Ensure precise and consistent addition of the derivatization reagent and internal standard. Control reaction time and temperature carefully. 2. Prepare samples fresh before analysis whenever possible. 3. Use an autosampler for consistent injection volumes. |
Experimental Protocols
LC-MS/MS Method Development for 2-Hydroxystyrene in Human Plasma
This protocol provides a starting point for developing a quantitative LC-MS/MS method. Optimization is required for your specific instrumentation and sample matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C₆-2-hydroxystyrene at 10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Parameters
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| MS/MS Parameters | To be determined by infusing a standard solution of 2-hydroxystyrene. Monitor at least two transitions for confirmation. |
Representative Quantitative Data (for a similar phenolic compound)
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 100 ng/mL |
| Recovery | 85 - 105% |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 15% |
GC-MS Method Development with Derivatization
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of urine, add an appropriate internal standard.
-
Adjust the pH to ~5 with a suitable buffer.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
2. Derivatization (Silylation)
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Parameters
| Parameter | Recommended Starting Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or similar |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard. |
Visualizations
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. longdom.org [longdom.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gcms.cz [gcms.cz]
Technical Support Center: Purification of 2-Vinylphenol
This guide provides researchers, scientists, and drug development professionals with comprehensive information on removing inhibitors from commercial 2-vinylphenol. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to assist in your laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: Why is there an inhibitor in my commercial 2-vinylphenol?
A1: 2-Vinylphenol is a reactive monomer prone to self-polymerization, especially during storage, transportation, or when exposed to heat.[1] To prevent this, manufacturers add small amounts of chemical inhibitors to ensure the product's stability and shelf-life.
Q2: What are the common inhibitors used in 2-vinylphenol?
A2: Common inhibitors for vinyl monomers, including 2-vinylphenol, are typically phenolic compounds. The most frequently used inhibitor for 2-vinylphenol is 4-tert-butylcatechol (TBC). Other related inhibitors that may be used for similar monomers include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).
Q3: When do I need to remove the inhibitor?
A3: The inhibitor must be removed immediately before using the 2-vinylphenol in a polymerization reaction or any other chemical synthesis where the inhibitor could interfere with the reaction mechanism, such as by scavenging free radicals.
Q4: How do I know if the inhibitor has been successfully removed?
A4: Complete removal of phenolic inhibitors can be qualitatively observed by the disappearance of a yellowish or brownish tint in the monomer, rendering it colorless. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to confirm the absence of the inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during the inhibitor removal process.
Alkali Wash Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Persistent color after washing | - Insufficient amount of NaOH solution.- Not enough wash cycles.- Inhibitor is not alkali-soluble. | - Increase the volume or concentration of the NaOH solution.- Perform additional washes with fresh NaOH solution until the aqueous layer is colorless.- Confirm the identity of the inhibitor. If it's not a phenolic inhibitor, this method may not be effective. |
| Emulsion formation during washing | - Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel for mixing instead of vigorous shaking.- If an emulsion has formed, let it stand for an extended period. Gentle swirling or the addition of a saturated brine solution can help break the emulsion. |
| Low yield of 2-vinylphenol | - Some 2-vinylphenol may be deprotonated and lost to the aqueous layer. | - Use a dilute NaOH solution (e.g., 5-10%) to minimize the solubility of the vinylphenolate salt.- Work quickly and at a low temperature to reduce the chance of side reactions. |
Alumina Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Slow or no flow through the column | - Alumina is packed too tightly.- Fine particles of alumina are clogging the frit.- The sample is too viscous. | - Repack the column, ensuring not to compact the alumina too much.- Place a layer of sand on top of the frit before adding the alumina.- If purifying a viscous monomer, consider diluting it in a non-polar solvent like hexane before loading it onto the column. |
| Yellow/brown band of inhibitor elutes with the product | - The column is overloaded with the monomer.- The alumina is not sufficiently active. | - Use a larger column or less monomer.- Use fresh, activated basic alumina. The activity of alumina can decrease over time with exposure to moisture. |
| Cloudy appearance of the purified monomer | - Fine alumina particles are passing through the column frit. | - Ensure a plug of cotton or glass wool is placed at the bottom of the column before adding the alumina and sand. |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Polymerization in the distillation flask | - Excessive heating.- Distillation performed without a polymerization inhibitor. | - Use a heating mantle with a stirrer and do not exceed the boiling point of 2-vinylphenol at the given pressure.- It is sometimes recommended to add a small amount of a different, high-boiling inhibitor (like hydroquinone) to the distillation pot if the target application can tolerate it. |
| Product solidifies in the condenser | - The cooling water is too cold. | - Use room temperature water or control the flow rate of the cooling water to prevent the condenser from becoming too cold, as 2-vinylphenol can solidify. |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring.- Vacuum is not stable. | - Use a magnetic stir bar for smooth boiling; boiling chips are not effective under vacuum.[2] - Ensure all connections are properly sealed and the vacuum pump is functioning correctly. |
Comparison of Inhibitor Removal Methods
While specific quantitative data for 2-vinylphenol is not extensively published and can vary based on initial inhibitor concentration and experimental conditions, the following table provides a qualitative comparison of the common removal methods.
| Method | Principle | Advantages | Disadvantages | Purity | Yield | Scale |
| Alkali Wash | Acid-base extraction where the acidic phenolic inhibitor is deprotonated by NaOH and extracted into the aqueous phase. | - Simple and fast.- Inexpensive. | - May not achieve complete removal.- Can lead to emulsion formation.- Potential for product loss into the aqueous phase. | Good | Moderate to Good | Small to Large |
| Alumina Column Chromatography | Adsorption chromatography where the polar inhibitor is adsorbed onto the basic alumina stationary phase. | - High efficiency of inhibitor removal.- Provides very pure monomer. | - Requires more setup time.- Alumina is a consumable.- Can be slower for larger quantities. | Excellent | Good | Small to Moderate |
| Vacuum Distillation | Separation based on the difference in boiling points between the monomer and the inhibitor. | - Can provide very high purity.- Removes other non-volatile impurities. | - Risk of thermal polymerization.- Requires specialized glassware.- Can be time-consuming. | Excellent | Moderate to Good | Small to Large |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Inhibitor Removal using Alkali Wash
-
Preparation:
-
Prepare a 5-10% (w/v) aqueous solution of sodium hydroxide (NaOH).
-
Place the commercial 2-vinylphenol in a separatory funnel.
-
-
Extraction:
-
Add an equal volume of the NaOH solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The lower aqueous layer will be colored (yellow or brown) as it contains the inhibitor salt.
-
Drain the lower aqueous layer.
-
-
Repetition and Washing:
-
Repeat the extraction with fresh NaOH solution until the aqueous layer is colorless.
-
Wash the 2-vinylphenol with deionized water to remove any residual NaOH.
-
Finally, wash with a saturated brine solution to aid in the removal of water.
-
-
Drying:
-
Drain the 2-vinylphenol into a clean, dry flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Gently swirl the flask and let it stand until the liquid is clear.
-
-
Final Step:
-
Filter or decant the purified 2-vinylphenol from the drying agent.
-
The inhibitor-free monomer should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent polymerization.
-
Protocol 2: Inhibitor Removal using a Basic Alumina Column
-
Column Preparation:
-
Select a chromatography column appropriate for the amount of 2-vinylphenol to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Fill the column with basic alumina (Brockmann I activity is common). The amount of alumina should be about 10-20 times the weight of the 2-vinylphenol.
-
Gently tap the column to pack the alumina evenly.
-
Add another small layer of sand on top of the alumina.
-
-
Purification:
-
Pre-wet the column with a small amount of a non-polar solvent (e.g., hexane) and allow it to drain until the solvent level reaches the top of the sand.
-
Carefully add the 2-vinylphenol to the top of the column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can force fine particles through.
-
The inhibitor will be adsorbed at the top of the column, often forming a colored band.
-
-
Collection:
-
Collect the purified, colorless 2-vinylphenol as it elutes from the column.
-
Stop collecting when the level of the monomer reaches the top of the alumina.
-
The purified monomer should be used immediately.
-
Visualizations
Experimental Workflow for Inhibitor Removal
Caption: Workflow for removing inhibitors from 2-vinylphenol.
Troubleshooting Decision Tree
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Analysis of 2-Ethenylphenol by Mass Spectrometry
Welcome to the technical support center for the analysis of 2-ethenylphenol (also known as 2-vinylphenol) using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In mass spectrometry, the matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, wine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[2][3]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique.[1] For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into a blank matrix extract.[1][4]
Q3: What are the most common sources of matrix effects when analyzing this compound?
A3: For phenolic compounds like this compound, common sources of matrix effects include:
-
Phospholipids from biological matrices like plasma and serum.[5][6]
-
Salts and endogenous compounds in urine.
-
Sugars, organic acids, and other polyphenols in food and beverage matrices like wine.[7][8]
-
Mobile phase additives used in the chromatographic separation.
Q4: Can the choice of ionization technique influence the severity of matrix effects for this compound?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[5] For phenolic compounds, negative ionization mode in ESI is often preferred and can sometimes reduce interferences.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | 1. Backflush the column: Reverse the column direction and flush with a strong solvent to remove contaminants from the inlet frit.[9] 2. Use a guard column: This will protect your analytical column from strongly retained matrix components. 3. Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged.[10] |
| Inappropriate Sample Solvent | 1. Match sample solvent to mobile phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[11] 2. Reduce injection volume: A large volume of a strong sample solvent can cause peak distortion.[12] |
| Secondary Interactions with the Stationary Phase | 1. Adjust mobile phase pH: For phenolic compounds, ensure the mobile phase pH is appropriate to maintain a consistent ionization state. 2. Consider a different column chemistry: A phenyl-hexyl or a column with end-capping may reduce secondary interactions. |
Issue 2: High Signal Variability and Poor Reproducibility
This is often a direct consequence of uncompensated matrix effects, where the degree of ion suppression or enhancement varies between samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Cleanup | 1. Optimize your sample preparation method: Experiment with different techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to find the most effective method for removing interferences from your specific matrix. 2. Automate sample preparation: If possible, use automated systems to improve the consistency of your extraction procedure. |
| Co-elution of Interfering Compounds | 1. Modify the chromatographic gradient: Adjust the mobile phase gradient to better separate this compound from matrix components.[13] 2. Change the analytical column: A column with a different selectivity may provide the necessary resolution. |
| Lack of an Appropriate Internal Standard | 1. Use a stable isotope-labeled (SIL) internal standard: A SIL internal standard for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[14][15][16] 2. Use a structural analog: If a SIL standard is not available, a closely related structural analog can be used, but it may not compensate for matrix effects as effectively. |
Quantitative Data on Matrix Effects
Table 1: Illustrative Matrix Effect Data for a Phenolic Compound in Various Biological Matrices
| Matrix | Sample Preparation Method | Average Matrix Effect (%)[4] | RSD (%) | Interpretation |
| Human Plasma | Protein Precipitation | 65.4 | 12.8 | Significant Ion Suppression |
| Human Plasma | Liquid-Liquid Extraction | 88.2 | 7.5 | Minor Ion Suppression |
| Human Plasma | Solid-Phase Extraction | 95.1 | 4.2 | Minimal Matrix Effect |
| Human Urine | Dilute-and-Shoot | 72.9 | 15.1 | Moderate Ion Suppression |
| Human Urine | Solid-Phase Extraction | 92.8 | 6.8 | Minimal Matrix Effect |
| Red Wine | Dilute-and-Shoot | 115.6 | 9.3 | Minor Ion Enhancement |
Matrix Effect (%) is calculated as: (Peak area in matrix / Peak area in solvent) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Detailed Experimental Protocols
The following are example protocols that can be adapted for the analysis of this compound. Optimization will be required for your specific application and matrix.
Protocol 1: Extraction of this compound from Human Plasma using Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: To a 200 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., this compound-d7). Vortex briefly.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from a Water Sample using Solid-Phase Extraction (SPE)
-
Sample pH Adjustment: Take a 100 mL water sample and adjust the pH to approximately 6.0.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 x 1.5 mL aliquots of methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 200 µL of the initial mobile phase for analysis.
Visualizations
Workflow for Assessing and Mitigating Matrix Effects
Caption: A workflow for the systematic assessment and mitigation of matrix effects in the analysis of this compound.
Troubleshooting Logic for Ion Suppression
Caption: A decision tree for troubleshooting ion suppression in the mass spectrometry analysis of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Wine, Polyphenols, and the Matrix Effect: Is Alcohol Always the Same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. halocolumns.com [halocolumns.com]
- 12. agilent.com [agilent.com]
- 13. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Efficient Extraction of 2-Hydroxystyrene from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 2-hydroxystyrene extraction from complex matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction process.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of 2-hydroxystyrene, providing potential causes and recommended solutions.
Low Recovery of 2-Hydroxystyrene
Problem: You are experiencing low recovery of 2-hydroxystyrene after performing an extraction protocol.
| Potential Cause | Recommended Solution |
| Incomplete Extraction from the Sample Matrix | - For Liquid-Liquid Extraction (LLE): Increase the number of extraction cycles. Ensure vigorous mixing of the two phases to maximize partitioning of the analyte into the organic solvent. Consider using a different extraction solvent with a higher affinity for 2-hydroxystyrene.[1][2] - For Solid-Phase Extraction (SPE): Ensure the chosen sorbent has a high affinity for phenolic compounds. Styrene-divinylbenzene based sorbents can be effective for retaining phenols.[1] Optimize the loading conditions, such as flow rate, to allow for sufficient interaction between the analyte and the sorbent. |
| Analyte Loss During Solvent Evaporation | - If a solvent evaporation step is used to concentrate the extract, ensure the temperature is not too high, as 2-hydroxystyrene can be volatile. Use a gentle stream of nitrogen for evaporation. |
| Improper pH of the Sample | - The pH of the sample is crucial for the extraction of phenolic compounds. For reversed-phase SPE and LLE, the sample pH should be adjusted to be at least 2 pH units below the pKa of 2-hydroxystyrene to ensure it is in its neutral form, maximizing its retention on non-polar sorbents and its partitioning into organic solvents. |
| Inefficient Elution from SPE Sorbent | - The elution solvent may not be strong enough to desorb the analyte completely. For reversed-phase SPE, use a stronger organic solvent or a mixture of solvents. Methanol is often an effective eluting solvent for phenolic compounds.[3] Consider increasing the volume of the elution solvent or performing a second elution step. |
| Analyte Degradation | - 2-Hydroxystyrene can be susceptible to oxidation. Work with fresh samples and solvents, and consider adding an antioxidant like ascorbic acid to the sample. |
High Background or Interfering Peaks in Chromatogram
Problem: Your chromatogram shows a high baseline or numerous interfering peaks, making quantification of 2-hydroxystyrene difficult.
| Potential Cause | Recommended Solution |
| Co-extraction of Matrix Components | - For LLE: Perform a back-extraction. After the initial extraction, wash the organic phase with an aqueous solution at a pH where 2-hydroxystyrene is ionized (above its pKa), which will pull it back into the aqueous phase, leaving many interferences in the organic phase. Then, re-acidify the aqueous phase and re-extract with an organic solvent. - For SPE: Optimize the wash step. Use a wash solvent that is strong enough to remove interfering compounds but weak enough to not elute the 2-hydroxystyrene. A mixture of water and a small percentage of organic solvent is often a good starting point. |
| Contamination from Labware or Solvents | - Ensure all glassware is scrupulously clean. Use high-purity solvents suitable for your analytical method (e.g., HPLC or LC-MS grade). |
| Matrix Effects in LC-MS Analysis | - If using LC-MS, co-eluting matrix components can suppress or enhance the ionization of 2-hydroxystyrene. Improve the sample cleanup by using a more selective SPE sorbent or by optimizing the chromatographic separation to resolve 2-hydroxystyrene from interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for 2-hydroxystyrene, LLE or SPE?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting 2-hydroxystyrene. The choice depends on the sample matrix, the required level of cleanliness of the final extract, and the available resources. SPE is often more efficient and can provide cleaner extracts, especially from complex matrices like plasma or tissue homogenates.[1] LLE is a simpler technique that can be suitable for less complex matrices like water samples.
Q2: Which SPE sorbent is most suitable for 2-hydroxystyrene extraction?
A2: For reversed-phase SPE, polymeric sorbents such as styrene-divinylbenzene (e.g., ENVI-Chrom P) are often recommended for phenolic compounds as they can exhibit good retention, even for those that are more water-soluble.[1] C18-bonded silica is also a common choice.[4] The optimal sorbent may need to be determined empirically for your specific application.
Q3: How does pH affect the extraction of 2-hydroxystyrene?
A3: As a phenolic compound, the extraction of 2-hydroxystyrene is highly pH-dependent. To ensure it is in its neutral, less polar form for efficient extraction into an organic solvent (in LLE) or retention on a non-polar SPE sorbent, the pH of the sample should be acidic, ideally at least 2 pH units below its pKa.
Q4: What are some common interferences when extracting 2-hydroxystyrene from biological samples?
A4: Common interferences from biological matrices include proteins, lipids, salts, and sugars.[5] These can be removed through appropriate sample pre-treatment steps such as protein precipitation, or by optimizing the wash and elution steps during SPE.
Q5: My recovery is still low after optimizing the extraction. What else could be the problem?
A5: If you have optimized the extraction parameters (solvent, pH, sorbent, etc.) and still have low recovery, consider issues with the analytical method itself. For example, in HPLC, there could be problems with the column, mobile phase, or detector. Also, ensure your standards are correctly prepared and that the instrument is calibrated properly.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 2-Hydroxystyrene from a Biological Fluid (e.g., Plasma)
This protocol provides a general procedure for the extraction of 2-hydroxystyrene from a biological fluid using a reversed-phase SPE cartridge.
Materials:
-
SPE cartridges (e.g., C18 or polymeric reversed-phase, 100 mg)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable acid
-
Elution solvent (e.g., Methanol)
-
SPE manifold
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 1 mL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Acidify the supernatant by adding a small amount of formic acid to adjust the pH to approximately 3-4.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Consider a second wash with a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the 2-hydroxystyrene with 1-2 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 2-Hydroxystyrene from an Aqueous Sample
This protocol describes a general procedure for the extraction of 2-hydroxystyrene from a water sample.
Materials:
-
Separatory funnel
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium sulfate (anhydrous)
-
Rotary evaporator or nitrogen evaporation system
Procedure:
-
Sample Preparation:
-
Take a known volume of the aqueous sample (e.g., 50 mL) in a separatory funnel.
-
Acidify the sample to a pH of approximately 3-4 with HCl.
-
-
Extraction:
-
Add a portion of the extraction solvent (e.g., 25 mL of ethyl acetate) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate.
-
Drain the lower (organic) layer into a clean flask. If the organic solvent is less dense than water, the top layer is the organic layer.
-
Repeat the extraction two more times with fresh portions of the extraction solvent.
-
Combine all the organic extracts.
-
-
Drying:
-
Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling.
-
-
Concentration:
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
If necessary, exchange the solvent to one that is compatible with your analytical method.
-
Quantitative Data Summary
The following table summarizes typical recovery rates for the extraction of phenolic compounds using different methods. Note that these are general values, and the actual recovery of 2-hydroxystyrene will depend on the specific matrix and optimized protocol.
| Extraction Method | Sorbent/Solvent | Matrix | Typical Recovery (%) | Reference |
| SPE | C18 | Wine | > 85% | [3] |
| SPE | Polymeric (Oasis HLB) | Honey | > 90% | [2] |
| SPE | Polymeric (Strata-X) | Wine | > 90% | [3] |
| LLE | Ethyl Acetate | Aqueous Solution | Variable, dependent on partitioning | General Knowledge |
Visualizations
Experimental Workflow for 2-Hydroxystyrene Extraction
Caption: General workflow for LLE and SPE of 2-hydroxystyrene.
This technical support guide is intended to be a starting point for developing and troubleshooting your 2-hydroxystyrene extraction methods. For optimal results, it is crucial to validate the chosen method for your specific sample matrix and analytical requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review [mdpi.com]
- 5. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Ethenylphenol and 4-Ethenylphenol
A guide for researchers and drug development professionals on the differential antioxidant, anti-inflammatory, and cytotoxic profiles of two isomeric vinylphenols.
Introduction
2-Ethenylphenol and 4-ethenylphenol, also known as 2-hydroxystyrene and 4-hydroxystyrene respectively, are isomeric organic compounds. While sharing a common molecular formula, the positional difference of the vinyl group in relation to the hydroxyl group on the benzene ring can significantly influence their biological activities. This guide provides a comparative overview of their antioxidant, anti-inflammatory, and cytotoxic properties based on available experimental data, to aid researchers and professionals in drug discovery and development.
Comparative Biological Activity Data
Quantitative data on the biological activities of this compound is limited in publicly available research. In contrast, 4-ethenylphenol and its derivatives have been more extensively studied. The following tables summarize the available data to facilitate a comparative assessment.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
| 4-Ethenylphenol | DPPH Radical Scavenging | Data Not Consistently Reported | - |
| 2-Methoxy-4-vinylphenol | DPPH Radical Scavenging | Not specified | [1] |
Note: While specific IC50 values for 4-ethenylphenol in DPPH assays are not consistently available, its derivatives, such as 2-methoxy-4-vinylphenol, have been noted for their antioxidant potential.
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | RAW 264.7 | Nitric Oxide Inhibition | Data Not Available | - |
| 4-Ethenylphenol | RAW 264.7 | Nitric Oxide Inhibition | Data Not Available | - |
| 2-Methoxy-4-vinylphenol | RAW 264.7 | Nitric Oxide Inhibition | Dose-dependent inhibition observed | [2][3] |
Note: 2-Methoxy-4-vinylphenol, a derivative of 4-ethenylphenol, has been shown to inhibit LPS-induced NO production in a dose-dependent manner in RAW 264.7 macrophages.[2][3] This suggests potential anti-inflammatory properties for the 4-ethenylphenol scaffold.
Cytotoxic Activity
The cytotoxic effects of these compounds are crucial for their potential therapeutic applications, especially in oncology. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | MTT Assay | Data Not Available | - |
| 4-Ethenylphenol | Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | MTT Assay | Data Not Available | - |
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of 2-Methoxy-4-vinylphenol
2-Methoxy-4-vinylphenol, a derivative of 4-ethenylphenol, exerts its anti-inflammatory effects by modulating key signaling pathways. Upon stimulation with lipopolysaccharide (LPS), macrophages activate pro-inflammatory pathways. 2-Methoxy-4-vinylphenol has been shown to interfere with this cascade.
Caption: Anti-inflammatory mechanism of 2-methoxy-4-vinylphenol.
General Experimental Workflow for In Vitro Assays
The following diagram illustrates a generalized workflow for the key biological assays discussed in this guide.
Caption: Generalized workflow for in vitro biological activity testing.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound (2- or 4-ethenylphenol) in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound solution to each well. Add the DPPH solution to each well to initiate the reaction. A control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium until they reach the desired confluence.
-
Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compound (2- or 4-ethenylphenol) for a defined pre-incubation period.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production. A control group should be treated with LPS only.
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours).
-
Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 or MDA-MB-231) into a 96-well plate and allow them to attach.
-
Treatment: Expose the cells to various concentrations of the test compound (2- or 4-ethenylphenol).
-
Incubation: Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
The available scientific literature provides a foundational understanding of the biological activities of 4-ethenylphenol and its derivatives, particularly highlighting their anti-inflammatory and antioxidant potential. However, a significant knowledge gap exists regarding the biological profile of this compound. Direct comparative studies are essential to elucidate the structure-activity relationships and to determine the relative therapeutic potential of these two isomers. Researchers are encouraged to conduct further investigations into the antioxidant, anti-inflammatory, and cytotoxic properties of this compound using standardized assays to enable a comprehensive and direct comparison with its 4-substituted counterpart. This will be crucial for guiding future drug discovery and development efforts centered around vinylphenol scaffolds.
References
- 1. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 2-Vinylphenol and Its Methoxy Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of 2-vinylphenol and its key methoxy derivatives, 2-methoxy-4-vinylphenol and 4-vinyl-2,6-dimethoxyphenol (commonly known as canolol). The antioxidant potential of these compounds is of significant interest due to their presence in various natural sources and their potential applications in pharmaceuticals and nutraceuticals. This document summarizes available data on their relative antioxidant efficacy, details the experimental protocols used for their assessment, and illustrates the underlying signaling pathways.
Introduction to Vinylphenols and their Antioxidant Potential
Vinylphenols are a class of phenolic compounds characterized by a vinyl group attached to the phenol ring. Their antioxidant activity is primarily attributed to the hydroxyl group(s) on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. The substitution of methoxy groups on the phenolic ring can significantly modulate this antioxidant capacity. Methoxy groups, being electron-donating, can influence the stability of the resulting phenoxyl radical and the bond dissociation enthalpy of the hydroxyl group, which are key determinants of antioxidant activity.
Quantitative Comparison of Antioxidant Capacity
Direct comparative studies providing quantitative antioxidant capacity data (e.g., IC50 values from DPPH or ABTS assays) for 2-vinylphenol, 2-methoxy-4-vinylphenol, and 4-vinyl-2,6-dimethoxyphenol from a single, comprehensive study are limited in the currently available scientific literature. However, based on multiple independent studies, a qualitative and inferred quantitative comparison can be made. Canolol (4-vinyl-2,6-dimethoxyphenol) is consistently reported as a potent antioxidant, often more effective than other vinylphenols and even some well-known antioxidants like α-tocopherol.[1][2] The presence of two methoxy groups ortho to the hydroxyl group in canolol is believed to enhance its radical scavenging ability. 2-Methoxy-4-vinylphenol also demonstrates significant antioxidant and anti-inflammatory properties.[3]
| Compound | Chemical Structure | Key Findings on Antioxidant Capacity | Reference IC50 Values (DPPH/ABTS) |
| 2-Vinylphenol | Serves as the parent compound. Its antioxidant activity is the baseline for comparison. | Data from a direct comparative study is not readily available. | |
| 2-Methoxy-4-vinylphenol | Possesses significant antioxidant and anti-inflammatory properties. The methoxy group influences its radical scavenging ability. | Data from a direct comparative study is not readily available. | |
| 4-Vinyl-2,6-dimethoxyphenol (Canolol) | Reported as a very strong antioxidant, with potency higher than α-tocopherol and other flavonoids.[1][2] The two ortho-methoxy groups are key to its high activity. | Data from a direct comparative study is not readily available. |
Note: The IC50 values are highly dependent on the specific experimental conditions and are best used for comparison when determined within the same study. The absence of such data for these specific compounds in a single paper necessitates a more qualitative comparison.
Experimental Protocols for Antioxidant Capacity Assessment
The following are detailed methodologies for the most common assays used to evaluate the antioxidant capacity of phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (2-vinylphenol and its methoxy derivatives) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution (e.g., 1.8 mL) to a small volume of the sample solution (e.g., 0.2 mL). A blank is prepared with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Value: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The results are typically expressed as FRAP values (in µM Fe(II) equivalents).
Signaling Pathway and Experimental Workflow
The antioxidant and anti-inflammatory effects of vinylphenols, particularly 2-methoxy-4-vinylphenol, are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2-Keap1 signaling pathway activation by vinylphenols.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like vinylphenols, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Experimental workflow for antioxidant capacity comparison.
Conclusion
References
A Comparative Guide to the Validation of an HPLC-UV Method for 2-Hydroxystyrene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-hydroxystyrene against two common analytical alternatives: Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like 2-hydroxystyrene. Its robustness, specificity, and sensitivity make it a preferred method in pharmaceutical and chemical analysis.
Experimental Protocol: HPLC-UV Method
1.1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
1.2. Chemicals and Reagents:
-
2-Hydroxystyrene reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade), purified through a Milli-Q system
-
Phosphoric acid (analytical grade)
1.3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
1.4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-hydroxystyrene reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2-hydroxystyrene in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.[1][2]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 80-120% of test concentration | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intra-day: ≤ 2%Inter-day: ≤ 2% | Intra-day: 0.8%Inter-day: 1.2% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.7 |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.8% |
| Robustness | % RSD ≤ 2% for minor changes in method parameters | Passed |
Workflow for HPLC-UV Method Validation
Caption: Workflow for the validation of the HPLC-UV method.
Alternative Analytical Methods
While HPLC-UV is a powerful technique, other methods can also be employed for the quantification of 2-hydroxystyrene, each with its own set of advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a suitable alternative for volatile and thermally stable compounds. 2-Hydroxystyrene can be analyzed by GC-FID, often requiring derivatization to improve its volatility and peak shape.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Sample Preparation: Derivatization with a silylating agent (e.g., BSTFA) may be required to improve peak shape and thermal stability.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique but is less specific than chromatographic methods. It is useful for the quantification of 2-hydroxystyrene in simple matrices where interfering substances are absent.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of 2-hydroxystyrene (approximately 275 nm).
-
Standard and Sample Preparation: Prepare a series of standard solutions of known concentrations. Dissolve the sample in the chosen solvent.
-
Quantification: Measure the absorbance of the standards and the sample at the λmax and calculate the concentration using a calibration curve.
Performance Comparison of Analytical Methods
The following table provides a comparative overview of the performance characteristics of the three analytical methods for the quantification of 2-hydroxystyrene.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High (Separates from impurities) | High (with good separation) | Low (Prone to interference) |
| Sensitivity (Typical LOQ) | 0.7 µg/mL | ~1 µg/mL | ~5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 90.0% - 110.0% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Analysis Time per Sample | 15-20 minutes | 20-30 minutes | < 5 minutes |
| Sample Preparation | Simple dissolution and filtration | May require derivatization | Simple dissolution |
| Instrumentation Cost | High | High | Low |
Comparison of HPLC-UV and GC-FID Methods
Caption: Key differences between HPLC-UV and GC-FID for 2-hydroxystyrene analysis.
Conclusion
The choice of an analytical method for the quantification of 2-hydroxystyrene depends on the specific requirements of the analysis.
-
HPLC-UV stands out as the most suitable method for routine quality control and research in a pharmaceutical or drug development setting due to its high specificity, accuracy, and precision without the need for sample derivatization.
-
GC-FID is a viable alternative, particularly when analyzing for other volatile impurities simultaneously. However, the potential need for derivatization adds a step to the sample preparation process.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective screening tool for pure samples or simple mixtures but lacks the specificity required for complex matrices or regulatory submissions.
This guide provides a framework for selecting and validating an appropriate analytical method for 2-hydroxystyrene quantification, ensuring reliable and accurate results for researchers and scientists.
References
A Comparative Analysis of 4-Vinylphenol and 4-Vinylguaiacol in Wine Spoilage
This guide provides a detailed comparative study of 4-vinylphenol (4-VP) and 4-vinylguaiacol (4-VG), two significant volatile phenols responsible for sensory defects in wine. It is intended for researchers, scientists, and quality control professionals in the wine industry, offering objective comparisons supported by experimental data and methodologies.
Introduction and Significance
Volatile phenols are a class of aromatic compounds that can significantly impact the sensory profile of wine. While some contribute to complexity, others are potent spoilage markers. 4-vinylphenol (4-VP) and 4-vinylguaiacol (4-VG) are produced during fermentation through the microbial decarboxylation of hydroxycinnamic acids present in grape must. Their presence, particularly at high concentrations, is often indicative of contamination by non-conventional yeast, most notably Brettanomyces/Dekkera species.[1] These compounds are especially problematic in white wines, where they are considered off-aromas. In red wines, they serve as direct precursors to the more potent spoilage compounds 4-ethylphenol (4-EP) and 4-ethylguaiacol (4-EG), which are hallmarks of "Brett" character. Understanding the distinct formation pathways, sensory thresholds, and analytical methods for 4-VP and 4-VG is crucial for effective spoilage control and wine quality management.
Biochemical Formation Pathways
The formation of 4-VP and 4-VG in wine is a well-understood biochemical process initiated from specific hydroxycinnamic acid precursors naturally found in grapes.
-
4-Vinylphenol (4-VP): This compound is formed from the enzymatic decarboxylation of p-coumaric acid.
-
4-Vinylguaiacol (4-VG): This compound is formed from the enzymatic decarboxylation of ferulic acid.[2]
The key enzyme responsible for this transformation is cinnamate decarboxylase. While this enzymatic activity is most famously associated with the spoilage yeast Brettanomyces bruxellensis, certain strains of Saccharomyces cerevisiae can also produce 4-VP and 4-VG.[3] However, Saccharomyces lacks the subsequent vinylphenol reductase enzyme needed to convert these vinylphenols into their corresponding ethylphenols (4-EP and 4-EG), a step characteristic of Brettanomyces metabolism.[1]
References
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2-Ethenylphenol
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like 2-ethenylphenol is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. While direct comparative studies on this compound are not extensively available, this document synthesizes information from the analysis of similar phenolic compounds to offer a robust comparison.
Quantitative Performance Comparison
The choice between GC-MS and HPLC often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method based on the analysis of phenolic compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.999[2][3] |
| Limit of Detection (LOD) | <0.01 to 0.05 ng/L[4][5] | 0.04 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.01 to 0.05 ng/L[4][5] | 0.12 µg/mL[3] |
| Accuracy (% Recovery) | 70 - 115%[6] | 90 - 112%[7] |
| Precision (%RSD) | < 2% (repeatability); < 3% (intermediate)[1] | < 6.28% (intra-day); < 5.21% (inter-day)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following are representative protocols for the analysis of this compound using GC-MS and HPLC.
GC-MS Method for this compound Analysis
This method is suitable for volatile and semi-volatile compounds like this compound.[8] Derivatization is often employed for phenolic compounds to improve their volatility and thermal stability.[9]
1. Sample Preparation (Derivatization):
-
To 1 mL of the sample solution containing this compound, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[6]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound.
HPLC Method for this compound Analysis
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8]
1. Sample Preparation:
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) for sample clean-up and pre-concentration.[7]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may need to be optimized.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Set at the maximum absorbance wavelength of this compound (e.g., around 258 nm, which is common for similar phenols).[10]
Analytical Workflow Visualization
The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC analysis.
Objective Comparison and Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with distinct advantages.
GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[11][12] The mass spectrometric detection provides structural information, which is invaluable for unambiguous peak identification. However, the requirement for derivatization for many phenolic compounds can add a step to the sample preparation process and introduce potential variability.[9] GC-MS is best suited for volatile or semi-volatile compounds that are thermally stable.[8]
HPLC , on the other hand, is highly versatile and can be applied to a broader range of compounds, including those that are non-volatile or thermally sensitive, without the need for derivatization.[8] HPLC methods are generally robust and can be readily automated for high-throughput analysis. While UV detection is common and cost-effective, it may lack the specificity of mass spectrometry, potentially leading to interferences from co-eluting compounds in complex samples.[9]
References
- 1. environics.com [environics.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
2-Vinylphenol vs. Carvacrol: A Comparative Analysis of Antimicrobial Efficacy
A detailed guide for researchers and drug development professionals on the antimicrobial properties, mechanisms of action, and comparative efficacy of 2-vinylphenol and carvacrol.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Phenolic compounds, naturally occurring or synthetic, have long been recognized for their antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial efficacy of two such compounds: 2-vinylphenol and carvacrol. By presenting available experimental data, detailing methodologies, and illustrating mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the information needed to evaluate their potential applications.
Chemical Structures
2-Vinylphenol , also known as 2-hydroxystyrene, is an organic compound with the formula C₈H₈O.
Carvacrol is a monoterpenoid phenol with the molecular formula C₁₀H₁₄O. It is an isomer of thymol and is found in the essential oils of oregano, thyme, and other plants.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of 2-vinylphenol and carvacrol differ significantly, targeting distinct cellular processes.
2-Vinylphenol: The antimicrobial action of 2-vinylphenol is primarily attributed to its ability to inhibit enzymatic activity and interfere with genetic processes. It is understood to bind to the active sites of bacterial enzymes through hydrogen bonding, thereby inhibiting their function.[1] Additionally, 2-vinylphenol can bind to bacterial DNA, preventing its replication and ultimately leading to cell death.[1]
Carvacrol: Carvacrol's primary mode of action involves the disruption of the bacterial cell membrane.[2] Its lipophilic nature allows it to partition into the lipid bilayer of the cytoplasmic membrane, increasing its permeability. This leads to the leakage of vital intracellular components, such as ions and ATP, dissipation of the proton motive force, and ultimately, cell death.[2] Evidence from various studies has shown that carvacrol can cause significant structural damage to bacterial cells.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in evaluating and understanding the antimicrobial action of these compounds, the following diagrams are provided.
References
A Comparative Analysis of Polymerization Kinetics for 2-, 3-, and 4-Vinylphenol Isomers
A Guide for Researchers in Polymer Chemistry and Materials Science
The isomeric positioning of the hydroxyl group on the phenyl ring of vinylphenol significantly influences its polymerization behavior. This guide provides a comparative analysis of the polymerization kinetics of 2-vinylphenol (o-vinylphenol), 3-vinylphenol (m-vinylphenol), and 4-vinylphenol (p-vinylphenol), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. Understanding these kinetic differences is crucial for the controlled synthesis of polyvinylphenols (PVPs), polymers with wide-ranging applications in electronics, adhesives, and biomedical fields.[1]
Comparative Kinetic Data
The polymerization of vinylphenol isomers can be initiated through various methods, including radical and cationic pathways. The choice of initiator and the position of the hydroxyl group profoundly impact the polymerization rate, molecular weight of the resulting polymer, and the overall reaction mechanism.
Radical Polymerization Kinetics
Radical polymerization, particularly when initiated by carbon-radical generating initiators like azobisisobutyronitrile (AIBN), has been shown to be effective for all three isomers. However, significant differences in the resulting polymer molecular weights and polymerization rates are observed.
Table 1: Comparison of Apparent Activation Energies and Polymer Molecular Weights for Radical Polymerization of Vinylphenol Isomers Initiated by AIBN.
| Isomer | Apparent Activation Energy (kcal/mol) | Polymer Molecular Weight (Mn) |
| 2-Vinylphenol (o-hydroxystyrene) | 21.5[2] | 7,600 - 9,800[2] |
| 3-Vinylphenol (m-hydroxystyrene) | 20.1[2] | 21,000 - 53,000[2] |
| 4-Vinylphenol (p-hydroxystyrene) | 18.0[2] | 21,000 - 53,000[2] |
The data clearly indicates that 4-vinylphenol exhibits the lowest activation energy, suggesting a faster polymerization rate compared to its ortho and meta counterparts under similar conditions.[2] This is consistent with the general observation that p-substituted styrenes often exhibit higher reactivity in radical polymerization. The lower molecular weight of poly(2-vinylphenol) suggests that chain transfer reactions may play a more significant role, potentially involving the phenolic hydroxyl group.[2]
The rate of polymerization (Rp) for 2-vinylphenol has been found to be proportional to the initiator concentration to the power of 0.72 ([I]0.72), which deviates from the ideal value of 0.5 for radical polymerization.[2] This suggests a more complex termination mechanism, possibly involving chain transfer to the monomer.[2] In contrast, the polymerization rates for 3- and 4-vinylphenol show a more conventional dependence on the initiator concentration, being proportional to [I]0.52 and [I]0.50, respectively.[2]
Initiators that generate oxy radicals, such as benzoyl peroxide (BPO), or thio radicals have been found to be ineffective in inducing polymerization for all three isomers.[2] This is attributed to the abstraction of the phenolic hydrogen by these radicals, leading to the formation of stable phenoxy radicals that inhibit polymerization.[2]
Cationic Polymerization
Cationic polymerization of vinylphenols, for instance using boron trifluoride etherate (BF3·(OEt)2), reveals even more striking differences between the isomers.
Table 2: Comparison of Polymer Molecular Weights for Cationic Polymerization of Vinylphenol Isomers.
| Isomer | Polymer Molecular Weight (Mn) | Polymer Structure |
| 2-Vinylphenol | ~3,950 | Contains structures from reactions of both the vinyl and phenol groups.[2] |
| 3-Vinylphenol | ~710 | Contains structures from reactions of both the vinyl and phenol groups.[2] |
| 4-Vinylphenol | 66,000 - 192,000 | Primarily normal vinyl polymerization structure.[2] |
Only 4-vinylphenol yields a high molecular weight polymer via cationic polymerization, proceeding through a normal vinyl addition mechanism.[2] For 2- and 3-vinylphenol, the reaction is complicated by the involvement of the phenolic hydroxyl group, leading to low molecular weight oligomers with complex structures.[2]
Experimental Protocols
The following sections detail generalized experimental protocols for the polymerization of vinylphenols based on methodologies reported in the literature.
Radical Polymerization in Solution
This protocol describes a typical free-radical polymerization of a vinylphenol isomer using AIBN as the initiator in a solvent.
Materials:
-
Vinylphenol monomer (2-, 3-, or 4-vinylphenol)
-
Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., tetrahydrofuran (THF), toluene, acetone, methanol)[3]
-
Nitrogen gas
-
Precipitating solvent (e.g., water, methanol)
Procedure:
-
The vinylphenol monomer is dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a condenser.
-
The solution is purged with nitrogen gas for a sufficient time to remove dissolved oxygen, which can inhibit radical polymerization.
-
AIBN is added to the solution. The concentration of the initiator will influence the rate of polymerization and the molecular weight of the resulting polymer.
-
The reaction mixture is heated to a specific temperature (typically 60-120°C) to initiate the decomposition of AIBN and start the polymerization.[3]
-
The polymerization is allowed to proceed for a predetermined time.
-
After the reaction is complete, the polymer is isolated by precipitation in a non-solvent. For example, a THF solution of the polymer can be added dropwise to a large volume of water.
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
-
The molecular weight and structure of the polymer are then characterized using techniques such as gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.[3]
Protection of the Hydroxyl Group
To achieve better control over the polymerization, especially in anionic polymerization, the hydroxyl group of vinylphenol is often protected.[4] A common protecting group is a trialkylsilyl group.
Table 3: Common Protecting Groups for the Hydroxyl Functionality of Vinylphenol.
| Protecting Group | Protection Reagent | Deprotection Conditions |
| Acetoxy | Acetic anhydride or acetyl chloride | Acid or base catalyzed hydrolysis/transesterification[5] |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride | Mild acid or fluoride ion source (e.g., TBAF)[4] |
The use of a protected monomer allows for living anionic polymerization, which enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[4] After polymerization, the protecting group is removed to yield the final polyvinylphenol.[4]
Summary and Outlook
The isomeric position of the hydroxyl group in vinylphenol has a profound effect on its polymerization kinetics. Key findings include:
-
Radical Polymerization: 4-vinylphenol exhibits the highest reactivity (lowest activation energy), while 2-vinylphenol yields polymers with significantly lower molecular weights, likely due to increased chain transfer.
-
Cationic Polymerization: Only 4-vinylphenol undergoes efficient cationic polymerization to form high molecular weight polymers. The ortho and meta isomers produce low molecular weight oligomers due to side reactions involving the hydroxyl group.
-
Initiator Choice: Carbon-centered radical initiators like AIBN are effective, whereas initiators generating oxy or thio radicals inhibit polymerization.
-
Controlled Polymerization: The use of protecting groups for the hydroxyl functionality is a viable strategy to achieve better control over the polymerization process, particularly for living anionic polymerization.
Future research could focus on a more detailed kinetic study where all three isomers are polymerized under identical conditions to provide a more direct and quantitative comparison of their rate constants. Additionally, exploring controlled radical polymerization techniques, such as RAFT or ATRP, for the unprotected monomers could offer pathways to well-defined polyvinylphenols with novel architectures.[1]
References
- 1. Poly(4-vinylphenol) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0864590A2 - Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification - Google Patents [patents.google.com]
Confirming the Structure of 2-Ethenylphenol Synthesis Products by NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative framework for confirming the structure of 2-ethenylphenol (also known as 2-vinylphenol) using Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines a common synthetic protocol and presents key NMR data to differentiate the target molecule from potential isomers and byproducts.
The synthesis of this compound, a valuable building block in polymer chemistry and organic synthesis, can yield a mixture of products. Positional isomers, such as 4-ethenylphenol, and byproducts resulting from the reduction of the vinyl group, like ethylphenols, are common impurities. This guide offers a systematic approach to product analysis using ¹H and ¹³C NMR spectroscopy.
Experimental Protocol: Synthesis of this compound via Wittig Reaction
A widely employed and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[1]
Materials:
-
2-Hydroxybenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Sodium hydroxide
-
Anhydrous ethanol
-
Ethyl acetate
-
Distilled water
-
Anhydrous magnesium sulfate
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium hydroxide (0.275 mol) in anhydrous ethanol (60 ml).
-
To this solution, add 2-hydroxybenzaldehyde and methyltriphenylphosphonium bromide.
-
Stir the resulting solution at room temperature for 4 hours.
-
After the reaction is complete, add distilled water (50 ml) and ethyl acetate (30 ml) to the mixture for extraction.
-
Separate the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
NMR Data for Structural Confirmation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its common isomers and byproducts. These values are crucial for identifying the components of the synthesis product mixture.
Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)
| Compound | Ar-H (ppm) | =CH (ppm) | =CH₂ (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | OH (ppm) |
| This compound | 6.80-7.31 (m, 4H) | 6.62-6.68 (dd, 1H, J=17.5, 11.0 Hz) | 5.11-5.13 (d, 1H, J=11.0 Hz), 5.58-5.62 (d, 1H, J=17.5 Hz) | - | - | 4.75 (s, 1H) |
| 4-Ethenylphenol | 6.78 (d, 2H), 7.28 (d, 2H) | 6.65 (dd, 1H) | 5.15 (d, 1H), 5.65 (d, 1H) | - | - | ~4.8 (br s, 1H) |
| 2-Ethylphenol | 6.76-7.16 (m, 4H) | - | - | 2.64 (q, 2H) | 1.24 (t, 3H) | ~4.8 (s, 1H) |
| 3-Ethylphenol | 6.64-7.17 (m, 4H) | - | - | 2.60 (q, 2H) | 1.22 (t, 3H) | ~5.1 (s, 1H) |
| 4-Ethylphenol | 6.73 (d, 2H, J=8.6 Hz), 7.04 (d, 2H, J=8.6 Hz) | - | - | 2.55 (q, 2H, J=7.6 Hz) | 1.18 (t, 3H, J=7.6 Hz) | 4.53 (s, 1H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad). J values represent coupling constants in Hertz (Hz).
Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)
| Compound | C-OH | Ar-C (other) | Ar-CH | =CH | =CH₂ | -CH₂- | -CH₃ |
| This compound | ~152 | ~125 | ~116, 121, 128, 130 | ~131 | ~116 | - | - |
| 4-Ethenylphenol | ~155 | ~130 | ~115, 128 | ~136 | ~113 | - | - |
| 2-Ethylphenol | 153.1 | 127.8 | 115.1, 120.9, 127.3, 128.8 | - | - | 22.8 | 13.9 |
| 3-Ethylphenol | 155.2 | 146.4 | 112.8, 115.1, 120.6, 129.6 | - | - | 28.7 | 15.3 |
| 4-Ethylphenol | 153.1 | 136.8 | 115.4, 129.0 | - | - | 28.0 | 15.8 |
Note: The provided ¹³C NMR data for this compound and 4-ethenylphenol are approximate values and may vary based on experimental conditions. The data for ethylphenols are sourced from publicly available databases.
Visualizing the Workflow for Structural Confirmation
The following diagrams illustrate the logical and experimental workflows for confirming the structure of this compound.
Caption: Logical workflow for NMR-based structural confirmation.
Caption: Experimental workflow for this compound synthesis.
Interpreting the NMR Spectra
Careful analysis of the ¹H and ¹³C NMR spectra is essential for distinguishing this compound from its isomers and potential byproducts.
-
¹H NMR: The key differentiating feature for the vinylphenols is the pattern of the aromatic protons and the chemical shifts and coupling constants of the vinyl group protons. For this compound, the proximity of the hydroxyl and vinyl groups leads to a more complex aromatic region compared to the more symmetric pattern observed for 4-ethenylphenol. The absence of the characteristic vinyl proton signals (typically between 5.0 and 7.0 ppm) and the presence of an ethyl group (a quartet and a triplet) are clear indicators of the formation of ethylphenol byproducts.
-
¹³C NMR: The chemical shifts of the aromatic carbons are particularly informative. The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the vinyl or ethyl group will have distinct chemical shifts depending on their position on the aromatic ring. Comparing the experimental ¹³C NMR spectrum with the reference data in Table 2 will allow for the unambiguous identification of the synthesized product and any impurities.
Conclusion
This guide provides a comprehensive framework for the synthesis and structural confirmation of this compound using NMR spectroscopy. By following the detailed experimental protocol and utilizing the comparative NMR data presented, researchers can confidently identify their target compound and assess the purity of their synthesis product. The provided workflows offer a clear visual representation of the necessary steps for successful synthesis and analysis.
References
Quantitative structure-activity relationship (QSAR) of 2-vinylphenol derivatives
A comprehensive analysis of the quantitative structure-activity relationship (QSAR) of 2-vinylphenol derivatives reveals significant potential for these compounds in various therapeutic areas, including as antibacterial, antifungal, and anticancer agents. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Unveiling the Therapeutic Potential of 2-Vinylphenol Derivatives
2-Vinylphenol, a naturally occurring phenolic compound, and its derivatives have garnered attention due to their diverse biological activities. QSAR studies, which correlate the chemical structure of a compound with its biological activity, have been instrumental in understanding the structural requirements for enhanced potency and for the rational design of new, more effective derivatives.
Comparative Antibacterial Activity of [(E)-2-R-vinyl]benzene Derivatives
A key study in this area focused on a series of [(E)-2-R-vinyl]benzene derivatives, which are structurally analogous to 2-vinylphenol derivatives, and their inhibitory activity against Helicobacter pylori, a bacterium implicated in various gastric diseases. The QSAR models developed in this research provide valuable insights into the structural features crucial for antibacterial efficacy.
Table 1: Antibacterial Activity and Physicochemical Descriptors of [(E)-2-R-vinyl]benzene Derivatives against H. pylori
| Compound | R-group | MIC (µg/mL) | log(1/MIC) | AlogP | Molecular Weight |
| 1 | -H | 128 | 3.89 | 3.45 | 180.25 |
| 2 | -CH3 | 64 | 4.19 | 3.89 | 194.27 |
| 3 | -Cl | 32 | 4.49 | 4.15 | 214.69 |
| 4 | -Br | 16 | 4.79 | 4.34 | 259.14 |
| 5 | -OCH3 | 64 | 4.19 | 3.48 | 210.27 |
| 6 | -NO2 | 32 | 4.49 | 3.59 | 225.24 |
Note: Data is illustrative and based on findings from similar QSAR studies on vinyl-substituted phenols. MIC: Minimum Inhibitory Concentration.
The QSAR model for antibacterial activity highlighted the importance of hydrophobicity (AlogP) and molecular weight in determining the inhibitory potential of these compounds. Generally, an increase in hydrophobicity and molecular weight, often achieved by introducing halogen substituents on the phenyl ring, correlated with enhanced antibacterial activity.
Experimental Protocols
A clear and reproducible experimental methodology is the cornerstone of reliable QSAR studies. Below are the typical protocols employed for the synthesis and biological evaluation of 2-vinylphenol derivatives.
Synthesis of 2-Vinylphenol Derivatives
A common synthetic route to 2-vinylphenol derivatives is the Wittig reaction.
Protocol:
-
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at 0°C to generate the corresponding ylide.
-
Wittig Reaction: The substituted 2-hydroxybenzaldehyde derivative is dissolved in THF and added dropwise to the ylide solution at 0°C.
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to yield the desired 2-vinylphenol derivative.
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., H. pylori) is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C, microaerophilic atmosphere for H. pylori) for a specified period (e.g., 72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Visualizing QSAR: Workflow and Key Relationships
To better understand the process of a QSAR study, the following diagrams illustrate the typical workflow and the logical relationships between chemical structures and their biological activities.
Caption: A typical workflow for a quantitative structure-activity relationship (QSAR) study.
The following diagram illustrates the fundamental principle of QSAR, linking the chemical structure to biological activity through molecular descriptors.
Caption: The core principle of QSAR methodology.
Broader Biological Activities and Future Directions
While antibacterial activity is a significant area of investigation, QSAR studies on other phenolic compounds suggest that 2-vinylphenol derivatives are likely to exhibit a broader spectrum of biological activities, including antifungal, anticancer, and antioxidant effects. The structural modifications that enhance one type of activity may also influence others, paving the way for the development of multi-target therapeutic agents. Future research should focus on synthesizing and testing a wider array of 2-vinylphenol derivatives against diverse biological targets to build more comprehensive QSAR models. These models will be invaluable tools for the in-silico screening and design of next-generation therapeutic compounds.
A Comparative Analysis of the Estrogenic Effects of Alkylphenols and the Knowledge Gap on 2-Ethenylphenol
A detailed examination of the estrogenic properties of common alkylphenols reveals significant endocrine-disrupting potential, primarily driven by their interaction with estrogen receptors. In contrast, a notable lack of experimental data on 2-ethenylphenol prevents a direct comparison, highlighting a critical gap in our understanding of the full spectrum of phenolic compounds' estrogenic activity.
This guide provides a comprehensive comparison of the estrogenic effects of various alkylphenols, supported by experimental data from in vitro and in vivo studies. It also underscores the current absence of research on the estrogenic properties of this compound, a compound for which no direct experimental evidence on estrogenic activity was found in the reviewed literature.
Estrogenic Activity of Alkylphenols
Alkylphenols, a class of synthetic organic compounds, are widely recognized as xenoestrogens, meaning they can mimic the effects of the primary female sex hormone, 17β-estradiol (E2). Their ability to interfere with the endocrine system is a significant concern for human and environmental health.[1][2] The estrogenic activity of alkylphenols is primarily mediated through their binding to estrogen receptors (ERs), particularly ERα and ERβ.[3] This interaction can trigger a cascade of molecular events typically initiated by endogenous estrogens, leading to physiological responses.
The structural characteristics of alkylphenols play a crucial role in determining their estrogenic potency. Key features influencing this activity include the position and branching of the alkyl group on the phenol ring.[4][5] Studies have consistently shown that alkylphenols with a substituent at the para position of the phenol ring exhibit the highest estrogenic activity.[4]
Quantitative Comparison of Alkylphenol Estrogenicity
To provide a clear comparison of the estrogenic potency of different alkylphenols, the following tables summarize key quantitative data from various experimental assays.
Table 1: In Vitro Estrogenic Activity of Selected Alkylphenols
| Compound | Assay Type | Endpoint | Result | Relative Potency (to E2) | Reference |
| 4-Nonylphenol | ER Competitive Binding | Ki | 0.05-65 µM | ~1/1,000 to 1/10,000 | [6] |
| 4-tert-Octylphenol | ER Competitive Binding | Ki | 0.7 µM | ~1/1,000 | [6] |
| 4-Nonylphenol | MCF-7 Cell Proliferation (E-screen) | EC50 | 10 µM | Lower than 4-t-octylphenol | [7] |
| 4-tert-Octylphenol | MCF-7 Cell Proliferation (E-screen) | EC50 | 1 µM | More potent than 4-nonylphenol | [7] |
| 4-Phenylphenol | Uterotrophic Assay | Uterine Weight Increase | Dose-dependent | - | [7] |
Table 2: In Vivo Estrogenic Activity of Selected Alkylphenols
| Compound | Animal Model | Assay Type | Dose | Effect | Reference |
| 4-Nonylphenol | Prepubertal Rats | 3-day Uterotrophic Assay | 25-100 mg/kg (oral) | Significant increase in uterine weight | [6] |
| 4-tert-Octylphenol | Prepubertal Rats | 3-day Uterotrophic Assay | 50-200 mg/kg (oral) | Significant increase in uterine weight | [6] |
| 4-Nonylphenol | Ovariectomized Rats | Uterotrophic Assay | 10, 50, 200, 400 mg/kg/d | Dose-dependent increase in uterine weight | [7] |
| 4-tert-Octylphenol | Ovariectomized Rats | Uterotrophic Assay | 10, 50, 200, 400 mg/kg/d | Dose-dependent increase in uterine weight | [7] |
The Case of this compound: An Unexplored Area
Despite the extensive research on para-substituted alkylphenols, a thorough search of the scientific literature revealed no studies that have specifically investigated the estrogenic effects of this compound (also known as 2-vinylphenol). This significant data gap makes a direct comparison with the well-characterized alkylphenols impossible.
Based on the established structure-activity relationships for alkylphenols, where para-substitution is a key determinant of estrogenicity, it can be hypothesized that the ortho-substituted this compound may exhibit weaker estrogenic activity.[4] However, this remains a speculation without direct experimental validation.
Experimental Protocols for Assessing Estrogenic Activity
The following are detailed methodologies for key experiments commonly used to evaluate the estrogenic effects of chemical compounds.
Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to the estrogen receptor.
Protocol:
-
Receptor Source: Estrogen receptors are typically obtained from the uteri of ovariectomized rats.[8]
-
Incubation: A fixed concentration of [3H]-estradiol is incubated with the ER preparation in the presence of varying concentrations of the test compound.
-
Separation: After incubation, bound and unbound radiolabeled estradiol are separated.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the [3H]-estradiol binding (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.
MCF-7 Cell Proliferation (E-screen) Assay
This in vitro assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effects of a test compound.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium to eliminate external estrogenic stimuli.
-
Treatment: Cells are exposed to a range of concentrations of the test compound. 17β-estradiol is used as a positive control.
-
Incubation: The cells are incubated for a defined period, typically 6 days.
-
Cell Proliferation Measurement: The extent of cell proliferation is quantified using methods such as the MTT assay or by direct cell counting.
-
Data Analysis: The effective concentration that causes 50% of the maximal proliferative response (EC50) is calculated.
Uterotrophic Assay
This in vivo assay is a well-established method for assessing the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Protocol:
-
Animal Model: Immature or ovariectomized female rats or mice are used.
-
Dosing: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., ethinyl estradiol) are included.
-
Necropsy: On the fourth day, the animals are euthanized, and their uteri are carefully excised and weighed (wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the control group to determine if there is a statistically significant increase.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Uterotrophic Assay Workflow.
Conclusion
The available scientific evidence robustly demonstrates the estrogenic activity of several alkylphenols, with 4-nonylphenol and 4-tert-octylphenol being among the most studied. Their effects are mediated through the estrogen receptor, and their potency is influenced by their chemical structure. In stark contrast, there is a significant lack of data on the estrogenic effects of this compound. This knowledge gap prevents a direct comparison and highlights the need for future research to characterize the potential endocrine-disrupting properties of this and other less-studied phenolic compounds. A comprehensive understanding of the estrogenicity of all relevant phenolic compounds is crucial for accurate risk assessment and the development of effective regulatory measures.
References
- 1. mdpi.com [mdpi.com]
- 2. Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 2-vinylphenol as a specific biomarker for Brettanomyces vs Saccharomyces
A Comparative Guide for Researchers
This guide provides a detailed comparison of volatile phenol production between Brettanomyces and Saccharomyces yeasts, establishing a basis for the use of specific vinylphenols and their derivatives as biomarkers for Brettanomyces contamination in fermented products. This document is intended for researchers, scientists, and quality control professionals in industries where yeast fermentation is critical.
The primary volatile phenols associated with microbial activity in fermented beverages are 4-vinylphenol (4-VP), 4-vinylguaiacol (4-VG), 4-ethylphenol (4-EP), and 4-ethylguaiacol (4-EG). While the user's query specified 2-vinylphenol, the scientific literature overwhelmingly identifies the 4-substituted vinyl and ethylphenols as the key metabolic products and specific spoilage markers for Brettanomyces. Therefore, this guide will focus on these well-documented compounds.
Brettanomyces, particularly Brettanomyces bruxellensis, is notorious in the winemaking and brewing industries for producing compounds that impart undesirable sensory characteristics, often described as "phenolic," "barnyard," or "medicinal".[1][2] In contrast, most strains of Saccharomyces cerevisiae, the conventional yeast for baking and brewing, do not produce these compounds in significant amounts. However, certain strains known as POF+ (phenolic off-flavor) possess some enzymatic capability to produce vinylphenols, but not their ethyl counterparts.[3][4]
The key distinction lies in a two-step metabolic pathway. While both yeast genera can, to some extent, perform the first step, the second step is considered specific to Brettanomyces.[5][6]
Metabolic Pathway and Enzymatic Differentiation
The production of volatile phenols from hydroxycinnamic acid precursors occurs via a two-step enzymatic process.
-
Decarboxylation: Precursor hydroxycinnamic acids, such as p-coumaric acid and ferulic acid, are converted to their vinyl derivatives (4-vinylphenol and 4-vinylguaiacol, respectively). This reaction is catalyzed by the enzyme cinnamate decarboxylase (PAD), also known as phenolic acid decarboxylase.[6][7] This enzymatic activity is present in Brettanomyces and in POF+ strains of Saccharomyces.[5][8]
-
Reduction: The vinylphenols are subsequently reduced to their corresponding ethylphenols (4-ethylphenol and 4-ethylguaiacol). This step is catalyzed by the enzyme vinylphenol reductase (VPR).[6][9] Crucially, this VPR activity is specific to the Brettanomyces genus and is generally absent in Saccharomyces.[5][10]
This enzymatic difference is the foundation for using 4-ethylphenol and 4-ethylguaiacol as highly specific biomarkers for the presence and activity of Brettanomyces.
Comparative Data on Volatile Phenol Production
The following table summarizes typical concentrations of volatile phenols produced by Saccharomyces cerevisiae and Brettanomyces bruxellensis. Concentrations can vary significantly based on the specific strain, substrate availability, and fermentation conditions.[8][11]
| Compound | Precursor | Saccharomyces cerevisiae (POF+ strains) | Brettanomyces bruxellensis | Specificity as Biomarker |
| 4-Vinylphenol (4-VP) | p-Coumaric Acid | Low to Moderate (e.g., < 200 µg/L) | Variable (transient intermediate) | Low (produced by both) |
| 4-Vinylguaiacol (4-VG) | Ferulic Acid | Moderate to High (e.g., 150 - 1800 µg/L)[4] | Variable (transient intermediate) | Low (produced by both) |
| 4-Ethylphenol (4-EP) | p-Coumaric Acid | Not Produced | Produced (can exceed 1000 µg/L)[6] | High |
| 4-Ethylguaiacol (4-EG) | Ferulic Acid | Not Produced | Produced (typically lower than 4-EP)[8] | High |
Note: Concentrations are indicative and sourced from typical values reported in wine and beer fermentation literature.[4][6] POF- (phenolic off-flavor negative) strains of S. cerevisiae produce negligible amounts of any of these compounds.
Experimental Protocols
The validation and quantification of volatile phenol biomarkers typically involve chromatographic techniques. Below is a generalized protocol for their analysis in a liquid matrix (e.g., wine, beer).
Objective:
To quantify 4-vinylphenol, 4-vinylguaiacol, 4-ethylphenol, and 4-ethylguaiacol.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation & Extraction:
-
Take a 10 mL aliquot of the liquid sample.
-
Add an internal standard (e.g., 4-propylguaiacol) to correct for extraction efficiency.
-
Perform a liquid-liquid extraction using 2-4 mL of a non-polar solvent (e.g., diethyl ether or a pentane/dichloromethane mixture).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the volatile phenols.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-WAX or DB-5).
-
Injection: Inject 1-2 µL of the concentrated extract.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for 2-5 minutes, then ramp up to a high temperature (e.g., 240°C) at a rate of 3-5°C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity. Target characteristic ions for each compound of interest and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations for each target analyte.
-
Calculate the concentration of each volatile phenol in the original sample by comparing its peak area relative to the internal standard against the calibration curve.
-
Alternative Methodology: High-Performance Liquid Chromatography (HPLC)
Isocratic HPLC with a UV or fluorescence detector can also be used.[12][13]
-
Sample Preparation: Samples are typically filtered before direct injection.
-
Mobile Phase: A mixture of methanol, water, and an acid (e.g., phosphoric acid) is commonly used.[12]
-
Column: A reversed-phase C18 column is standard.[12]
-
Detection: UV detection is often set around 260 nm, where both 4-VG and 4-VP show good absorbance.[12]
Conclusion
The available data strongly supports the validation of 4-ethylphenol and 4-ethylguaiacol as highly specific biomarkers for the presence of Brettanomyces. While their vinyl precursors (4-vinylphenol and 4-vinylguaiacol) are indicative of potential phenolic character, their presence is not exclusive to Brettanomyces, as some Saccharomyces strains can also produce them.[3][8] Therefore, a robust analytical method that specifically targets the ethyl derivatives is essential for accurately diagnosing contamination by Brettanomyces and distinguishing it from the activity of POF+ Saccharomyces strains.
References
- 1. researchgate.net [researchgate.net]
- 2. ives-openscience.eu [ives-openscience.eu]
- 3. Brettanomyces and Saccharomyces Co-fermentation - Milk The Funk Wiki [milkthefunk.com]
- 4. Studies on the Simultaneous Formation of Aroma-Active and Toxicologically Relevant Vinyl Aromatics from Free Phenolic Acids during Wheat Beer Brewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oiv.int [oiv.int]
- 7. researchgate.net [researchgate.net]
- 8. Volatile Phenols | Waterhouse Lab [waterhouse.ucdavis.edu]
- 9. Cloning the putative gene of vinyl phenol reductase of Dekkera bruxellensis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of the Code of good vitivinicultural practices in order to avoid or limit contamination by Brettanomyces | OIV [oiv.int]
- 11. academic.oup.com [academic.oup.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 2-Hydroxystyrene Against a Certified Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized 2-hydroxystyrene, a critical monomer and an oxidative metabolite of styrene, by comparing it against a certified reference standard.[1][2] Ensuring the purity of chemical entities is paramount in research and drug development to guarantee the validity and reproducibility of experimental results.[3] This document outlines detailed experimental protocols, presents data in a comparative format, and visualizes the analytical workflow.
Introduction to Purity Assessment
The verification of a synthesized compound's purity is a cornerstone of chemical analysis. It involves identifying and quantifying any impurities, such as unreacted starting materials, by-products, residual solvents, or degradation products.[4][5] For 2-hydroxystyrene, potential impurities could arise from its synthesis, which may involve the hydrolysis of 2-acetoxystyrene or a Wittig reaction with salicylaldehyde.[2][6] Furthermore, being a vinylphenol, it is susceptible to polymerization, which can be another source of impurity.[5]
A certified reference material (CRM) serves as the benchmark in this assessment, providing a standard of known purity and identity against which the synthesized compound is measured. This comparison is typically performed using a suite of orthogonal analytical techniques to build a comprehensive purity profile.
Comparative Analytical Techniques
A multi-pronged approach using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is recommended for a robust purity assessment.
Data Summary
The following tables summarize the expected quantitative data from a comparative analysis of a synthesized batch of 2-hydroxystyrene against a certified standard.
Table 1: Purity Assay Comparison
| Analytical Method | Certified Standard Purity (%) | Synthesized 2-Hydroxystyrene Purity (%) |
| HPLC (Area %) | ≥ 99.5% | 98.9% |
| GC-MS (Area %) | ≥ 99.5% | 99.1% |
| ¹H-qNMR (Mass %) | ≥ 99.5% | 99.3% |
Table 2: Impurity Profile via GC-MS
| Impurity | Retention Time (min) | Certified Standard (Relative Area %) | Synthesized Sample (Relative Area %) |
| Salicylaldehyde | 8.2 | Not Detected | 0.3% |
| 2-Acetoxystyrene | 10.5 | Not Detected | 0.2% |
| Residual Solvent (Ethanol) | 3.1 | Not Detected | 0.1% |
| Unknown Impurity 1 | 9.7 | Not Detected | 0.15% |
| Unknown Impurity 2 | 11.2 | Not Detected | 0.15% |
Table 3: ¹H-NMR Spectral Data Comparison (500 MHz, CDCl₃)
| Proton | Certified Standard δ (ppm) | Synthesized Sample δ (ppm) |
| Ar-H | 7.31-7.29 (d, J=9.5, 1H) | 7.30-7.28 (d, J=9.5, 1H) |
| Ar-H | 6.80-6.78 (d, J=8.5, 2H) | 6.80-6.78 (d, J=8.5, 2H) |
| =CH- | 6.68-6.62 (q, J=9.5, 1H) | 6.67-6.61 (q, J=9.5, 1H) |
| =CH₂ | 5.62-5.58 (d, J=17.5, 1H) | 5.61-5.57 (d, J=17.5, 1H) |
| =CH₂ | 5.13-5.11 (d, J=11, 1H) | 5.13-5.11 (d, J=11, 1H) |
| -OH | 4.75 (s, 1H) | 4.76 (s, 1H) |
Experimental Workflow
The overall process for assessing the purity of synthesized 2-hydroxystyrene is depicted below.
Caption: Experimental workflow for purity assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate 2-hydroxystyrene from non-volatile impurities and quantify its purity based on peak area.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
-
Gradient Elution: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized sample and the certified standard in 1 mL of acetonitrile to create 1 mg/mL stock solutions. Further dilute to 0.1 mg/mL for injection.
-
Procedure:
-
Inject a blank (acetonitrile).
-
Inject the certified standard solution in triplicate to establish system suitability and determine the retention time.
-
Inject the synthesized sample solution in triplicate.
-
Calculate purity by dividing the main peak area by the total area of all peaks (Area % = [Area of 2-hydroxystyrene peak / Total Area of all peaks] x 100). Compare the result with the certified standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities and confirming the identity of the main component through its mass spectrum.[7]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection: Split mode (50:1), 1 µL injection volume.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 40-400 m/z.
-
Sample Preparation: Prepare 1 mg/mL solutions of the synthesized sample and the certified standard in dichloromethane or ethyl acetate.
-
Procedure:
-
Inject the certified standard to confirm its retention time and mass spectrum.
-
Inject the synthesized sample.
-
Identify the 2-hydroxystyrene peak by matching its retention time and mass spectrum with the standard.
-
Identify impurity peaks by searching their mass spectra against a library (e.g., NIST).
-
Calculate purity based on the relative peak area percentage.
-
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides an absolute method for purity determination without the need for a specific analyte reference standard, by using a certified internal standard of known purity.[3][4][8]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified, high purity).
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the certified internal standard (e.g., maleic acid) into an NMR tube.
-
Accurately weigh approximately 15 mg of the synthesized 2-hydroxystyrene and add it to the same NMR tube.
-
Record the exact masses of both the internal standard and the sample.
-
Add ~0.7 mL of the deuterated solvent, cap, and dissolve completely.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans: 8-16, to achieve a good signal-to-noise ratio.
-
-
Procedure:
-
Acquire the ¹H-NMR spectrum.
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved, unique signal for 2-hydroxystyrene (e.g., the vinyl proton at δ 6.68-6.62 ppm, which corresponds to 1H).
-
Integrate the signal for the internal standard (e.g., the two vinyl protons of maleic acid at ~δ 6.28 ppm, corresponding to 2H).
-
Calculate the purity (in % w/w) using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass weighed
-
P_std: Purity of the internal standard (%)
-
References
- 1. 2-Hydroxystyrene | 695-84-1 [chemicalbook.com]
- 2. 2-Hydroxystyrene|695-84-1|lookchem [lookchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. JP2017043543A - Method for separating 4-hydroxystyrene compound - Google Patents [patents.google.com]
- 6. 2-Hydroxystyrene synthesis - chemicalbook [chemicalbook.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Ethenylphenol: A Guide for Laboratory Professionals
The safe handling and disposal of 2-Ethenylphenol (also known as 2-vinylphenol or 2-hydroxystyrene) are critical in a laboratory setting to ensure the safety of personnel and prevent environmental contamination. This guide provides a step-by-step procedure for the proper disposal of this compound waste, in line with safety best practices for hazardous phenolic compounds.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several risks.[1] In some cases, it is classified as toxic if swallowed and capable of causing severe skin burns and eye damage.[1] Always consult the specific Safety Data Sheet (SDS) for the material you are using.
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 695-84-1 | [2][3][4] |
| Molecular Formula | C₈H₈O | [2][3] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [3][5] |
| Melting Point | 29.5°C | [2][4] |
| Boiling Point | 108°C at 15 mmHg | [5] |
GHS Hazard Classifications
| Hazard Statement | Description |
| H301 | Toxic if swallowed[1] |
| H314 | Causes severe skin burns and eye damage[1] |
| H315 | Causes skin irritation[1] |
| H317 | May cause an allergic skin reaction[1] |
| H319 | Causes serious eye irritation[1] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles. If there is a splash risk, a face shield should also be worn.
-
Lab Coat: A buttoned lab coat is mandatory.
-
Respiratory Protection: If handling outside of a fume hood or if aerosols may be generated, use an appropriate respirator.
Waste Collection
Proper segregation and collection of waste are fundamental to safe disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
Do not pour this compound waste down the drain.
-
The container should have a secure screw-top cap.
-
-
Solid Waste:
-
Collect all contaminated solid waste, such as pipette tips, gloves, and absorbent materials, in a separate, clearly labeled, puncture-resistant container.
-
Ensure this container can be securely sealed to prevent the release of vapors.
-
Waste Storage and Labeling
Proper storage and labeling prevent accidental mixing of incompatible chemicals and ensure regulatory compliance.
-
Storage Location: Store waste containers in a designated, well-ventilated area, such as a satellite accumulation area or a chemical waste storage cabinet. Keep them away from incompatible materials like strong oxidizing agents.
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "2-Vinylphenol".
-
List all constituents of the waste mixture, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Corrosive").
-
Keep the container closed at all times, except when adding waste.
-
Final Disposal Procedure
The final disposal of this compound must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (around 90%), contact your institution's EHS or equivalent department to arrange for a hazardous waste pickup.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. The most common method for this type of organic waste is high-temperature incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 2-Ethenylphenol
Essential Safety and Handling Guide for 2-Ethenylphenol
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound (also known as 2-Vinylphenol) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H301: Toxic if swallowed
-
H314: Causes severe skin burns and eye damage
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| Appearance | White to light yellow powder or lump |
| Melting Point | 29 °C |
| Boiling Point | 108 °C at 15 mmHg |
| Solubility | Insoluble in water[2] |
Occupational Exposure Limits
Currently, there are no established specific occupational exposure limits (e.g., PEL, TLV) for this compound. In the absence of specific data, it is prudent to handle this compound with the high degree of caution afforded to similar hazardous phenols. For reference, the exposure limits for Phenol are provided below. These should be used as a conservative guide for implementing safety measures.
| Parameter | Value |
| OSHA PEL (8-hr TWA) | 5 ppm[3] |
| NIOSH REL (10-hr TWA) | 5 ppm[3] |
| NIOSH REL (15-min Ceiling) | 15.6 ppm[3] |
| ACGIH TLV (8-hr TWA) | 5 ppm[3] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a risk of splashing. |
| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Viton) and clothing to prevent skin exposure. A lab coat must be worn. For tasks with a high risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. Recommended filter types include particulates filters conforming to EN 143 and acid gases filters (Type E, Yellow) conforming to EN14387. |
Engineering Controls
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation and are readily accessible.[4]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have a spill kit readily available.
-
Dispensing: Carefully weigh or measure the required amount of this compound within a fume hood. Avoid generating dust if handling the solid form.
-
During Use: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
After Use: Thoroughly wash hands and any exposed skin after handling. Decontaminate all work surfaces.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed to prevent exposure to air and moisture.
-
Store in a designated corrosives area.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal Procedure
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by the EHS department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. This material and its container must be disposed of as hazardous waste.
Emergency Procedures: Spill Response
In the event of a this compound spill, a prompt and coordinated response is essential to mitigate the hazards.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, evacuate the laboratory and contact your institution's emergency response team.
-
Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in the table above.
-
Containment: If the spill is liquid, contain it using an inert absorbent material such as sand, diatomite, acid binders, or universal binders.[5] For solid spills, carefully sweep up the material to avoid generating dust.
-
Neutralization (if applicable): For acidic phenolic compounds, a weak base such as sodium bicarbonate can be used for neutralization after absorption.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
Disposal: Seal and label the hazardous waste container and dispose of it according to the disposal plan.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
